molecular formula C4H5N3O2 B138375 2-Methyl-5-nitroimidazole CAS No. 696-23-1

2-Methyl-5-nitroimidazole

Cat. No.: B138375
CAS No.: 696-23-1
M. Wt: 127.1 g/mol
InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>2-Methyl-5-nitroimidazole is a C-nitro compound and a member of imidazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYTTYVSDVWNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061010
Record name 1H-Imidazole, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-23-1, 88054-22-2, 100215-29-0
Record name 2-Methyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-methyl-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-nitroimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Imidazole, 2-methyl-5-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methyl-5-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-5-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24AG2WW15W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Central Role of 2-Methyl-5-nitroimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitroimidazole

This compound (CAS 696-23-1) is a pivotal chemical intermediate, primarily recognized for its role as the direct precursor to a class of essential antimicrobial drugs.[1] Its molecular architecture, featuring a nitro group at the 5-position of the 2-methylimidazole ring, is the cornerstone for the biological activity of 5-nitroimidazole pharmaceuticals.[2][3] These drugs, including the widely used metronidazole, tinidazole, and ornidazole, are indispensable in treating infections caused by anaerobic bacteria and protozoa.[2][4] The synthesis of this intermediate is a critical process in the pharmaceutical industry, demanding high efficiency, safety, and purity to ensure the quality of the final active pharmaceutical ingredients (APIs).[4] This guide provides a detailed examination of the predominant synthesis pathway for this compound, its underlying reaction mechanism, and practical experimental considerations for laboratory and industrial applications.

Primary Synthesis Pathway: Electrophilic Nitration of 2-Methylimidazole

The most established and industrially practiced method for synthesizing this compound is the direct nitration of 2-methylimidazole.[5][6] This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the imidazole ring.

Core Reaction and Reagents

The transformation is typically achieved by treating 2-methylimidazole with a potent nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5][7]

  • 2-Methylimidazole: The starting heterocyclic compound, which provides the core ring structure.

  • Nitric Acid (HNO₃): The source of the nitro group.

  • Sulfuric Acid (H₂SO₄): Acts as a catalyst. Its primary function is to protonate nitric acid, facilitating the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[8][9] The presence of sulfuric acid is crucial for the reaction to proceed at a practical rate.

The overall reaction can be visualized as follows:

G cluster_reactants Reactants cluster_products Product R1 2-Methylimidazole R1_img R1_img R2 Nitrating Mixture(HNO₃ + H₂SO₄) P1_img P1_img R1_img->P1_img Nitration P1 This compound

Fig. 1: Overall synthesis of this compound.

The Reaction Mechanism: A Stepwise Exploration

The nitration of 2-methylimidazole follows the well-established mechanism for electrophilic aromatic substitution. The process can be broken down into three fundamental steps.

Step 1: Generation of the Nitronium Ion (Electrophile)

The reaction is initiated by the interaction between sulfuric acid and nitric acid. Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid. This protonated intermediate is unstable and readily loses a molecule of water to form the nitronium ion (NO₂⁺), a potent electrophile.[9][10]

Step 2: Electrophilic Attack and Formation of the σ-Complex

The electron-rich imidazole ring of 2-methylimidazole attacks the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex.[7][10] The substitution preferentially occurs at the C4 or C5 position, as attack at the C2 position is electronically disfavored. The presence of the methyl group at C2 further directs the incoming electrophile to the C5 position.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bonded to the new nitro group. This deprotonation step restores the stable aromatic π-system of the imidazole ring, yielding the final product, this compound.[9]

Fig. 2: Stepwise mechanism of electrophilic nitration.

Experimental Parameters and Process Optimization

The efficiency and safety of the nitration process are highly dependent on carefully controlled reaction conditions. Variations in temperature, acid concentration, and reaction time can significantly impact the yield and purity of the product.

The reaction is highly exothermic, and precise temperature control is critical to prevent runaway reactions and the formation of byproducts.[11] Different protocols report a range of operating temperatures, from low temperatures (below 30°C) requiring constant cooling to higher temperatures (up to 130°C), which can increase reaction rates but also elevate corrosion and safety risks.[5] A two-stage temperature approach, with a lower initial temperature followed by an increase, has been proposed to control the reaction safely while ensuring completion.[11]

Method Reagents Temperature Yield Key Observations Reference
Classical Method Conc. HNO₃, Conc. H₂SO₄, Na₂SO₄130-132 °C63-66%High temperature increases corrosiveness.[5][11]
Low-Temp Method 86-92% H₂SO₄, 64-72% HNO₃< 30 °C, then raised to 40 °C55-91%Requires significant energy for constant cooling.[5]
Acetic Anhydride 98% HNO₃, 96% H₂SO₄, Acetic Anhydride18-20 °C90%Utilizes highly concentrated acids.[5]
Nitrate Salt Method NaNO₃, H₂SO₄130-140 °C95%Reaction proceeds more smoothly than with nitric acid.[12][13]
Safety-Inhibited Conc. HNO₃, Conc. H₂SO₄Cooled, then reflux~70-77%Uses the reaction product itself as a deterrent to control reaction velocity.[11]

Validated Experimental Protocol

The following protocol is a synthesized representation based on common laboratory procedures for the nitration of 2-methylimidazole.

Materials:

  • 2-methylimidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Ammonia solution (25%)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Preparation of the Nitrating Mixture: In the three-neck flask equipped with a stirrer and thermometer, carefully add a pre-determined volume of concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid in an ice bath to below 10°C with continuous stirring.

  • Addition of 2-Methylimidazole: Slowly add solid 2-methylimidazole to the cooled sulfuric acid in small portions, ensuring the temperature does not exceed 20-30°C. Continue stirring until all the solid has dissolved.

  • Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise from the dropping funnel. Maintain the reaction temperature below 30°C throughout the addition using the ice bath. The reaction is highly exothermic, and careful control is paramount.[5]

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-40°C) for several hours (typically 3-4 hours) to ensure the reaction goes to completion.[5]

  • Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice or into cold water. This will dilute the acid and cause the product to precipitate.

  • Neutralization: Slowly neutralize the acidic solution with a 25% ammonia solution until the pH reaches 6.5-7.0.[5][11] This step should be performed in a well-ventilated fume hood and with cooling, as the neutralization is also exothermic. A bright yellow or off-white precipitate of this compound will form.[11]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acids and salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Conclusion

The synthesis of this compound via the electrophilic nitration of 2-methylimidazole is a robust and well-understood process, fundamental to the production of essential nitroimidazole-based therapeutics. Mastery of this synthesis requires a deep understanding of the electrophilic aromatic substitution mechanism and meticulous control over experimental parameters, particularly temperature. While the use of strong, corrosive acids necessitates stringent safety protocols, the pathway remains the most viable and efficient route to this critical pharmaceutical intermediate. Ongoing research continues to refine this process, seeking to enhance yields, improve safety profiles, and minimize environmental impact, ensuring a stable supply of this life-saving class of drugs.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitroimidazole is a pivotal heterocyclic organic compound, serving as a critical intermediate in the synthesis of various nitroimidazole-based pharmaceuticals.[1][2][3] Its chemical architecture, featuring an imidazole ring substituted with a methyl group at the 2-position and a nitro group at the 5-position, dictates its reactivity and biological activity. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering insights for researchers, scientists, and professionals engaged in drug development. Understanding these fundamental characteristics is paramount for optimizing synthesis, formulation, and analytical methodologies.

Chemical and Physical Identity

This compound is a C-nitro compound and a member of the imidazoles.[2][4][5] It is also known by several synonyms, including menidazole, and is recognized as an impurity of metronidazole and tinidazole.[6][7][8]

PropertyValueSource(s)
Molecular Formula C₄H₅N₃O₂[6][9][10]
Molecular Weight 127.10 g/mol [6][9][10]
Appearance White to pale yellow or creamish-white to cream-colored crystalline powder.[6][9][11]
CAS Number 696-23-1, 88054-22-2[5][6][10]

Structural Elucidation and Spectroscopic Profile

The structural integrity of this compound can be unequivocally confirmed through various spectroscopic techniques. These methods are not only crucial for identification but also for assessing purity and studying molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The proton NMR spectrum would characteristically show signals corresponding to the methyl protons, the imidazole ring proton, and the N-H proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound is 127.038176 g/mol .[12]

Infrared (IR) and UV-Visible Spectroscopy

IR spectroscopy reveals the presence of key functional groups, such as the N-H, C-H, C=N, and the characteristic asymmetric and symmetric stretches of the nitro group. UV-Visible spectroscopy can be utilized for quantitative analysis, with a detection wavelength often set around 310 nm in HPLC methods.[13]

A summary of available spectral data can be found in public databases such as PubChem.[5]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in pharmaceutical synthesis and development.

Melting Point

The melting point of this compound is a key indicator of its purity. There is some variability in the reported values, which may be attributed to different polymorphic forms or measurement conditions. Reported melting points range from 179°C to 255°C.[4][6][9][10][11][14] A commonly cited range is 251-255°C.[6][10]

Solubility Profile

The solubility of a compound is critical for its reaction kinetics, purification, and formulation. This compound exhibits the following solubility characteristics:

  • Water : Sparingly soluble.[9]

  • Organic Solvents :

    • Slightly soluble in ethanol.[2][3][4][14]

    • Soluble in methanol and dimethyl sulfoxide.[11][15]

    • Limited solubility in non-polar solvents like ether and petroleum ether.[11]

    • Soluble in chloroform.[11]

  • Aqueous Solutions : Easily soluble in diluted acids and alkalis.[2][3][4][14]

This differential solubility is a key factor in its separation and purification processes.[11]

Acidity/Basicity (pKa)

This compound is described as being weakly basic.[11] One source reports a pKa of 1.64.[11] The imidazole ring possesses both acidic (N-H proton) and basic (unprotonated nitrogen) characteristics, influencing its behavior in different pH environments.

Stability and Degradation

This compound is generally stable under normal storage conditions.[11][16][17] However, it is important to avoid certain conditions to prevent degradation:

  • Incompatible Materials : Strong oxidizing agents.[16][17]

  • Hazardous Decomposition Products : Under fire conditions, it can decompose to form nitrogen oxides, carbon monoxide, and carbon dioxide.[16][17]

Studies on related nitroimidazoles like ornidazole have shown degradation under alkaline conditions, high acidic conditions, oxidative stress, and in the presence of light in acidic conditions.[13]

Experimental Protocols: Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for quality control and regulatory compliance. The following section outlines standardized experimental workflows.

Protocol 1: Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

  • Finely powder a small sample of this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range is the melting point.

G cluster_0 Anaerobic Microorganism A Nitroimidazole (Prodrug) B Nitroreductase Enzymes A->B Enters cell C Reduction of Nitro Group B->C Catalyzes D Reactive Nitro Intermediates (Cytotoxic) C->D Generates E DNA Damage D->E Induces F Cell Death E->F Leads to

References

The Core Mechanism of Action of 2-Methyl-5-nitroimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitroimidazole derivatives represent a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa.[1] Metronidazole, the prototypical compound of this class, has been a clinical mainstay for decades.[2] These compounds are prodrugs, meaning they are administered in an inactive form and require bioactivation within the target organism to exert their cytotoxic effects.[3][4][] This guide provides an in-depth exploration of the molecular mechanisms underpinning the efficacy of these critical therapeutic agents, intended for researchers, scientists, and professionals in drug development.

The defining characteristic of susceptible organisms is their anaerobic or microaerophilic metabolism, which provides the unique low-redox environment necessary for the activation of the 5-nitroimidazole core.[][6] This selective activation is the key to their therapeutic window, minimizing toxicity to the aerobic cells of the host.

Reductive Activation: The Catalyst for Cytotoxicity

The journey from an inert prodrug to a potent cytotoxic agent begins with the reduction of the nitro group at the C5 position of the imidazole ring.[3][7] This process is critically dependent on the low intracellular redox potential maintained by anaerobic and microaerophilic organisms.[8]

Key Enzymatic Players

Several key enzymes with sufficiently low redox potentials can donate electrons to the nitroimidazole, initiating the activation cascade. The primary systems involved are:

  • Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is a central player in the energy metabolism of many anaerobic organisms.[9][10] It catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to ferredoxin.[9]

  • Ferredoxin: This small, iron-sulfur protein acts as a low-potential electron shuttle.[6] Reduced ferredoxin possesses a redox potential low enough to efficiently reduce the nitro group of this compound derivatives, a critical step in their activation.[4][9]

  • Other Reductases: While the PFOR/ferredoxin system is paramount, other enzymes such as flavin-dependent nitroreductases and thioredoxin reductase have also been implicated in the activation process, particularly in certain organisms or as alternative pathways.[11][12][13]

The initial one-electron reduction of the nitro group results in the formation of a highly reactive nitro radical anion.[14][15] This is a pivotal and often rate-limiting step in the activation process.

The "Futile Cycling" Phenomenon

In the presence of molecular oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent compound, with the concomitant production of superoxide radicals.[3][16] This "futile cycling" prevents the accumulation of toxic downstream metabolites and is a primary reason for the lack of efficacy of these drugs against aerobic organisms.[3][16]

Diagram 1: Reductive Activation Pathway of this compound

Reductive_Activation cluster_organism Anaerobic/Microaerophilic Organism cluster_futile_cycle Futile Cycling (in presence of O₂) Metronidazole This compound (Inactive Prodrug) Nitro_Radical Nitro Radical Anion (Reactive Intermediate) Metronidazole->Nitro_Radical e⁻ (from PFOR/Ferredoxin) Nitro_Radical->Metronidazole O₂ Nitroso Nitroso Derivative Nitro_Radical->Nitroso Further Reduction DNA_Damage DNA Damage (Strand Breaks, Helical Destabilization) Nitro_Radical->DNA_Damage Interaction with DNA O2_Radical Superoxide Radical Nitro_Radical->O2_Radical O₂ Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine Further Reduction Nitroso->DNA_Damage Interaction with DNA Hydroxylamine->DNA_Damage Interaction with DNA

Caption: Reductive activation cascade of this compound derivatives.

Molecular Targets and Mechanisms of Cytotoxicity

Once formed, the reactive nitrogen intermediates, including the nitro radical anion, nitroso, and hydroxylamine derivatives, are highly cytotoxic.[15][17] Their primary cellular target is DNA.[17][18][19]

Interaction with DNA

The interaction of these reactive species with DNA leads to a variety of damaging events:

  • DNA Strand Breaks: The reactive intermediates can directly cause single- and double-strand breaks in the DNA backbone.[18][20]

  • Loss of Helical Structure: Binding of the activated drug to DNA disrupts its helical structure, impairing its function as a template for replication and transcription.[17][18]

  • Base Modification: Covalent adduction to DNA bases can occur, leading to mutations and loss of genetic integrity.[21][22] Studies have shown varying reactivity with different DNA bases.[21][22]

This extensive DNA damage ultimately triggers cell death.[16][17]

Table 1: Effects of Reduced Metronidazole on DNA Properties

PropertyObservationImplicationReference
ViscosityDecreasedLoss of helical structure, strand breakage[18]
Thermal HyperchromicityDecreasedDestabilization of the DNA double helix[18]
RenaturationInhibitedImpaired re-annealing of DNA strands[18]
DNAase I HydrolysisAltered oligonucleotide lengthModification of DNA structure affecting enzyme recognition[18]

Mechanisms of Resistance

The emergence of resistance to this compound derivatives is a growing clinical concern.[4] Resistance is most commonly associated with impaired drug activation.[23][24]

Key Resistance Strategies

Organisms have evolved several mechanisms to circumvent the cytotoxic effects of these drugs:

  • Decreased Reductive Activation: This is the most prevalent mechanism.[24][25] Downregulation or mutation of the genes encoding for PFOR or ferredoxin reduces the cell's ability to activate the prodrug.[11][25]

  • Altered Electron Transport: Changes in other components of the electron transport chain can also lead to a less negative intracellular redox potential, thereby hindering drug reduction.[8]

  • Increased Oxygen Scavenging: Some resistant strains exhibit enhanced oxygen detoxification capabilities. This promotes futile cycling and prevents the accumulation of toxic reduced intermediates.[26]

  • Drug Efflux: Although less common, increased expression of efflux pumps that actively remove the drug from the cell has been reported.[4]

  • DNA Repair: Upregulation of DNA repair pathways can help to mitigate the damage caused by the activated drug.[26]

  • Drug Inactivation by nim Genes: In some bacteria, the presence of nim genes, which encode for nitroimidazole reductases, can lead to resistance.[7][27] These enzymes catalyze a two-electron reduction of the nitro group to a non-toxic amino derivative, effectively inactivating the drug.[7][27]

Diagram 2: Overview of Resistance Mechanisms

Resistance_Mechanisms cluster_cell Resistant Organism Drug_In Drug Entry Drug_Active Drug Activation (via PFOR/Ferredoxin) Drug_In->Drug_Active R3 Drug Efflux Pumps Drug_In->R3 Toxic_Metabolites Toxic Metabolites Drug_Active->Toxic_Metabolites R5 nim Gene-mediated Inactivation Drug_Active->R5 DNA_Damage DNA Damage Toxic_Metabolites->DNA_Damage R1 Decreased PFOR/Ferredoxin (Reduced Activation) R1->Drug_Active R2 Increased Oxygen Scavenging (Enhanced Futile Cycling) R2->Drug_Active R4 Enhanced DNA Repair R4->DNA_Damage

Caption: Key mechanisms of resistance to this compound derivatives.

Experimental Methodologies for Studying the Mechanism of Action

A variety of experimental techniques are employed to investigate the mechanism of action of this compound derivatives.

Protocol: Assessment of DNA Damage using the Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[28]

Objective: To quantify DNA damage in target cells following exposure to a this compound derivative under anaerobic conditions.

Methodology:

  • Cell Culture and Treatment:

    • Culture the target anaerobic or microaerophilic cells to the mid-logarithmic phase.

    • Expose the cells to various concentrations of the this compound derivative in an anaerobic chamber for a defined period. Include a vehicle control.

  • Cell Harvesting and Embedding:

    • Harvest the cells and resuspend them in ice-cold PBS.

    • Mix a small aliquot of the cell suspension with low-melting-point agarose.

    • Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis:

    • Immerse the slides in a cold lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.

    • Apply an electric field to facilitate the migration of fragmented DNA from the nucleus, forming a "comet tail".[28]

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment. An increased tail moment is indicative of greater DNA damage.[29]

Diagram 3: Experimental Workflow for Comet Assay

Comet_Assay_Workflow A Cell Treatment (Anaerobic Conditions) B Cell Harvesting & Embedding in Agarose A->B C Lysis B->C D Alkaline Unwinding C->D E Electrophoresis D->E F Neutralization & Staining E->F G Fluorescence Microscopy & Image Analysis F->G

Caption: A streamlined workflow for the alkaline comet assay to assess DNA damage.

Conclusion

The antimicrobial activity of this compound derivatives is a complex, multi-step process that is intrinsically linked to the unique metabolic environment of anaerobic and microaerophilic organisms. The reductive activation of the nitro group is the critical initiating event, leading to the generation of highly reactive nitrogen species that inflict lethal damage upon the cell's primary macromolecule, DNA. A thorough understanding of this mechanism, from the enzymatic players in the activation cascade to the molecular nature of the DNA lesions, is essential for the rational design of new derivatives and for developing strategies to combat the growing threat of clinical resistance. Continued research into the nuances of these pathways will be pivotal in sustaining the therapeutic utility of this important class of antimicrobial agents.

References

The Genesis of a Potent Antimicrobial: A Technical History of 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 2-Methyl-5-nitroimidazole, a pivotal chemical intermediate in the synthesis of the renowned antimicrobial agent, metronidazole. Delving into the historical context of its emergence, this paper details the scientific underpinnings of its synthesis, its physicochemical properties, and the elucidation of its mechanism of action. Through a combination of historical narrative, detailed experimental protocols, and visual representations of its chemical and biological pathways, this guide serves as an authoritative resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The document underscores the enduring significance of this compound, tracing its journey from a laboratory novelty to a cornerstone in the arsenal against anaerobic and protozoal infections.

Introduction: The Dawn of Nitroimidazoles

The story of this compound is intrinsically linked to the broader history of nitroimidazole-based chemotherapy. The journey began in the 1950s, a "golden era" of antibiotic discovery, where researchers were actively screening natural products for antimicrobial properties. In 1953, a Japanese team led by K. Maeda isolated a compound with antibacterial activity from Nocardia mesenterica, which was later identified as 2-nitroimidazole and named Azomycin.[1] This discovery sparked significant interest in the therapeutic potential of the nitroimidazole scaffold.

It was in the laboratories of the French pharmaceutical company Rhône-Poulenc that the next chapter of this story unfolded. Driven by the need for effective treatments against parasitic infections, a team of scientists, including C. Cosar and L. Julou, embarked on the synthesis and evaluation of a series of nitroimidazole derivatives.[2][3] This research culminated in the development of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, which would later be known as metronidazole.[4] The immediate precursor to this groundbreaking drug was this compound. While the exact date of its first synthesis is not precisely documented, it is evident that its creation was a critical and deliberate step in the successful development of metronidazole in the late 1950s.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and research.

PropertyValueSource(s)
Molecular Formula C₄H₅N₃O₂[7]
Molecular Weight 127.10 g/mol [7]
Appearance White to pale yellow crystalline powder[]
Melting Point Approximately 160-163 °C[]
Solubility Slightly soluble in ethanol; easily soluble in diluted acid and alkali. Limited solubility in non-polar organic solvents.[9][10]
pKa 1.64[]

Synthesis of this compound: A Two-Step Journey

The synthesis of this compound is a well-established two-step process that begins with the formation of the 2-methylimidazole ring, followed by its nitration.

Step 1: Synthesis of 2-Methylimidazole

The most common and historically significant method for synthesizing 2-methylimidazole is the Radziszewski imidazole synthesis . This reaction involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[11]

Experimental Protocol: Radziszewski Synthesis of 2-Methylimidazole

  • Reaction Setup: In a suitable reaction vessel, a solution of aqueous glyoxal is prepared.

  • Reagent Addition: Under controlled temperature and pressure, aqueous ammonia and acetaldehyde are slowly added to the glyoxal solution.[1]

  • Reaction Conditions: The reaction mixture is typically heated and stirred for several hours to ensure complete condensation and ring formation.[12]

  • Work-up and Isolation: After the reaction is complete, water and unreacted volatiles are removed under reduced pressure. The resulting crude product is then purified by crystallization or distillation to yield 2-methylimidazole.[1][12]

G Glyoxal Glyoxal Reaction + Glyoxal->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Ammonia Ammonia (2 eq.) Ammonia->Reaction Two_Methylimidazole 2-Methylimidazole Reaction->Two_Methylimidazole Condensation

Caption: Radziszewski synthesis of 2-methylimidazole.

Step 2: Nitration of 2-Methylimidazole

The second crucial step is the nitration of the 2-methylimidazole ring to introduce the nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[13]

Experimental Protocol: Nitration of 2-Methylimidazole

  • Nitrating Mixture: A nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid, with cooling to control the exothermic reaction.

  • Addition of 2-Methylimidazole: 2-Methylimidazole is slowly added to the nitrating mixture while maintaining a low temperature to prevent runaway reactions.[]

  • Reaction Conditions: The reaction mixture is stirred for a specified period, often with a gradual increase in temperature to ensure complete nitration.[13]

  • Work-up and Isolation: The reaction mixture is then carefully quenched by pouring it onto ice. The pH of the solution is adjusted with a base (e.g., ammonia) to precipitate the this compound.[13] The solid product is then filtered, washed with water, and dried.

G Two_Methylimidazole 2-Methylimidazole Reaction + Two_Methylimidazole->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Two_Methyl_5_Nitroimidazole This compound Reaction->Two_Methyl_5_Nitroimidazole Nitration

Caption: Nitration of 2-methylimidazole.

The Biological Significance: Mechanism of Action

The antimicrobial activity of 5-nitroimidazoles, including drugs derived from this compound, is a result of a fascinating and selective mechanism of action that targets anaerobic organisms.

This compound itself exhibits antimicrobial properties, but its primary role is as a precursor to more potent drugs like metronidazole.[][15] The mechanism of action for these 5-nitroimidazole compounds is as follows:

  • Prodrug Activation: 5-nitroimidazoles are prodrugs, meaning they are inactive until they are metabolized within the target organism.[5][16]

  • Selective Reduction: In anaerobic bacteria and protozoa, low-redox-potential electron-transport proteins (like ferredoxin) donate electrons to the nitro group of the imidazole ring. This reduction is a critical activation step that does not occur in aerobic cells, which lack these specific low-redox-potential proteins.[5][]

  • Formation of Cytotoxic Intermediates: The reduction of the nitro group generates a series of highly reactive, short-lived cytotoxic intermediates, including nitroso radicals.[5][16]

  • DNA Damage: These reactive intermediates can covalently bind to and disrupt the helical structure of microbial DNA, leading to strand breaks and ultimately, cell death.[][16]

G cluster_cell Anaerobic Microbe Nitroimidazole 5-Nitroimidazole (Prodrug) Activation Reductive Activation (e.g., Ferredoxin) Nitroimidazole->Activation Electron Transfer Reactive_Intermediates Cytotoxic Nitroso Radicals Activation->Reactive_Intermediates DNA Microbial DNA Reactive_Intermediates->DNA Interaction DNA_Damage DNA Strand Breaks DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of 5-nitroimidazoles.

Conclusion: An Enduring Legacy

The discovery and development of this compound represent a significant milestone in the history of medicinal chemistry. While often viewed as a mere intermediate, its synthesis was the gateway to the creation of metronidazole, a drug that has had a profound impact on the treatment of anaerobic and protozoal infections for over six decades. The elegant simplicity of its synthesis and the selective and potent mechanism of action of its derivatives continue to make the 5-nitroimidazole scaffold a subject of ongoing research and development. This technical guide serves to illuminate the foundational importance of this compound, providing researchers and scientists with a deeper appreciation of its history and a practical understanding of its chemistry and biological significance.

References

The 2-Methyl-5-Nitroimidazole Scaffold: A Comprehensive Guide to its Structural Analogs and Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Enduring Legacy and Untapped Potential of a Privileged Scaffold

The journey of the nitroimidazole scaffold in medicine began with the discovery of azomycin, a 2-nitroimidazole, from Nacardia mesenterica in 1953.[1] This discovery paved the way for the synthesis of its 5-nitro isomer, Metronidazole, which demonstrated potent activity against the protozoan Trichomonas vaginalis and was later found to be highly effective against anaerobic bacteria.[1][] For decades, 2-methyl-5-nitroimidazoles, including metronidazole, tinidazole, and secnidazole, have been the cornerstone for treating infections caused by anaerobic protozoa and bacteria.[3][4][5][6] Their success lies in a unique mechanism of action: they are prodrugs that require reductive activation within the low-oxygen environment of these specific pathogens, a feature that confers remarkable selectivity.[][5][6][7]

However, the emergence of drug-resistant strains and concerns over potential toxicity have necessitated a renewed exploration of this chemical space.[8][9][10] This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal relationships between structure, mechanism, and therapeutic efficacy. We will dissect the core scaffold, analyze the impact of structural modifications, provide actionable synthetic protocols, and survey the expanding therapeutic landscape, from next-generation anti-infectives to hypoxia-activated anticancer agents.

Section 1: The Bio-active Core - Mechanism of Action and the Inevitability of Resistance

The biological activity of the 2-methyl-5-nitroimidazole class is intrinsically linked to its chemical structure, specifically the nitro group at the C-5 position.[][4] This moiety is not merely a substituent; it is the engine of cytotoxicity.

The Reductive Activation Pathway: A Trojan Horse Strategy

This compound derivatives are classic examples of prodrugs.[5] They are relatively inert upon administration and circulate with minimal effect on host mammalian cells. Their activation is a multi-step process contingent upon the unique metabolic machinery of anaerobic organisms.

  • Cellular Entry: The neutral, relatively lipophilic drug passively diffuses across the microbial cell membrane.[11]

  • Reductive Activation: Inside the anaerobe, the drug encounters proteins with exceptionally low redox potentials, such as Pyruvate:Ferredoxin Oxidoreductase (PFOR) and ferredoxin.[5][6][11] These enzymes, crucial for the organism's energy metabolism, donate a single electron to the 5-nitro group. This one-electron reduction is the critical activation step.

  • Generation of Cytotoxic Species: The addition of an electron transforms the nitro group into a highly reactive nitro radical anion.[5][7] This radical can undergo further reduction to generate other cytotoxic intermediates, including nitroso radicals and hydroxylamines.

  • Macromolecular Damage: These reactive species are indiscriminate in their targets. They avidly interact with and damage vital cellular macromolecules, most notably DNA. This interaction leads to a loss of helical structure and strand breakage, culminating in rapid cell death.[][5][12][13]

The selectivity of these drugs arises because the initial one-electron reduction is readily reversible in the presence of oxygen. In aerobic host cells, any formed nitro radical anion is immediately oxidized back to the parent compound, preventing the accumulation of toxic intermediates. This futile cycling is a key reason for their selective toxicity against anaerobes.[6]

Mechanism_of_Action Drug_Ext 5-Nitroimidazole Prodrug (External) Drug_Int Prodrug (Internal) Drug_Ext->Drug_Int Passive Diffusion Radical Nitro Radical Anion [R-NO2]•− Recycle Futile Cycling PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) PFOR->Radical e- transfer (Reductive Activation) Radical->Drug_Int Re-oxidation DNA Microbial DNA Radical->DNA Interaction Damage DNA Strand Breaks, Loss of Helical Structure DNA->Damage Damage Death Cell Death Damage->Death Oxygen O2 (Aerobic Host Cell) Oxygen->Radical Recycle->Oxygen Resistance_Mechanisms Prodrug 5-NI Prodrug Activation Reductive Activation (e.g., PFOR) Prodrug->Activation Nim Nim Proteins (Nitroreductase) Prodrug->Nim Enters Cell ToxicRadical Toxic Nitro Radical Activation->ToxicRadical 1e- reduction CellDeath Cell Death ToxicRadical->CellDeath DNA Damage Mech1 Mechanism 1: Impaired Activation PFOR_mut PFOR/Ferredoxin Downregulation/ Mutation PFOR_mut->Activation Inhibits Mech2 Mechanism 2: Detoxification Amine Non-Toxic Amine Derivative Nim->Amine Multi-electron reduction Amine->CellDeath Prevents Synthesis_Workflow Start Metronidazole in Dioxane Reagents Add Triethylamine & Benzenesulfonyl Chloride Start->Reagents Stir Stir Overnight at Room Temp Reagents->Stir Quench Pour into 5% NaHCO3(aq) Stir->Quench Filter1 Vacuum Filter Crude Product Quench->Filter1 Recrystal Recrystallize from Acetone/Water Filter1->Recrystal Filter2 Vacuum Filter Purified Crystals Recrystal->Filter2 End Dry & Characterize Final Product (M1) Filter2->End

References

Methodological & Application

Synthesis of 2-Methyl-5-nitroimidazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-methyl-5-nitroimidazole, a crucial intermediate in the pharmaceutical industry, most notably for the production of the antibiotic metronidazole.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, self-validating experimental protocol.

Introduction

This compound is a C-nitro compound and a member of the imidazole family.[4] Its synthesis is a critical step in the manufacturing of various nitroimidazole-based drugs, which are widely used to treat infections caused by anaerobic bacteria and protozoa.[3][5] The introduction of a nitro group into the 2-methylimidazole ring is a key transformation that imparts the desired biological activity to the final drug molecules.[5] This guide will focus on the most common and industrially relevant synthesis method: the nitration of 2-methylimidazole using a mixed acid system of nitric acid and sulfuric acid.[6][7]

Reaction Mechanism and Scientific Rationale

The nitration of 2-methylimidazole is an electrophilic aromatic substitution reaction. The imidazole ring, while aromatic, is a relatively electron-rich heterocycle, making it susceptible to electrophilic attack. However, the introduction of a nitro group requires strong nitrating conditions.[6]

The key to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). This is achieved by the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion then acts as the electrophile, attacking the 2-methylimidazole ring. The substitution predominantly occurs at the 5-position due to the directing effects of the methyl group and the nitrogen atoms in the imidazole ring.

The reaction is highly exothermic, and careful temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts.[8] The use of a mixed acid system not only generates the necessary electrophile but also helps to control the reaction rate.[6]

Experimental Protocol

This protocol is based on established methods and emphasizes safety and reproducibility.[6][9]

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Concentration/PurityKey Properties
2-MethylimidazoleC₄H₆N₂82.10>99%White to off-white crystalline powder, hygroscopic.[2][10]
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Highly corrosive, strong dehydrating agent.
Concentrated Nitric AcidHNO₃63.0168-70%Highly corrosive, strong oxidizing agent.[11][12]
IceH₂O18.02N/AFor cooling the reaction mixture.
Deionized WaterH₂O18.02N/AFor quenching the reaction and washing the product.
Ammonia SolutionNH₄OH35.0525-30%Used for neutralization.
Round-bottom flaskN/AN/AN/AReaction vessel.
Dropping funnelN/AN/AN/AFor controlled addition of reagents.
Magnetic stirrer and stir barN/AN/AN/AFor efficient mixing.
Ice bathN/AN/AN/AFor temperature control.
ThermometerN/AN/AN/ATo monitor reaction temperature.
Buchner funnel and flaskN/AN/AN/AFor filtration.
Filter paperN/AN/AN/AFor filtration.

Experimental Workflow Diagram

SynthesisWorkflow cluster_preparation Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation A Charge 2-Methylimidazole and Sulfuric Acid into Flask B Cool to 0-5 °C in an Ice Bath A->B C Slowly Add Nitric Acid B->C D Maintain Temperature below 10 °C C->D Exothermic Reaction E Stir for 2-3 hours at Room Temperature D->E F Quench Reaction with Ice-Water E->F G Neutralize with Ammonia Solution to pH 7 F->G H Filter the Precipitate G->H I Wash with Cold Water H->I J Dry the Product I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-methylimidazole.

  • Acid Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. The temperature should be maintained below 20°C during this addition.

  • Cooling: Cool the resulting mixture to 0-5°C using the ice bath.

  • Nitration: Slowly add concentrated nitric acid dropwise from a dropping funnel to the cooled and stirred mixture. The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C. A violent reaction can occur if the nitric acid is added too quickly.[6]

  • Reaction Progression: After the addition of nitric acid is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a 25-30% ammonia solution until the pH reaches approximately 7. The neutralization process is also exothermic and should be done in an ice bath to control the temperature.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water to remove any residual acids and inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight. The final product should be a creamish-white to cream-colored powder.[13]

Safety Precautions

The synthesis of this compound involves the use of highly corrosive and reactive chemicals.[11][14] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.[14]

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[14]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.[8] Always have an adequate cooling bath ready.

  • Acid Handling: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns.[12] Handle with extreme care and have appropriate spill kits available.

  • Quenching and Neutralization: The quenching and neutralization steps are also exothermic. Perform these steps slowly and with adequate cooling.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: The reported melting point of this compound is in the range of 251-255°C.[15][16]

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group and the protons on the imidazole ring.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the different carbon atoms in the molecule.

    • FT-IR: The infrared spectrum should show characteristic absorption bands for the N-H, C-H, C=N, and NO₂ functional groups.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can reliably synthesize this important pharmaceutical intermediate. The successful synthesis and characterization of this compound are foundational for the subsequent development of life-saving nitroimidazole-based drugs.

References

Application Note & Protocol: Quantitative Analysis of 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

2-Methyl-5-nitroimidazole (2-M-5-NI), with CAS number 696-23-1, is a critical organic compound characterized by a five-membered imidazole ring substituted with a methyl group at the second position and a nitro group at the fifth.[1] This structure is foundational to the 5-nitroimidazole class of antimicrobials, which are extensively used against anaerobic bacteria and protozoa.[2] 2-M-5-NI serves as a key intermediate in the synthesis of widely used drugs such as metronidazole and dimetridazole and is also classified as an impurity in others, for instance, Tinidazole (Tinidazole EP Impurity A).[3][4]

Given its roles as a synthetic precursor, a potential impurity in active pharmaceutical ingredients (APIs), and a residue in environmental or biological samples, its accurate and precise quantification is paramount. This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on robust analytical methodologies for the determination of this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), underpinned by rigorous validation principles as outlined by the International Council for Harmonisation (ICH).[5][6]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Formula C₄H₅N₃O₂[1][7]
Molecular Weight 127.10 g/mol [8]
Appearance Yellow to orange crystalline solid[1]
Melting Point ~252 °C[3]
Solubility Soluble in polar solvents like water, alcohols; easily soluble in diluted acids and alkalis.[1][3][4]
Chromophore The nitroimidazole ring provides strong UV absorbance, making UV detection a viable quantification strategy.

Principle Analytical Methodologies

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quantifying 2-M-5-NI in bulk drug substances and pharmaceutical formulations where concentrations are relatively high. Its reliability, robustness, and cost-effectiveness make it ideal for quality control environments. Reversed-phase chromatography is the most common separation mode.[9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification, such as residue analysis in food products (e.g., honey, meat) or pharmacokinetic studies in biological fluids (e.g., plasma), LC-MS/MS is the gold standard.[11][12][13] Its superior sensitivity and specificity, derived from monitoring specific precursor-to-product ion transitions, allow for confident detection and quantification at sub-µg/kg levels.[12]

  • Gas Chromatography (GC): While possible, GC methods often require a derivatization step to improve the volatility of nitroimidazoles, which adds complexity and potential variability to the analysis.[14][15] Therefore, LC-based methods are generally preferred.

Protocol 1: HPLC-UV Quantification in Pharmaceutical Formulations

This protocol details an isocratic reversed-phase HPLC method suitable for determining the assay of 2-M-5-NI as an intermediate or its quantification as a known impurity in a drug substance.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected for its versatility and excellent retention of moderately polar compounds like 2-M-5-NI through hydrophobic interactions.[10][16]

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and a buffered aqueous phase is used. The organic solvent modulates retention time, while the buffer (e.g., phosphate or triethylamine adjusted with acid) ensures pH control for consistent ionization state and peak shape.[9][16]

  • Detection: The nitroimidazole chromophore exhibits a strong UV absorbance maximum around 316 nm, providing excellent sensitivity and selectivity for detection.[16]

Materials and Reagents
  • This compound Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid (85%)

  • Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase 20mM KH₂PO₄ (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 316 nm
Run Time ~10 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of 20mM KH₂PO₄, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH of the aqueous buffer to 3.0 using orthophosphoric acid.

    • Mix 700 mL of the pH-adjusted buffer with 300 mL of acetonitrile.

    • Degas the final mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 2-M-5-NI reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.

  • Sample Preparation (e.g., from a powder blend):

    • Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of 2-M-5-NI into a 25 mL volumetric flask.

    • Add approximately 15 mL of mobile phase and sonicate for 10 minutes to dissolve the analyte.

    • Allow the solution to return to room temperature, then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Analysis Sequence:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the working standards in increasing order of concentration.

    • Inject the prepared sample solutions.

    • Periodically inject a check standard to monitor system stability.

  • Data Analysis:

    • Integrate the peak corresponding to 2-M-5-NI. The expected retention time should be consistent.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 2-M-5-NI in the sample solution using the linear regression equation from the calibration curve.

    • Calculate the final amount of 2-M-5-NI in the original sample, accounting for the initial sample weight and dilution factors.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagent & Mobile Phase Preparation standards Standard Solution (Stock & Working) reagents->standards sample Sample Weighing & Dissolution reagents->sample calibration Calibration Curve (Area vs. Conc.) standards->calibration filtration Filtration (0.45 µm) sample->filtration hplc HPLC System (C18, 1.0 mL/min) filtration->hplc injection Inject Sequence (Blank, Stds, Samples) hplc->injection detection UV Detection @ 316 nm injection->detection integration Peak Integration detection->integration integration->calibration quantification Quantification & Reporting calibration->quantification

Caption: HPLC-UV analysis workflow for 2-M-5-NI quantification.

Protocol 2: LC-MS/MS for Trace Quantification in Honey

This protocol describes a sensitive method for determining 2-M-5-NI residues in a complex food matrix like honey, employing a sample preparation technique based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) principle.[11]

Rationale for Method Design
  • Sample Preparation: A modified QuEChERS approach is used for its efficiency in extracting a wide range of analytes while removing a significant portion of matrix interferences (like sugars in honey). It involves an initial extraction with acetonitrile followed by a partitioning step induced by adding salts.[11]

  • Chromatography: A C18 UHPLC column is used to achieve fast and efficient separation, which is critical for minimizing matrix effects and ensuring good peak shape for MS detection.

  • Ionization: Electrospray Ionization (ESI) in positive mode is effective for protonating the imidazole ring of 2-M-5-NI, forming the precursor ion [M+H]⁺.

  • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. A specific precursor ion is isolated and fragmented, and a resulting unique product ion is monitored for quantification.

Materials and Reagents
  • All reagents from Protocol 1, plus:

  • Formic Acid (LC-MS Grade)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Sodium Chloride (NaCl)

  • Trisodium Citrate Dihydrate

  • Internal Standard (IS): this compound-d₃ (if available) or a related nitroimidazole compound not expected in the sample.

Instrumentation and Conditions
ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex QTRAP 6500+ or equivalent triple quadrupole MS
Column UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Source ESI, Positive Mode
MRM Transitions 2-M-5-NI: m/z 128.1 -> 82.1 (Quantifier), 128.1 -> 98.1 (Qualifier)
Internal Standard (Example: Ronidazole) m/z 201.1 -> 140.1

Note: MRM transitions must be optimized empirically on the specific instrument used.

Step-by-Step Protocol
  • Sample Preparation (QuEChERS):

    • Weigh 5 g of honey into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex until the honey is fully dissolved.

    • (Optional but recommended) Spike with Internal Standard solution.

    • Add 10 mL of acetonitrile containing 1% acetic acid.[11]

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate).

    • Cap tightly and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Extract Cleanup (d-SPE if needed):

    • For cleaner extracts, transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing d-SPE sorbent (e.g., MgSO₄ and PSA).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Sample Preparation:

    • Take a 500 µL aliquot of the final acetonitrile extract (from step 1 or 2).

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 500 µL of the initial mobile phase (95% A: 5% B).

    • Filter through a 0.22 µm syringe filter into an LC-MS vial.

  • Standard and QC Preparation:

    • Prepare calibration standards in a blank matrix extract (i.e., honey processed through the entire sample preparation procedure) to compensate for matrix effects. This involves adding standard solutions to the blank extract before the evaporation and reconstitution step.

  • Analysis:

    • Equilibrate the LC-MS/MS system.

    • Inject the matrix-matched standards and prepared samples for analysis.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 5g Honey + H₂O + IS extract Add Acetonitrile & QuEChERS Salts sample->extract centrifuge Shake & Centrifuge extract->centrifuge cleanup Supernatant Cleanup (Evaporation & Reconstitution) centrifuge->cleanup lcms UHPLC-MS/MS (C18, Gradient) cleanup->lcms mrm MRM Detection (e.g., 128.1 -> 82.1) lcms->mrm quant Quantify vs. Matrix-Matched Curve mrm->quant report Report Result (µg/kg) quant->report

Caption: LC-MS/MS workflow for trace residue analysis of 2-M-5-NI.

Method Validation according to ICH Q2(R2) Guidelines

Any analytical method intended for regulatory submission or quality control must be validated to demonstrate its fitness for purpose.[6][17] The following parameters must be assessed.

ParameterPurposeTypical Acceptance Criteria (for HPLC Assay)
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products.Peak purity analysis (DAD), analysis of placebo and spiked samples. No interfering peaks at the analyte's retention time.
Linearity To demonstrate a proportional relationship between analyte concentration and analytical response over the intended range.Minimum of 5 concentration levels. Correlation coefficient (r²) > 0.999.[16]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For assay: 80-120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed by % recovery of spiked samples.98.0% - 102.0% recovery for drug substance.[16]
Precision The degree of scatter between a series of measurements. Assessed at two levels: - Repeatability (Intra-assay): Same lab, analyst, instrument, short interval. - Intermediate Precision: Within-lab variations (different days, analysts, equipment).Relative Standard Deviation (RSD) ≤ 2%.[16]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1. Precision (RSD) at this level should be acceptable.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of ~3:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).The effect on results should be evaluated; system suitability criteria must be met under all varied conditions.

This table is a guideline; specific criteria should be defined in the validation protocol.[18]

References

Application Notes & Protocols: Synthesis of Metronidazole from 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol), a crucial antimicrobial agent, using 2-Methyl-5-nitroimidazole as the starting precursor. The following sections detail the underlying chemical principles, present validated experimental protocols, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction and Scientific Background

Metronidazole is a synthetic nitroimidazole derivative that serves as a cornerstone in treating infections caused by anaerobic bacteria and certain protozoa.[1][2] Its therapeutic efficacy stems from the reduction of its nitro group within anaerobic microorganisms, forming reactive intermediates that disrupt DNA synthesis and induce cell death.[1] The chemical synthesis of Metronidazole is a well-established process, typically involving the N-alkylation of the imidazole ring of a suitable precursor.

The most common and industrially scalable pathway begins with this compound. This precursor is reacted with an agent that introduces a 2-hydroxyethyl group onto the nitrogen atom at position 1 of the imidazole ring. The selection of the alkylating agent and the reaction conditions are critical determinants of the overall yield, purity, and cost-effectiveness of the synthesis.[3] This guide will focus on the prevalent methods utilizing ethylene oxide and 2-chloroethanol for this transformation.

Reaction Mechanism: N-Alkylation of this compound

The core of the synthesis is the nucleophilic substitution reaction where the deprotonated nitrogen of the imidazole ring attacks an electrophilic carbon.

  • With Ethylene Oxide: This is a widely used industrial method. The reaction is typically carried out in an acidic medium, often a mixture of formic acid and sulfuric acid.[4] The acid protonates the oxygen atom of the ethylene oxide, activating the epoxide ring for nucleophilic attack by the imidazole nitrogen. The reaction proceeds via an anti-opening of the protonated epoxide ring.

  • With 2-Chloroethanol: In this alternative route, 2-chloroethanol serves as the source of the 2-hydroxyethyl group. The reaction is generally performed under basic conditions to deprotonate the imidazole ring, enhancing its nucleophilicity. The resulting imidazolate anion then displaces the chloride ion from 2-chloroethanol in a standard Williamson ether synthesis-like N-alkylation.

The choice between these methods often depends on the available equipment, safety considerations (ethylene oxide is a flammable and toxic gas), and desired process economics.

Visualized Synthetic Pathway

The following diagram illustrates the primary synthetic route from this compound to Metronidazole.

Metronidazole_Synthesis cluster_start Precursor cluster_reagents Alkylating Agents cluster_product Final Product start This compound product Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol) start->product N-alkylation reagent1 Ethylene Oxide (in HCOOH/H₂SO₄) reagent1->product reagent2 2-Chloroethanol (with base) reagent2->product

Caption: Synthetic pathway for Metronidazole production.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 1: Synthesis using Ethylene Oxide and Acid Catalysis

This method is adapted from established industrial processes and offers high conversion rates.[4][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
This compound127.0925.0 g0.197
Formic Acid (85-90%)46.03100 mL-
Concentrated Sulfuric Acid98.0820 mL-
Ethylene Oxide44.05~15 g (gas)~0.34
Sodium Hydroxide Solution (1M)40.00As required-
Ethyl Acetate88.113 x 100 mL-
Anhydrous Sodium Sulfate142.04~10 g-

Equipment:

  • Three-neck round-bottom flask (500 mL) equipped with a mechanical stirrer, thermometer, and gas inlet tube.

  • Heating mantle with temperature controller.

  • Condenser.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Preparation of Mixed Acid: In the 500 mL reaction flask, combine 100 mL of formic acid and carefully add 20 mL of concentrated sulfuric acid while stirring and cooling in an ice bath.

  • Dissolution of Precursor: To the prepared mixed acid solution, add 25.0 g of this compound. Stir the mixture until the solid is completely dissolved.

  • Reaction with Ethylene Oxide: Heat the reaction mixture to 80°C.[5] Slowly bubble ethylene oxide gas into the solution through the gas inlet tube over a period of several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The total reaction time can be up to 12 hours.[5]

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 1M sodium hydroxide solution to the reaction mixture to adjust the pH to approximately 8.[5] This step should be performed slowly and with cooling, as it is an exothermic neutralization.

  • Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer three times with 100 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude Metronidazole.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to yield pure Metronidazole as a white to pale yellow crystalline powder.[1]

Protocol 2: Synthesis using 2-Chloroethanol

This protocol provides an alternative to using the highly flammable ethylene oxide gas.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
This compound127.0925.0 g0.197
2-Chloroethanol80.5117.5 mL (21.1 g)0.262
Sodium Hydroxide (pellets)40.008.7 g0.218
Dimethylformamide (DMF)73.09150 mL-
Water18.02As required-
Ethyl Acetate88.113 x 100 mL-

Equipment:

  • Three-neck round-bottom flask (500 mL) with a mechanical stirrer, thermometer, and condenser.

  • Heating mantle.

  • Standard glassware for work-up and purification.

Procedure:

  • Reactant Setup: In the 500 mL reaction flask, dissolve 25.0 g of this compound and 8.7 g of sodium hydroxide in 150 mL of DMF.

  • Addition of Alkylating Agent: Slowly add 17.5 mL of 2-chloroethanol to the stirred mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude product and recrystallize from an ethanol-water mixture to obtain pure Metronidazole.

Process Optimization and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Suboptimal temperature; Insufficient reaction time.Ensure complete dissolution of the precursor. Optimize temperature (avoiding decomposition). Extend reaction time and monitor via TLC until the starting material is consumed.
Impure Product Presence of unreacted starting material; Formation of side products (e.g., isomers).Adjust the stoichiometry of reagents. Optimize the purification step, potentially using column chromatography for higher purity. Ensure the neutralization/work-up is performed correctly.
Reaction Stalls Deactivation of catalyst; Poor quality of reagents.Use fresh, high-purity reagents. In Protocol 1, ensure a steady flow of ethylene oxide. In Protocol 2, ensure the base is anhydrous if possible.
Decomposition Reaction temperature is too high.Carefully control the reaction temperature using a temperature controller. The nitro group can be sensitive to high temperatures.

Experimental Workflow Visualization

Experimental_Workflow prep Prepare Reagents & Glassware react Set up Reaction (Dissolve Precursor) prep->react addition Add Alkylating Agent & Heat to Target Temp react->addition monitor Monitor Reaction (e.g., TLC) addition->monitor workup Work-up (Neutralize/Quench) monitor->workup Reaction Complete extract Extract & Concentrate workup->extract purify Purify Product (Recrystallization) extract->purify analyze Analyze Final Product (MP, Spectroscopy) purify->analyze

Caption: General experimental workflow for Metronidazole synthesis.

References

Application Note & Protocol: Synthesis of 2-Methyl-4(5)-nitroimidazole via Electrophilic Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitroimidazoles in Research and Development

Nitroimidazoles are a cornerstone class of heterocyclic compounds, pivotal in medicinal chemistry and drug development.[1][2] The introduction of a nitro group onto the imidazole scaffold imparts unique electronic properties that are leveraged for various therapeutic applications, including antimicrobial agents against anaerobic bacteria and protozoa, and as radiosensitizers in cancer therapy.[3][4] 2-Methyl-4(5)-nitroimidazole, a key derivative, serves as a precursor for numerous pharmacologically active molecules.[3]

This guide provides a comprehensive, field-proven protocol for the nitration of 2-methylimidazole. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety imperatives, and characterization methodologies. The protocol is designed to be a self-validating system, ensuring reproducibility and safety for researchers, scientists, and drug development professionals.

The Chemistry: Mechanism of Electrophilic Aromatic Substitution

The nitration of 2-methylimidazole is a classic example of an electrophilic aromatic substitution reaction. The process is predicated on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring.

Pillar 1: Generation of the Electrophile. The reaction requires a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion.[5][6][7]

Pillar 2: Electrophilic Attack and Regioselectivity. The nitronium ion attacks the imidazole ring. While the methyl group at the C2 position is weakly activating, the regioselectivity is primarily governed by the directing effects of the ring nitrogen atoms. The attack preferentially occurs at the C4 or C5 positions, which are electronically favored and lead to more stable intermediates (sigma complexes or arenium ions) compared to an attack at the C2 position.[8][9]

Pillar 3: Re-aromatization. The reaction concludes with the abstraction of a proton from the sigma complex by a weak base in the medium (like HSO₄⁻ or H₂O), restoring the aromaticity of the imidazole ring and yielding the final product, 2-methyl-4(5)-nitroimidazole.[5]

Nitration_Mechanism Figure 1: Mechanism of 2-Methylimidazole Nitration cluster_0 Step 1: Nitronium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O 2MI 2-Methylimidazole SigmaComplex σ-Complex (Arenium Ion) 2MI->SigmaComplex + NO₂⁺ Product 2-Methyl-4(5)-nitroimidazole SigmaComplex->Product - H⁺

Caption: Figure 1: Mechanism of 2-Methylimidazole Nitration.

Critical Safety Protocols: Managing a High-Energy Reaction

Nitration reactions are notoriously energetic and highly exothermic.[10][11] Failure to adhere to strict safety protocols can result in thermal runaway, violent reaction, or explosion.[11]

  • Hazard Assessment: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[12][13] They can cause severe chemical burns upon contact and release toxic fumes.[13][14]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood with sufficient ventilation to prevent the accumulation of corrosive vapors.[12][14] An emergency eyewash station and safety shower must be immediately accessible.[12][13]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[14]

    • A flame-retardant, chemical-resistant lab coat.[14]

  • Spill Management: A spill kit containing a suitable neutralizing agent (e.g., sodium bicarbonate) must be available.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of 2-methyl-4(5)-nitroimidazole, targeting a high yield and purity.

4.1. Materials and Reagents

Reagent/MaterialSpecification
2-Methylimidazole99% purity
Sulfuric Acid (H₂SO₄)Concentrated, 98%
Nitric Acid (HNO₃)Fuming, 90% or Concentrated, 70%
Ammonium Hydroxide (NH₄OH)25-30% solution
Deionized WaterHigh purity
Crushed Ice
Round-bottom flask (250 mL)Three-neck
Dropping funnelPressure-equalizing
Magnetic stirrer and stir bar
ThermometerLow temperature
Ice-salt bath
Buchner funnel and filter paper

4.2. Step-by-Step Synthesis Workflow

Workflow Figure 2: Experimental Workflow A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C B Slowly Add 2-Methylimidazole Maintain Temp < 10 °C A->B Critical Temp Control C Stir and Allow Reaction 3 hours at low temp, then 1 hour at 40 °C B->C D Quench Reaction Pour onto crushed ice C->D Exothermic E Neutralize with NH₄OH Adjust to pH 6.5-7.0 D->E Precipitation Occurs F Isolate Product Filter the precipitate E->F G Wash and Dry Wash with cold water, dry under vacuum F->G H Purify (Optional) Recrystallize from water/ethanol G->H I Characterize Product (NMR, IR, MS, MP) G->I H->I

Caption: Figure 2: Experimental Workflow.

Procedure:

  • Preparation of the Nitrating Mixture: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid (98%). Place the flask in an ice-salt bath and cool the acid to 0-5 °C with vigorous stirring.

    • Causality: Pre-cooling the sulfuric acid is essential to dissipate the heat generated during the addition of nitric acid and the subsequent reaction.

  • Slowly and carefully , add 20 mL of fuming nitric acid (e.g., 90%) dropwise to the cold sulfuric acid via the dropping funnel over 30-45 minutes. Ensure the temperature of the mixture does not exceed 10 °C.

    • Causality: This slow, controlled addition is the most critical safety step. Adding nitric acid to sulfuric acid promotes the formation of the nitronium ion while managing the strong exotherm.

  • Addition of Substrate: Once the nitrating mixture is prepared and stable at 0-5 °C, begin the portion-wise addition of 10 g of 2-methylimidazole over approximately 1 hour. Maintain the internal temperature below 10 °C throughout the addition.[1][2]

    • Causality: Slow addition of the substrate prevents localized temperature spikes that could lead to a runaway reaction and the formation of undesired byproducts or decomposition.

  • Reaction: After the addition is complete, stir the reaction mixture at a low temperature (not exceeding 30 °C) for 3 hours. Then, raise the temperature to 40 °C and hold for an additional hour.[1]

    • Causality: The initial low-temperature phase allows for controlled initiation of the reaction. Gently warming the mixture helps drive the reaction to completion.

  • Work-up and Isolation: Prepare a beaker containing 500 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with constant stirring.

    • Causality: This quenching step rapidly cools and dilutes the reaction, stopping the reaction and causing the product, which is less soluble in the acidic aqueous solution, to begin precipitating.

  • Neutralization: Cool the resulting slurry in an ice bath. Slowly add a 25% ammonium hydroxide solution to neutralize the mixture. Monitor the pH closely and adjust to a final pH of 6.5-7.0. A thick precipitate will form.[1][2]

    • Causality: The product is amphoteric. Neutralization to a pH near neutral ensures maximum precipitation and isolation. Over-basification can lead to the dissolution of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral.

    • Causality: Washing removes residual acids and inorganic salts (e.g., ammonium sulfate), which is crucial for product purity.

  • Drying and Purification: Dry the product under vacuum at 50-60 °C. The yield of crude 2-methyl-4(5)-nitroimidazole is typically in the range of 75-90%.[1] For higher purity, the product can be recrystallized from water or an ethanol/water mixture.[15]

Data Summary and Product Characterization

5.1. Typical Reaction Parameters and Outcomes

ParameterValueRationale / Expected Outcome
Molar Ratio (2-MI:HNO₃:H₂SO₄)~1 : 4 : 4Excess acid drives the formation of the nitronium ion.
Temperature Profile0-10°C (addition), 30°C then 40°C (reaction)Ensures safety and promotes complete reaction.[1]
Reaction Time4-5 hoursSufficient time for the reaction to proceed to completion.
Expected Yield75-90%Dependent on strict temperature control and work-up.[1]
AppearanceOff-white to pale yellow powder
Melting Point251-255 °C (lit.)A sharp melting point indicates high purity.

5.2. Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized 2-methyl-4(5)-nitroimidazole.

  • ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):

    • δ ~13.0 ppm (broad s, 1H): N-H proton of the imidazole ring. The broadness is due to quadrupolar relaxation and exchange.[16]

    • δ ~8.2 ppm (s, 1H): C-H proton at the C5 (or C4) position of the imidazole ring.[2]

    • δ ~2.3 ppm (s, 3H): -CH₃ protons at the C2 position.[2]

    • Justification: DMSO-d₆ is the preferred solvent as it solubilizes the compound and allows for the observation of the exchangeable N-H proton.[16]

  • ¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz):

    • Expected signals around δ 148 (C-NO₂), 145 (C2), 120 (C5/4), 14 (-CH₃).

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3100 cm⁻¹: N-H stretching.

    • ~1520 cm⁻¹ & ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching, respectively. These are highly characteristic peaks for the nitro group.

    • ~1590 cm⁻¹: C=N stretching of the imidazole ring.

  • Mass Spectrometry (ESI+):

    • m/z: 128.04 [M+H]⁺.

References

Application Notes and Protocols: 2-Methyl-5-nitroimidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methyl-5-nitroimidazole

This compound is a heterocyclic compound of significant interest in the realms of organic synthesis and medicinal chemistry.[1][2] Its chemical architecture, featuring a nitro group at the 5-position and a methyl group at the 2-position of the imidazole ring, bestows upon it a unique reactivity profile that has been extensively leveraged in the synthesis of a plethora of bioactive molecules.[3] This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application as a foundational building block for pharmaceuticals and in the generation of diverse molecular scaffolds. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for key transformations, and present data to inform synthetic strategy.

Core Application: A Cornerstone in the Synthesis of Nitroimidazole Pharmaceuticals

The most prominent and well-established application of this compound is its role as a direct precursor in the synthesis of several essential nitroimidazole-based drugs.[1][4] These pharmaceuticals are widely employed for their potent antimicrobial and antiprotozoal activities.[3][5]

The Synthesis of Metronidazole: A Flagship Application

Metronidazole, a cornerstone of antimicrobial therapy, is synthesized directly from this compound.[1][6] The synthesis is a classic example of an N-alkylation reaction, where the nucleophilic nitrogen of the imidazole ring attacks an electrophilic alkylating agent.

Mechanism and Rationale: The imidazole ring of this compound possesses two nitrogen atoms, but the N-1 position is sterically more accessible and electronically favored for alkylation. The reaction typically proceeds via an SN2 mechanism. The choice of a suitable base is crucial to deprotonate the imidazole ring, thereby increasing its nucleophilicity.

Protocol 1: Synthesis of Metronidazole from this compound

Materials:

  • This compound

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

  • Add a solution of sodium hydroxide in water to the flask. The mixture will turn into a salt of this compound.

  • To this mixture, add 2-chloroethanol.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 7.

  • The product, metronidazole, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure metronidazole.

Expanding the Arsenal: Synthesis of Other 5-Nitroimidazole Drugs

The synthetic strategy employed for metronidazole can be adapted to produce a range of other 5-nitroimidazole drugs, such as tinidazole and secnidazole.[3] The core principle remains the N-alkylation of the this compound scaffold with different alkylating agents to introduce varied side chains at the N-1 position.[3]

Versatility in Action: this compound in the Synthesis of Bioactive Analogs

Beyond its role as a direct precursor to established drugs, this compound and its derivatives serve as versatile starting materials for the synthesis of novel bioactive compounds with potentially improved therapeutic profiles.[7][8][9]

N-Alkylation and Derivatization: Tuning the Pharmacophore

The N-1 position of the this compound ring is a prime target for chemical modification. A wide array of alkylating agents can be employed to introduce diverse functional groups, leading to the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[10][11]

Causality in Experimental Choices: The choice of base and solvent is critical for achieving optimal yields and regioselectivity in N-alkylation reactions.[10][11] Strong, non-nucleophilic bases like sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often preferred for sterically hindered imidazoles.[12] Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are commonly used to facilitate the dissolution of the reactants and promote the SN2 reaction.[10][12]

Data Presentation: Comparison of N-Alkylation Conditions

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl iodideDBUDMF80-10024<50[12]
2Benzyl bromideDBUDMF80-10024<50[12]
3Methyl iodideNaHTHFrt - 5012Variable[12]
4Propyl bromideK₂CO₃AcetonitrileRefluxVariableGood[11]
5Ethyl bromoacetateK₂CO₃Acetonitrile601-396[10][11]

Protocol 2: General Procedure for N-Alkylation of this compound

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., K₂CO₃, NaH, or DBU)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes at room temperature to facilitate the formation of the imidazolide anion.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C or reflux) and stir for the required time (typically 1-24 hours).[10][11][12]

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Molecular Hybridization: A Strategy for Novel Drug Discovery

Molecular hybridization is a contemporary drug design strategy that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic biological activities.[13][14] Metronidazole, derived from this compound, has been a popular candidate for this approach. For instance, hybrid molecules linking metronidazole with eugenol analogues via a triazole linker have been synthesized and evaluated for their trypanocidal activity.[13][14]

Visualization of Synthetic Workflow

G cluster_0 Synthesis of Metronidazole-Eugenol Hybrid Metronidazole Metronidazole Azido_Intermediate Azido Intermediate Metronidazole->Azido_Intermediate Classical Organic Synthesis Hybrid_Molecule Hybrid Molecule Azido_Intermediate->Hybrid_Molecule Click Chemistry (Cu-catalyzed) Propargyl_Eugenol Propargyl Eugenol Analogue Propargyl_Eugenol->Hybrid_Molecule Click Chemistry (Cu-catalyzed)

Caption: Synthetic workflow for a metronidazole-eugenol hybrid molecule.

Conclusion: A Versatile Building Block with Enduring Relevance

This compound continues to be a molecule of significant strategic importance in organic synthesis. Its utility extends from being a fundamental precursor for the large-scale production of essential medicines to serving as a versatile platform for the discovery of novel bioactive compounds. The reactivity of its imidazole core, coupled with the influence of the nitro and methyl substituents, provides a rich landscape for chemical exploration. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical insights to effectively harness the synthetic potential of this valuable heterocyclic building block.

References

Synthesis of 2-Methyl-5-Nitroimidazole Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis of 2-methyl-5-nitroimidazole and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The protocols and insights presented herein are curated for researchers, scientists, and professionals in the field of drug development, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction: The Significance of 2-Methyl-5-Nitroimidazoles

The this compound scaffold is the core structural motif of several crucial antimicrobial agents.[1][2][3] Metronidazole, secnidazole, and tinidazole are prominent examples of drugs built upon this heterocyclic system, widely employed against anaerobic bacteria and protozoal infections.[3] The biological activity of these compounds is intrinsically linked to the 5-nitro group, which, under anaerobic conditions, is reduced to cytotoxic intermediates that damage microbial DNA.[3] The ability to synthesize and derivatize this core structure is therefore of paramount importance for the development of new and more effective antimicrobial agents.[4] This guide will provide a comprehensive overview of the synthesis of the parent compound, this compound, and subsequent derivatizations to create analogues with potentially enhanced therapeutic properties.

Synthesis of the Core Scaffold: this compound

The primary route to this compound is through the electrophilic nitration of 2-methylimidazole. This reaction, while conceptually straightforward, requires careful control of reaction conditions due to its highly exothermic nature and the potential for runaway reactions.

Mechanism and Regioselectivity of Nitration

The nitration of 2-methylimidazole is a classic example of electrophilic aromatic substitution on a heterocyclic ring. The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The regioselectivity of the nitration, favoring the 5-position, is governed by a combination of electronic and steric factors. The nitrogen atom at position 1 is basic and is protonated under the strongly acidic reaction conditions. This protonation deactivates the ring towards electrophilic attack. The methyl group at the 2-position is an electron-donating group, which activates the ring, but also exerts steric hindrance.

Attack of the nitronium ion can theoretically occur at the 4- or 5-position. The formation of the sigma complex (a resonance-stabilized carbocation intermediate) for substitution at the 5-position is more stable than the one for substitution at the 4-position. This is because the positive charge in the sigma complex for 5-substitution can be delocalized over two nitrogen atoms, whereas for 4-substitution, the delocalization is less effective. Consequently, the reaction proceeds preferentially at the 5-position.

Mechanism of 2-Methylimidazole Nitration.
Experimental Protocols for Nitration

Two primary methods for the nitration of 2-methylimidazole are presented below: the classical mixed acid method and a safer alternative using nitrate salts.

Protocol 1: Classical Nitration with Mixed Acids

This method employs a mixture of concentrated nitric and sulfuric acids and is known to be highly exothermic. Strict temperature control is crucial to prevent runaway reactions and ensure a good yield.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylimidazole82.10100 g1.22
Nitric Acid (99%)63.01250 mL~5.9
Sulfuric Acid (98%)98.08250 mL~4.6
Ammonia solution (25%)-As needed-
Water18.02As needed-

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 250 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0°C.

  • Addition of Nitric Acid: Slowly add 250 mL of concentrated nitric acid to the sulfuric acid via the dropping funnel while maintaining the temperature below 10°C.

  • Addition of 2-Methylimidazole: In a separate beaker, dissolve 100 g of 2-methylimidazole in 200 mL of concentrated sulfuric acid. This step is also exothermic and requires cooling.

  • Nitration Reaction: Slowly add the 2-methylimidazole solution to the nitrating mixture over a period of 2-3 hours, ensuring the temperature does not exceed 30°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then slowly heat to 60-70°C and maintain for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approximately 1 kg).

  • Neutralization: Neutralize the acidic solution with a 25% ammonia solution until the pH reaches 6-7. This should be done slowly and with cooling, as the neutralization is highly exothermic.

  • Isolation and Purification: The product, this compound, will precipitate as a pale-yellow solid. Filter the precipitate, wash with cold water, and dry. Recrystallize from hot water or ethanol to obtain a purified product.

Safety Precautions:

  • The nitration of 2-methylimidazole is a potentially hazardous reaction. It is highly exothermic and can lead to a runaway reaction if not properly controlled.

  • Always perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • The addition of reagents should be done slowly and with efficient cooling.

  • Have a quenching bath (e.g., ice water) readily available in case of an uncontrolled exotherm.

Protocol 2: Nitration with Sodium Nitrate

This method is considered safer than the mixed acid method as it avoids the use of highly concentrated nitric acid. The reaction proceeds more smoothly, often resulting in higher yields and purity.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylimidazole82.1082 g1.0
Sodium Nitrate84.99170 g2.0
Sulfuric Acid (96%)98.08500 mL~9.2
Ammonia solution (25%)-As needed-
Water18.02As needed-

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 500 mL of 96% sulfuric acid.

  • Addition of Reactants: Add 170 g of sodium nitrate to the sulfuric acid and stir until dissolved. Then, slowly add 82 g of 2-methylimidazole to the mixture.

  • Heating: Heat the reaction mixture to 125-140°C and maintain this temperature for 4.5-5 hours.

  • Work-up and Neutralization: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a 25% ammonia solution to a pH of 6-7.

  • Isolation and Purification: The product will precipitate. Filter the solid, wash with cold water, and dry. Recrystallize from hot water or ethanol for purification.

Derivatization of the this compound Scaffold

The synthesized this compound can be further modified to create a diverse library of derivatives. A common strategy involves the alkylation of the N1 position, often leading to compounds with improved pharmacokinetic properties. Metronidazole and secnidazole are prime examples of such derivatives.

Synthesis of Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole)

Metronidazole is synthesized by the reaction of this compound with 2-chloroethanol or ethylene oxide.

References

Application Notes and Protocols: 2-Methyl-5-nitroimidazole as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 2-methyl-5-nitroimidazole core, a key structural feature of the widely used drug metronidazole, represents a privileged scaffold for the design of new anti-infective compounds. Its proven efficacy against anaerobic bacteria and protozoa, coupled with a well-understood mechanism of action, provides a robust starting point for medicinal chemistry campaigns.[1][2][3][4] This guide offers a comprehensive overview of the application of this compound as a building block for creating next-generation antimicrobial agents. It provides detailed synthetic protocols, methodologies for antimicrobial evaluation, and insights into structure-activity relationship (SAR) analysis, intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for this compound Scaffolds

Nitroimidazoles have been a cornerstone in treating infections caused by anaerobic bacteria and certain protozoa for decades.[3][4][5] Their mechanism of action is contingent on the reductive activation of the nitro group within the low-oxygen environment of these microorganisms.[5][6][][8] This process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals, which indiscriminately damage microbial DNA and other macromolecules, leading to rapid cell death.[5][6][8]

The this compound structure is particularly significant as it forms the basis of highly successful drugs like metronidazole, tinidazole, and secnidazole.[1][2][3][4][] The key attributes that make this scaffold an excellent starting point for novel drug discovery include:

  • Proven Clinical Efficacy: A long history of clinical success validates the core pharmacophore.

  • Favorable Pharmacokinetics: Existing drugs based on this scaffold generally exhibit good oral bioavailability and tissue penetration.[6]

  • Synthetically Tractable: The imidazole ring and its substituents offer multiple reactive sites for chemical modification, allowing for the exploration of diverse chemical space.[1][2][3][4][9][10]

  • Potential to Overcome Resistance: While resistance can occur, the multifactorial, cytotoxic mechanism of action may be more robust against the development of resistance compared to single-target inhibitors. Novel derivatives can be designed to evade existing resistance mechanisms or to possess broader spectra of activity.

This document will guide researchers through the process of leveraging this powerful scaffold, from initial synthesis to biological evaluation.

Synthetic Strategies for Derivatization

The this compound core can be chemically modified at several positions, most commonly at the N-1 position of the imidazole ring. The hydroxyl group present in metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol) or secnidazole (1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol) is a particularly convenient handle for derivatization.[1][3][4][10]

Workflow for Synthesis and Purification

The general workflow for creating a library of derivatives from a parent alcohol like metronidazole or secnidazole involves synthesis, purification, and characterization.

G cluster_0 Synthesis Phase cluster_1 Work-up & Purification Phase cluster_2 Characterization Phase Start Start with This compound Parent Alcohol (e.g., Metronidazole) Reaction Reaction with Electrophile (e.g., Acid Chloride, Isocyanate) Start->Reaction Workup Aqueous Work-up (e.g., NaHCO3 wash) Reaction->Workup Solvent Aprotic Solvent (e.g., Pyridine, DMF, Dioxane) Solvent->Reaction Extraction Organic Extraction (e.g., DCM, Ethyl Acetate) Workup->Extraction Purify Purification (e.g., Recrystallization, Column Chromatography) Extraction->Purify Characterize Structural Elucidation (NMR, IR, Mass Spec) Purify->Characterize Final Pure Derivative for Biological Assay Characterize->Final

Caption: General workflow for synthesizing this compound derivatives.

Protocol 2.1: Synthesis of Ester Derivatives via Acid Chlorides

Esterification of the hydroxyl group is a common strategy to increase lipophilicity, potentially enhancing cell membrane penetration. This protocol details the synthesis of an ester derivative from secnidazole and an aromatic acid chloride.[4]

Objective: To synthesize 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl 4-nitrobenzoate.

Materials:

  • Secnidazole (1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol)

  • 4-Nitrobenzoyl chloride

  • Pyridine (anhydrous)

  • 2% Sodium bicarbonate (NaHCO₃) solution

  • Methanol

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve secnidazole (e.g., 1.0 g, 5.4 mmol) in a minimal amount of anhydrous pyridine (e.g., 5 mL).

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add 4-nitrobenzoyl chloride (e.g., 1.0 g, 5.4 mmol) to the solution. The addition should be portion-wise to control the exothermic reaction.

  • Expert Insight: Pyridine acts as both a solvent and a base to neutralize the HCl gas generated during the reaction. Maintaining a low temperature is crucial to prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon reaction completion, slowly pour the reaction mixture into a beaker containing 20-30 mL of cold 2% NaHCO₃ solution. This step neutralizes excess pyridine and precipitates the product.

  • Stir for 15-20 minutes. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude solid from hot methanol to obtain pure, yellow-colored crystals of the final product.

  • Characterization: Confirm the structure of the synthesized compound using IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2.2: Synthesis of Thiourea Derivatives

Thiourea moieties can introduce new hydrogen bonding capabilities and have been explored for their antimicrobial properties. This protocol describes the reaction of an amino-nitroimidazole intermediate with an isothiocyanate.[9]

Objective: To synthesize a 1-aryl-3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]thiourea.

Materials:

  • 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride (can be synthesized from metronidazole)[9]

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol

  • Triethylamine (TEA)

  • Round-bottom flask, reflux condenser

Procedure:

  • Synthesize the starting amine, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine, from metronidazole following established literature procedures.

  • In a round-bottom flask, suspend the amine dihydrochloride (e.g., 1 equivalent) in ethanol.

  • Add triethylamine (e.g., 2.2 equivalents) to neutralize the hydrochloride salt and free the amine. Stir for 15 minutes.

  • Add the aryl isothiocyanate (e.g., 1 equivalent) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Expert Insight: The nucleophilic free amine attacks the electrophilic carbon of the isothiocyanate. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol and dry.

  • Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Verify the structure using appropriate spectroscopic methods (IR, NMR, MS).

Protocols for Antimicrobial Activity Evaluation

Once synthesized, the novel compounds must be screened for their biological activity. A standard workflow involves initial screening for zones of inhibition followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Screening

G Start Synthesized Derivative Stock Solution (in DMSO) Prep Prepare Microbial Inoculum (e.g., 0.5 McFarland standard) Start->Prep Agar Agar Well/Disc Diffusion Assay (Qualitative Screening) Prep->Agar Measure Incubate and Measure Zone of Inhibition (ZOI) Agar->Measure Decision Compound Active? (ZOI > Threshold) Measure->Decision MIC Broth Microdilution Assay (Quantitative MIC Determination) Decision->MIC Yes End Report Antimicrobial Activity Decision->End No (Inactive) Result Determine MIC Value (Lowest concentration with no visible growth) MIC->Result Result->End

Caption: Standard workflow for in-vitro antimicrobial activity screening.

Protocol 3.1: Agar Well Diffusion Method (Initial Screening)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[4][11]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative); Candida albicans, Aspergillus niger (Fungi))

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Standard antibiotic solutions (e.g., Streptomycin for bacteria, Griseofulvin for fungi) as positive controls.

  • Solvent (e.g., DMSO) as a negative control.

  • Synthesized compounds dissolved in DMSO (e.g., at 100 µg/mL).

  • Sterile cork borer.

Procedure:

  • Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Using a sterile cork borer (e.g., 6 mm diameter), punch wells into the agar.

  • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution (100 µg/mL in DMSO) into one well.

  • Similarly, add the positive control (standard antibiotic) and negative control (DMSO) to separate wells on the same plate.

  • Trustworthiness: Including both positive and negative controls on every plate is essential to validate the assay. The positive control ensures the bacteria are susceptible and the assay is working, while the negative control ensures the solvent has no intrinsic antimicrobial activity.

  • Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates higher activity.

Protocol 3.2: Broth Microdilution for MIC Determination

For compounds showing promising activity in the diffusion assay, the MIC is determined to quantify their potency. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Microbial inoculum adjusted to the appropriate concentration.

  • Synthesized compounds and control antibiotics at known concentrations.

  • Resazurin or similar viability indicator (optional).

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row. This results in a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mix, then 100 µL from the second to the third, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Prepare a microbial inoculum and dilute it in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of this standardized inoculum to each well.

  • Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria.

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Mechanism of Action & Structure-Activity Relationships (SAR)

Mechanism of Action

The core mechanism of action for 2-methyl-5-nitroimidazoles is reductive activation.[5][6][8]

References

Comprehensive Characterization of 2-Methyl-5-nitroimidazole: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the comprehensive characterization of 2-Methyl-5-nitroimidazole (CAS No. 696-23-1), a critical starting material and potential impurity in the synthesis of several 5-nitroimidazole-class active pharmaceutical ingredients (APIs), including metronidazole and tinidazole.[1][2] The control and characterization of this compound are paramount for ensuring the safety, efficacy, and regulatory compliance of the final drug product. We present a suite of orthogonal analytical techniques, explaining the causality behind their selection and providing validated, step-by-step protocols for their implementation. The methodologies cover structural elucidation, purity determination, and physicochemical profiling, forming a self-validating system for quality control in research and drug development settings.

Introduction: The Significance of this compound

This compound is a foundational building block in medicinal chemistry. Its core structure is essential for the biological activity of widely used antimicrobial agents that treat infections caused by anaerobic bacteria and protozoa.[3] Consequently, it is frequently encountered as a key process intermediate. However, it is also classified as a specified impurity in pharmacopoeial monographs for drugs such as Metronidazole Benzoate and Tinidazole.[4][5][6] Regulatory bodies mandate strict control over such impurities. Therefore, a robust and unambiguous characterization strategy is not merely a matter of good science but a critical regulatory requirement. This guide provides the necessary framework to achieve this.

Physicochemical Properties

A foundational step in characterization is the confirmation of basic physical and chemical properties. These constants serve as the first-pass indicators of identity and purity.

PropertyValueSource(s)
IUPAC Name 2-methyl-5-nitro-1H-imidazole[7]
Molecular Formula C₄H₅N₃O₂[7][8]
Molecular Weight 127.10 g/mol [7][8]
Appearance White to light yellow or cream-colored crystalline powder[2][8][9][10]
Melting Point ~251-255 °C (Note: some sources report lower ranges ~160-163°C, variance may depend on isomeric purity and crystal form)[8][9]
Solubility Sparingly soluble in water and ethanol; soluble in dilute acids and alkalis.[2][10][11]

Integrated Characterization Workflow

A multi-technique, or orthogonal, approach is essential for the unambiguous characterization of a chemical entity. No single technique can provide all the necessary information. The workflow below illustrates how data from different methods are integrated to build a complete profile of this compound, from structural confirmation to purity assessment.

G cluster_0 Primary Identification & Structural Elucidation cluster_1 Purity & Quantitative Analysis cluster_2 Physicochemical Profile MS Mass Spectrometry (MS) (Molecular Weight) Final_Report Certificate of Analysis (Complete Characterization) MS->Final_Report NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) NMR->Final_Report IR IR Spectroscopy (Functional Groups) IR->Final_Report HPLC HPLC-UV (Purity & Assay) HPLC->Final_Report GC GC-MS (Volatile Impurities) GC->Final_Report PhysChem Physical Properties (Appearance, m.p., Solubility) PhysChem->Final_Report UVVis UV-Vis Spectroscopy (λmax, Quantitation) UVVis->Final_Report Raw_Material This compound (Sample) Raw_Material->MS Identity Raw_Material->NMR Identity Raw_Material->IR Identity Raw_Material->HPLC Purity Raw_Material->GC Purity Raw_Material->PhysChem Properties Raw_Material->UVVis Properties

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Characterization Protocols

Spectroscopy provides fingerprint information about the molecule's structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for the unambiguous elucidation of molecular structure. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. The combined data confirms atom connectivity.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum.

Expected Spectral Data: The structure of this compound (with tautomeric hydrogen) suggests the following signals.[7][12]

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~2.4Singlet-CH₃ (Methyl protons)
¹H ~7.9-8.1Singlet-CH (Imidazole ring proton)
¹H ~13.0-14.0Broad Singlet-NH (Imidazole ring proton, exchangeable)
¹³C ~14-CH₃
¹³C ~122C4-H
¹³C ~148C2-CH₃
¹³C ~150C5-NO₂
Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups, which are unique to the molecule's structure. For this compound, the nitro group (NO₂) and imidazole ring vibrations are characteristic.

Protocol: Attenuated Total Reflectance (ATR-IR)

  • Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands.

Expected Absorption Bands: [7][13][14]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H StretchImidazole Ring
~1520 & ~1370Asymmetric & Symmetric N-O StretchNitro Group (-NO₂)
~1500-1600C=N, C=C StretchImidazole Ring

Chromatographic Purity Assessment

Chromatography is the gold standard for separating and quantifying the main component from its impurities, thereby establishing the purity profile.

High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the premier method for assessing the purity of non-volatile organic molecules like this compound. Its high resolving power allows for the separation of the main peak from closely related structural isomers and process impurities. UV detection is highly effective due to the presence of the nitroimidazole chromophore.

G MobilePhase Mobile Phase (e.g., Water:Methanol) HPLC_System HPLC System MobilePhase->HPLC_System SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injector Autosampler (Inject 20 µL) SamplePrep->Injector Column C18 Column (e.g., 150 x 4.6 mm) Injector->Column Flow Rate 1.0 mL/min Detector UV Detector (Set λ) Column->Detector Data Chromatogram (Peak Integration) Detector->Data

Caption: Experimental workflow for HPLC purity analysis.

Protocol: HPLC Purity Method

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol and Water in a 20:80 (v/v) ratio. Filter and degas the mobile phase before use.[15]

  • System Parameters:

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: 20 µL.[15]

    • Column Temperature: Ambient.

    • Detection Wavelength: 310 nm (nitroimidazoles have strong absorbance in this region).[15]

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be >2000, and the tailing factor should be ≤ 2.0.

  • Analysis & Calculation: Inject the standard and sample solutions. Calculate the purity by area normalization:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: While HPLC is the primary tool, GC-MS can be useful for identifying volatile or semi-volatile impurities that may not be detected by HPLC. Due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile species suitable for GC analysis.[16]

Protocol: GC-MS with Silylation

  • Derivatization: In a sealed vial, dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine). Add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA). Heat the mixture at 60-70 °C for 30 minutes.[16]

  • GC System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Parameters:

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 290 °C and hold for 5 minutes.[16]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Identify the peak corresponding to the silylated derivative of this compound and compare its mass spectrum to a reference library or theoretical fragmentation pattern for confirmation.[17][18]

Conclusion

The characterization of this compound requires a systematic and multi-faceted analytical approach. The protocols detailed in this note, combining spectroscopy for structural confirmation and chromatography for purity assessment, provide a robust framework for researchers and quality control professionals. By implementing this self-validating workflow, scientists can ensure the identity, purity, and quality of this critical pharmaceutical intermediate, satisfying both scientific and regulatory standards.

References

The Versatility of the 2-Methyl-5-nitroimidazole Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 2-methyl-5-nitroimidazole core is a cornerstone in the synthesis of a multitude of antimicrobial agents. Its inherent chemical reactivity and biological activity make it a privileged scaffold in medicinal chemistry, particularly in the development of drugs targeting anaerobic bacteria and protozoa. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for the synthesis of its derivatives and the evaluation of their biological activity.

The this compound Core: A Foundation for Potent Antimicrobials

This compound is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of numerous pharmaceuticals.[1] Its structure, featuring a nitro group at the 5-position and a methyl group at the 2-position of the imidazole ring, is fundamental to its biological activity.[1] This scaffold is the basis for several widely used 5-nitroimidazole drugs, including metronidazole, tinidazole, secnidazole, and ornidazole.[2][3] The primary therapeutic applications of these compounds are in the treatment of infections caused by anaerobic bacteria and protozoa.[2][4]

The presence of the nitro group is essential for the antimicrobial action of these drugs.[3] It acts as an electron acceptor, and under the anaerobic or microaerophilic conditions found in target organisms, it is reduced by microbial enzymes like nitroreductase to form highly reactive nitroso radicals.[5][6] These radicals can then interact with and damage microbial DNA, leading to strand breakage and ultimately cell death.[4][5][6] This selective activation within anaerobic organisms contributes to the targeted toxicity of 5-nitroimidazole drugs.[6]

Mechanism of Action: A Prodrug Approach to Microbial Eradication

The antimicrobial effect of this compound derivatives is a classic example of a prodrug strategy. The parent molecule is relatively inert until it enters the target anaerobic or microaerophilic organism.[5] Inside the cell, the drug undergoes reductive activation, a process catalyzed by low-redox-potential proteins such as ferredoxin, which are abundant in these organisms.[5][7] This reduction of the 5-nitro group generates cytotoxic free radicals.[] These reactive species are the ultimate effectors of the drug's antimicrobial activity, causing damage to essential cellular components, most notably DNA.[4][6] The interaction with DNA leads to a loss of its helical structure and strand breaks, inhibiting protein synthesis and leading to cell death.[4][]

Mechanism_of_Action cluster_cell Anaerobic Microbial Cell Drug_Extracellular This compound Derivative (Prodrug) Drug_Intracellular Intracellular Prodrug Drug_Extracellular->Drug_Intracellular Diffusion Activation Reductive Activation (e.g., Ferredoxin) Drug_Intracellular->Activation Radical Reactive Nitroso Radical Activation->Radical DNA Microbial DNA Radical->DNA Damage DNA Strand Breakage & Destabilization DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action of this compound derivatives.

Synthetic Applications: Building Bioactive Molecules

The this compound scaffold is a versatile starting material for the synthesis of a wide range of bioactive derivatives. The most common synthetic modification involves the alkylation of the N1 position of the imidazole ring.[9] This approach is used to synthesize well-known drugs like metronidazole and tinidazole.

Synthesis of Metronidazole

Metronidazole, or 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is synthesized by the alkylation of this compound with ethylene oxide or 2-chloroethanol.[9][10]

Protocol: Synthesis of Metronidazole from this compound

Materials:

  • This compound

  • Ethylene oxide (or 2-chloroethanol)

  • Formic acid

  • Sulfuric acid

  • Sodium hydroxide

Procedure: [10]

  • Prepare a mixed solution of this compound, formic acid, and sulfuric acid.

  • Alternately add ethylene oxide and concentrated sulfuric acid to the mixed solution.

  • Maintain the reaction temperature between 72-108 °C for 2.5-5 hours.

  • After the reaction is complete, adjust the pH of the solution to 9.5-10.5 with sodium hydroxide to precipitate the product.

  • Purify the crude product by crystallization to obtain this compound-1-ethanol (Metronidazole).

Synthesis of Tinidazole

Tinidazole, or 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole, is another important derivative synthesized from this compound. The synthesis involves a two-step process: condensation followed by oxidation.

Protocol: Synthesis of Tinidazole from this compound

Materials:

  • This compound

  • 2-ethyl-thio-ethanol

  • MoO3/SiO2 catalyst (or a conventional acid catalyst like acetic acid)

  • Hydrogen peroxide

Procedure:

  • Condensation: React this compound with 2-ethyl-thio-ethanol in the presence of a MoO3/SiO2 catalyst to form 1-(2-ethyl-thio-ethanol)-2-methyl-5-nitro-imidazole.

  • Oxidation: Oxidize the intermediate product from the previous step using hydrogen peroxide and the same MoO3/SiO2 catalyst to yield tinidazole.

  • Purify the final product.

Synthetic_Workflow Start This compound Reagent1 Alkylation Reagent (e.g., Ethylene Oxide) Start->Reagent1 Reagent2 Condensation with 2-ethyl-thio-ethanol Start->Reagent2 Product1 Metronidazole Reagent1->Product1 Intermediate 1-(2-ethyl-thio-ethanol)-2-methyl- 5-nitro-imidazole Reagent2->Intermediate Reagent3 Oxidation (e.g., H2O2) Intermediate->Reagent3 Product2 Tinidazole Reagent3->Product2

Caption: General synthetic routes to Metronidazole and Tinidazole.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature of the substituent at the N1 position.[3] Key SAR observations include:

  • The 5-nitro group is essential for activity. Its reduction is the key step in the mechanism of action.[3]

  • The substituent at the N1 position modulates the physicochemical properties of the molecule, such as lipophilicity and tissue penetration, which in turn affects its biological activity.[3][11]

  • Modifications to the side chain at N1 can lead to derivatives with altered antimicrobial spectrum and potency. For instance, the development of tinidazole from the metronidazole scaffold resulted in a compound with a longer half-life.[12]

Biological Evaluation of this compound Derivatives

The antimicrobial activity of newly synthesized this compound derivatives is typically evaluated using standard microbiological assays.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Materials:

  • Synthesized this compound derivatives

  • Bacterial or protozoal strains

  • Appropriate liquid culture medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure: [13][14]

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate containing the culture medium.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well.

  • Include positive (microorganism and medium, no drug) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some this compound derivatives against various microorganisms.

CompoundOrganismMIC (µg/mL)Reference
MetronidazoleBacteroides fragilis0.5 - 6.6 (µM)[15]
TinidazoleBacteroides fragilis0.5 - 6.6 (µM)[15]
Benzene sulfonated metronidazole derivativeStaphylococcus aureus250[16]
Phenylacetamide metronidazole derivativeStreptococcus B187.5[16]

Conclusion

The this compound scaffold remains a highly valuable platform in medicinal chemistry for the development of new antimicrobial agents. Its straightforward synthesis and the well-understood mechanism of action of its derivatives provide a solid foundation for further drug discovery efforts. By exploring novel substitutions at the N1 position and other parts of the molecule, researchers can continue to generate new compounds with improved efficacy, pharmacokinetic properties, and a broader spectrum of activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Methyl-5-nitroimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The information presented herein is a synthesis of established protocols and practical field experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered challenges during the synthesis of this compound, providing a systematic approach to problem-solving.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Low yield is a common frustration in this synthesis. The root causes often lie in suboptimal reaction conditions, incomplete reactions, or losses during workup.

Possible Causes & Solutions:

  • Inadequate Nitration: The nitration of the imidazole ring is a delicate electrophilic substitution. Insufficient nitrating agent or improper acid catalysis can lead to a low conversion of the starting material.

    • Solution: Carefully control the stoichiometry of your nitrating mixture (typically nitric acid and sulfuric acid). Ensure the sulfuric acid is of high concentration (95-98%) to effectively protonate the nitric acid, forming the highly reactive nitronium ion (NO₂⁺). Some protocols suggest that a slight excess of nitric acid can help drive the reaction to completion[1][2].

  • Side Reactions: The imidazole ring can be susceptible to oxidation under harsh nitrating conditions, leading to the formation of undesired byproducts and a decrease in the yield of the target molecule[3].

    • Solution: Precise temperature control is crucial. The reaction is highly exothermic, and runaway temperatures can favor side reactions. Maintain the recommended temperature profile throughout the addition of reagents and the reaction period. A staged temperature approach, starting at a lower temperature (e.g., 60-90°C) and then gradually increasing to 110-130°C, has been shown to improve yields by controlling the initial exothermic burst[1][2].

  • Losses During Workup and Purification: The product can be lost during neutralization, precipitation, and recrystallization steps.

    • Solution: Carefully monitor the pH during the neutralization step. The maximum precipitation of this compound typically occurs at a specific pH range. After initial precipitation, it is often beneficial to adjust the pH of the mother liquor to recover additional product[4]. When recrystallizing, use a minimal amount of a suitable hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.

Q2: The reaction is proceeding too violently, with excessive gas evolution (brown fumes). How can I control the reaction rate and ensure safety?

The nitration of 2-methylimidazole is notoriously exothermic and can become difficult to control, posing a significant safety risk[1]. The brown fumes observed are nitrogen oxides (NOx), indicating decomposition of the nitric acid and potentially the product.

Control Strategies:

  • Gradual Reagent Addition: Never add all the reagents at once. The 2-methylimidazole should be added portion-wise to the cooled nitrating mixture, or the sulfuric acid should be added dropwise to the solution of 2-methylimidazole in nitric acid[1][2]. This allows for better management of the heat generated.

  • Effective Cooling: Employ an efficient cooling system, such as an ice bath or a cryostat, to maintain the desired reaction temperature. Continuous monitoring with a thermometer is essential.

  • Use of Inhibitors: Interestingly, the reaction product itself (this compound) or an excess of concentrated nitric acid can act as inhibitors to temper a violent reaction[1]. In a continuous or semi-continuous process, adding a portion of the previously reacted solution to the new batch can help to control the initial reaction rate[2].

Q3: My final product is discolored (yellow to brown) and shows impurities on analysis (e.g., HPLC). What are the likely impurities and how can I improve the purity?

Discoloration and impurities are often a result of side reactions, residual starting materials, or the formation of isomers.

Sources of Impurities & Purification Strategies:

  • Isomeric Impurities: While the 5-nitro isomer is the major product, the formation of the 4-nitro isomer (2-Methyl-4-nitroimidazole) can occur. The ratio of these isomers is influenced by the reaction conditions.

    • Solution: Strict adherence to established temperature and reagent addition protocols can favor the formation of the desired 5-nitro isomer. Purification via recrystallization is often effective in separating the isomers due to differences in their solubility.

  • Degradation Products: As mentioned, excessive temperatures can lead to the oxidative degradation of the imidazole ring, resulting in a complex mixture of byproducts[3].

    • Solution: Maintain rigorous temperature control. If degradation is suspected, a purification step involving activated carbon treatment during recrystallization can help to remove colored impurities.

  • Residual Acids: Incomplete neutralization will leave residual sulfuric and nitric acids in your product.

    • Solution: Ensure the pH is carefully adjusted during the workup. Washing the crude product with a dilute solution of sodium bicarbonate can help to remove acidic residues before the final recrystallization[5].

II. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of 2-methylimidazole?

Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich imidazole ring.

Q2: What is the optimal temperature range for the synthesis?

The optimal temperature can vary depending on the specific protocol. However, a common approach involves a staged temperature profile. Initially, the temperature is kept low (around 60-90°C) during the addition of the reagents to control the initial exotherm. The temperature is then gradually raised to 110-130°C to drive the reaction to completion[1][2].

Q3: Can I use a different nitrating agent?

While the nitric acid/sulfuric acid mixture is the most common, other nitrating systems have been explored. For instance, nitration with nitric acid in the presence of acetic anhydride has been reported[6]. However, for large-scale synthesis, the mixed acid system is generally preferred due to cost and availability.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the disappearance of the 2-methylimidazole spot and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the starting material and product in aliquots taken from the reaction mixture[7][8].

Q5: What are the key safety precautions for this synthesis?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive acid fumes and toxic nitrogen oxides.

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Use a robust cooling system and add reagents slowly and in a controlled manner.

  • Quenching: Quench the reaction mixture by slowly adding it to ice or cold water to dissipate heat and dilute the acids.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a synthesis of common procedures and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 2-Methylimidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ammonia solution (25%) or Sodium Hydroxide solution

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a mixture of concentrated nitric acid and concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.

  • Slowly and portion-wise, add 2-methylimidazole to the cooled acid mixture while maintaining the temperature below 60°C[1].

  • After the addition is complete, gradually raise the temperature of the reaction mixture to 110°C and maintain it for 1-2 hours[1][2].

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with constant stirring.

  • Neutralize the acidic solution by slowly adding ammonia solution or sodium hydroxide solution until the pH reaches approximately 9.5-10.5 to precipitate the crude product[4].

  • Filter the precipitated solid and wash it thoroughly with cold deionized water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol or a mixture of methanol and ethyl acetate to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

IV. Data Presentation & Visualization

Table 1: Summary of Reaction Parameters and Reported Yields

ParameterConditionReported YieldReference
Nitrating Agent Nitric Acid / Sulfuric Acid63-70%[1]
Solvent Formic Acid / Sulfuric Acid~75%[4]
Temperature Staged: 60-90°C then 110-130°CImproved Yield[1][2]
Workup pH 9.5 - 10.5Maximized Precipitation[4]

Diagrams

ReactionMechanism cluster_activation Nitronium Ion Formation cluster_nitration Electrophilic Aromatic Substitution HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid HSO4- Bisulfate 2MI 2-Methylimidazole H2O Water Intermediate Sigma Complex 2MI->Intermediate + NO2+ Product This compound Intermediate->Product - H+

Caption: Reaction mechanism for the nitration of 2-methylimidazole.

TroubleshootingWorkflow Start Low Yield Observed CheckTemp Review Temperature Control? Start->CheckTemp TempIssue Implement Staged Heating Improve Cooling CheckTemp->TempIssue Yes CheckReagents Verify Reagent Stoichiometry? CheckTemp->CheckReagents No TempIssue->CheckReagents ReagentIssue Use Slight Excess of HNO3 Ensure H2SO4 Concentration CheckReagents->ReagentIssue Yes CheckWorkup Optimize Workup Procedure? CheckReagents->CheckWorkup No ReagentIssue->CheckWorkup WorkupIssue Fine-tune Neutralization pH Minimize Recrystallization Solvent CheckWorkup->WorkupIssue Yes End Yield Improved CheckWorkup->End No WorkupIssue->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

V. References

  • CN102321028A - Method for synthesizing this compound-1-ethanol - Google Patents. --INVALID-LINK--

  • US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents. --INVALID-LINK--

  • Synthesis of this compound - PrepChem.com. --INVALID-LINK--

  • DE2310414A1 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents. --INVALID-LINK--

  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals - CORE. --INVALID-LINK--

  • Synthesis of some this compound derivatives as potential antimicrobial agents - JOCPR. --INVALID-LINK--

  • Troubleshooting low yield in nitration with "5-Chloro-1-methylimidazole nitrate" - Benchchem. --INVALID-LINK--

  • Synthesis of some this compound derivatives as potential antimicrobial agents - ResearchGate. --INVALID-LINK--

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using this compound and 4 nitroimidazole as starting reagents - Der Pharma Chemica. --INVALID-LINK--

  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing - ResearchGate. --INVALID-LINK--

  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals - ResearchGate. --INVALID-LINK--

  • Synthesis of some this compound derivatives as potential antimicrobial agents - Scholars Research Library. --INVALID-LINK--

  • Nitration Studies on 2-Isopropylimidazole - Canadian Science Publishing. --INVALID-LINK--

  • Exploring the Synthesis and Applications of this compound - NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities - Der Pharma Chemica. --INVALID-LINK--

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed Central. --INVALID-LINK--

  • Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol - Quick Company. --INVALID-LINK--

  • 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test) - Veeprho. --INVALID-LINK--

  • EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents. --INVALID-LINK--

  • WO2007134187A2 - Processes for nitration of n-substituted imidazoles - Google Patents. --INVALID-LINK--

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - ResearchGate. --INVALID-LINK--

  • This compound - LGC Standards. --INVALID-LINK--

  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions - Biblioteka Nauki. --INVALID-LINK--

  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions - MDPI. --INVALID-LINK--

  • Nitration of Substituted Aromatic Rings and Rate Analysis - Worcester Polytechnic Institute. --INVALID-LINK--

  • Metronidazole - Wikipedia. --INVALID-LINK--

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC - NIH. --INVALID-LINK--

References

Technical Support Center: Challenges in the Nitration of 2-Methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-methylimidazole. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the synthesis of 2-methyl-4(5)-nitroimidazole, a critical precursor for nitroimidazole-based pharmaceuticals.[1][2]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry and challenges of 2-methylimidazole nitration.

Q1: What are the primary challenges and expected products in the nitration of 2-methylimidazole?

A1: The nitration of 2-methylimidazole is a classic electrophilic aromatic substitution. However, it presents several significant challenges:

  • Reaction Control: The reaction is notoriously exothermic and can proceed violently if not properly controlled, especially at industrial scales.[3] This is due to a significant induction period followed by a rapid, hard-to-control reaction rate.

  • Harsh Conditions: Traditional methods require highly corrosive reagents like concentrated sulfuric acid and nitric acid at elevated temperatures (100-140°C), posing safety and equipment corrosion risks.[1]

  • Regioselectivity: The primary goal is the synthesis of 2-methyl-4(5)-nitroimidazole . Due to tautomerism, the 4-nitro and 5-nitro isomers are typically formed as a mixture and are often referred to collectively. The key challenge is to selectively introduce the nitro group at the C4 or C5 position while avoiding other positions or side reactions.

  • Side Reactions: Under the harsh acidic and oxidative conditions, side reactions such as ring opening can occur, leading to reduced yields and the formation of impurities.[1][4]

The expected major product is a mixture of the tautomers 2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole.

Q2: What is the underlying mechanism that governs the regioselectivity of this reaction?

A2: The nitration proceeds via an electrophilic substitution mechanism. In a strong acid medium (like H₂SO₄), the nitrating agent (HNO₃) is protonated and subsequently loses water to form the highly electrophilic nitronium ion (NO₂⁺) . The 2-methylimidazole substrate is protonated to form the 2-methylimidazolium ion. The C4 and C5 positions of the imidazole ring are the most electron-rich and are thus the primary sites for electrophilic attack. The methyl group at the C2 position provides slight activation through inductive effects but also steric hindrance.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 HNO₃ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium Ion) 2MeIm 2-Methylimidazolium Ion HSO4- HSO₄⁻ H2O H₂O HNO3H2SO4 HNO3H2SO4 HNO3H2SO4->NO2+ + HSO₄⁻ + H₂O SigmaComplex σ-complex (Wheland intermediate) 2MeIm->SigmaComplex + NO₂⁺ Product 2-Methyl-4(5)-nitroimidazolium SigmaComplex->Product - H⁺ H+ H⁺

Caption: Mechanism of 2-methylimidazole nitration.

Q3: What are the different nitrating systems used, and what are their advantages and disadvantages?

A3: Several nitrating systems can be employed, each with distinct characteristics:

Nitrating SystemDescriptionAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄) The classical method involves using a mixture of concentrated nitric acid and sulfuric acid.[1]Well-established and uses readily available reagents.Highly corrosive, strongly exothermic, often gives moderate yields (60-70%), and poses significant safety risks.[1]
Nitrate Salts (NaNO₃/KNO₃) in H₂SO₄ An alkali metal nitrate is used as the source of the nitronium ion in concentrated sulfuric acid.The reaction is reported to be smoother and easier to control. It can achieve significantly higher yields (up to 95%).[1][5]Still requires high temperatures and concentrated sulfuric acid.
Nitric Acid in Acetic Anhydride A solution of nitric acid in acetic anhydride can be used, often at lower temperatures.[6]Milder conditions and can sometimes offer different regioselectivity or prevent certain side reactions.Acetic anhydride is corrosive and moisture-sensitive; the formation of acetyl nitrate can present its own hazards.
Troubleshooting Guide

This section addresses common problems encountered during the experiment with actionable solutions.

Problem 1: My reaction is uncontrollable, with a sudden and violent exotherm.

Answer: This is a well-documented hazard of this nitration. The reaction often has an induction period where it proceeds slowly, followed by a sudden, rapid acceleration.

  • Causality: The initial dissolution and protonation steps may not immediately lead to rapid nitration. Once a critical temperature is reached or a sufficient concentration of reactive intermediates is formed, the reaction rate increases exponentially, leading to a thermal runaway.

  • Solutions:

    • Controlled Reagent Addition: Add the nitrating agent (or the 2-methylimidazole solution) slowly and portion-wise to the reaction vessel, allowing the heat to dissipate between additions. Never mix all reagents at once.

    • Temperature Management: Begin the reaction at a lower temperature (e.g., 10-30°C) during reagent addition, using an ice bath for cooling.[1] Only after all reagents are mixed should the temperature be slowly raised to the target reaction temperature (e.g., 100-130°C).

    • Use of an Inhibitor/Deterrent: A patented method for improving safety involves adding a portion of a previously completed reaction mixture to the new batch.[3] The product, this compound, acts as a deterrent that shortens the induction period and makes the reaction proceed more smoothly from the start.[3] Using an excess of nitric acid can also serve to control the reaction.

    • Adequate Agitation and Cooling: Ensure vigorous stirring to promote even heat distribution and maintain a high-capacity cooling system.

Problem 2: The yield of my desired 2-methyl-4(5)-nitroimidazole is consistently low (<60%).

Answer: Low yields are typically due to incomplete reaction or degradation of the product through side reactions.[1][4]

  • Causality: High temperatures can promote oxidative decomposition of the imidazole ring.[1] Insufficient reaction time or temperature may lead to a low conversion of the starting material.

  • Solutions:

    • Optimize Reaction Conditions: The optimal temperature range is critical. For mixed acids, this is often 100-110°C, while for nitrate salts, it can be higher, around 120-140°C.[1] Reaction times of 3-5 hours are typical.

    • Switch to a Higher-Yielding Method: Consider using the sodium nitrate/sulfuric acid method. Studies have shown this can increase the yield to over 90% by providing a more controlled release of the nitrating species.[1][5]

    • Monitor Reaction Progress: If possible, use techniques like TLC or HPLC to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time and avoid prolonged heating that could degrade the product.

    • Proper Work-up: Ensure the product is isolated correctly. This involves cooling the reaction mixture before carefully neutralizing it.

Problem 3: My final product is impure, and I suspect the presence of unreacted starting material or other isomers.

Answer: Product purity is highly dependent on the work-up and purification procedure. The solubility of 2-methylimidazole and its nitrated products are highly pH-dependent.

  • Causality: Simple neutralization to pH 7 can cause the desired product, unreacted starting material, and byproducts to co-precipitate.

  • Solutions:

    • Staged pH Neutralization: A highly effective purification method involves a two-step pH adjustment. After diluting the cooled reaction mixture with water, adjust the pH to between 0.8 and 1.8 with a mineral acid or base.[7] At this highly acidic pH, the unreacted 2-methylimidazole will precipitate and can be filtered off.

    • Product Precipitation: After removing the starting material, the filtrate containing the desired product is then neutralized further with an alkaline agent (e.g., ammonia solution) to a pH of 6.5-7. This will cause the 2-methyl-4(5)-nitroimidazole to precipitate as a yellow solid.[1]

    • Recrystallization: For the highest purity, the isolated solid should be recrystallized. Water is a commonly used and effective solvent for recrystallization, yielding the product as a white powder.[1][4]

Detailed Experimental Protocol: High-Yield Nitration using Sodium Nitrate

This protocol is adapted from methodologies reported to produce high yields (>90%) and offer better reaction control.[1][4]

Safety Precaution: This reaction involves highly corrosive and concentrated acids at high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

Reagents & Equipment:

  • 2-methylimidazole

  • Concentrated Sulfuric Acid (95-98%)

  • Sodium Nitrate (NaNO₃)

  • Ammonia Solution (25%)

  • Deionized Water

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser

  • Heating mantle with temperature control

  • Ice bath

Procedure:

  • Setup: In a three-neck flask, add 2-methylimidazole and concentrated sulfuric acid in a molar ratio appropriate for your scale (e.g., 1 mole of 2-methylimidazole to 4-5 moles of H₂SO₄).

  • Dissolution: Stir the mixture at room temperature until the 2-methylimidazole is completely dissolved. This step is exothermic; use an ice bath to maintain the temperature below 40°C if necessary.

  • Addition of Nitrating Agent: Once the solution is homogenous, begin adding solid sodium nitrate in small portions over 30-60 minutes. Control the addition rate to keep the temperature manageable.

  • Reaction: After all the sodium nitrate has been added, slowly heat the reaction mixture to 125-140°C. Maintain this temperature with vigorous stirring for 4-5 hours.

  • Cooling and Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, carefully place the flask in an ice bath to cool it further to below 20°C.

  • Work-up and Isolation: Slowly and carefully pour the cold reaction mixture into a beaker containing crushed ice (a 1:4 v/v ratio of mixture to ice is a good starting point).

  • Neutralization: While stirring the diluted mixture in an ice bath, slowly add 25% ammonia solution to neutralize the acid. Monitor the pH closely. A yellow precipitate of 2-methyl-4(5)-nitroimidazole will form as the pH approaches 6.5-7.0.[1]

  • Filtration and Washing: Filter the yellow precipitate using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 60-80°C to a constant weight.

  • (Optional) Recrystallization: Dissolve the crude product in a minimum amount of hot water, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form pure white crystals of 2-methyl-4(5)-nitroimidazole.[1]

Experimental_Workflow A 1. Reagent Preparation (2-Methylimidazole, H₂SO₄, NaNO₃) B 2. Controlled Reaction (Slow addition, Heat to 130°C, 4-5h) A->B C 3. Quenching (Cool and pour onto ice) B->C D 4. Neutralization (Add NH₄OH to pH 6.5-7.0) C->D E 5. Isolation (Filter and wash precipitate) D->E F 6. Purification (Dry and Recrystallize from H₂O) E->F G 7. Analysis (Melting Point, NMR) F->G

Caption: General experimental workflow for nitration.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-5-nitroimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitroimidazole (2M5NI). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical pharmaceutical intermediate. As a cornerstone in the production of nitroimidazole antibiotics like metronidazole, optimizing the synthesis of 2M5NI is paramount for achieving high purity, yield, and safety.[1][2][3] This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and refine your reaction conditions effectively.

Core Synthesis Overview: The Nitration of 2-Methylimidazole

The primary industrial route to this compound is the electrophilic nitration of 2-Methylimidazole. This reaction is typically performed using a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The inherent asymmetry of the 2-Methylimidazole ring presents a challenge in regioselectivity. The methyl group at the C2 position sterically and electronically directs the incoming nitro group preferentially to the C5 position over the C4 position, yielding the desired this compound isomer. However, reaction conditions must be meticulously controlled to minimize the formation of the undesired 2-Methyl-4-nitroimidazole isomer and other side products.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yield is one of the most frequent issues. It can often be traced back to one of three areas: reaction conditions, work-up procedure, or reagent quality.

Possible Cause 1: Sub-optimal Reaction Temperature

  • The "Why": Nitration is a highly exothermic process.[5][6] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high (a common issue due to poor heat management), it can lead to side reactions, including oxidative ring opening and the formation of undesired isomers, which reduces the yield of the target compound.[7][8]

  • Recommended Action:

    • Monitor and Control: Implement rigorous temperature monitoring throughout the addition of reagents. Use an ice bath or a cryostat to maintain the recommended temperature range.

    • Slow Addition: Add the 2-methylimidazole to the cooled nitrating mixture portion-wise or as a solution at a rate that prevents the internal temperature from exceeding the set limit (e.g., below 60°C during initial mixing, then maintaining 100-110°C for the reaction itself, though optimal temperatures vary by specific protocol).[6][7]

Possible Cause 2: Incorrect pH during Product Precipitation

  • The "Why": this compound is amphoteric and its solubility is highly pH-dependent. The product is typically isolated by quenching the acidic reaction mixture in water and then neutralizing it. If the final pH is too acidic or too basic, the product will remain dissolved in the aqueous mother liquor, drastically reducing the isolated yield.

  • Recommended Action:

    • Precise Neutralization: After quenching the reaction, slowly add a base (e.g., aqueous ammonia, sodium hydroxide) with vigorous stirring while monitoring the pH.

    • Target pH: Aim for a final pH in the range of 6.0-7.0. Some protocols suggest a slightly acidic pH of 2.5-3.0 can also effectively precipitate the product.[9] It is advisable to perform a small-scale test to determine the optimal precipitation pH for your specific conditions.

    • Cooling: Ensure the solution is thoroughly cooled (e.g., 0-5°C) after pH adjustment to maximize precipitation before filtration.

Possible Cause 3: Formation of Isomeric Impurities

  • The "Why": While the C5 position is favored, harsh conditions (e.g., excessively high temperatures, overly concentrated acids) can increase the formation of the 2-methyl-4-nitroimidazole isomer.[10] This not only reduces the yield of the desired product but also complicates purification.

  • Recommended Action:

    • Adhere to Stoichiometry: Use the correct molar ratios of nitric and sulfuric acids. An excess of the nitrating agent is necessary, but a gross excess can promote side reactions.

    • Temperature Management: As mentioned, strict temperature control is the most critical factor in controlling regioselectivity.

// Node Definitions start [label="Problem: Low Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Verify Temperature Control\n(During addition & reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Analyze Work-up pH\n(During precipitation)", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Assess Reagent Stoichiometry\n& Purity", fillcolor="#FBBC05", fontcolor="#202124"]; temp_ok [label="Temperature within Protocol Limits?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_ok [label="pH in Optimal Range\n(e.g., 6.0-7.0)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents_ok [label="Reagents Correct & Pure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_temp [label="Solution:\n1. Improve cooling efficiency.\n2. Slow reagent addition.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ph [label="Solution:\n1. Calibrate pH meter.\n2. Adjust pH slowly to target.\n3. Ensure sufficient cooling.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagents [label="Solution:\n1. Recalculate molar ratios.\n2. Use fresh, high-purity acids.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Yield Optimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_temp; check_temp -> temp_ok; temp_ok -> check_ph [label="Yes"]; temp_ok -> solution_temp [label="No"]; solution_temp -> end_node;

check_ph -> ph_ok; ph_ok -> check_reagents [label="Yes"]; ph_ok -> solution_ph [label="No"]; solution_ph -> end_node;

check_reagents -> reagents_ok; reagents_ok -> end_node [label="Yes"]; reagents_ok -> solution_reagents [label="No"]; solution_reagents -> end_node; } ` Caption: Troubleshooting workflow for low yield.

Question 2: My final product is difficult to purify and shows significant isomeric impurities by HPLC/NMR. How can I improve the regioselectivity?

Controlling the formation of the 2-methyl-4-nitroimidazole isomer is key to achieving high purity.

  • The "Why": The nitration of imidazole is a classic electrophilic aromatic substitution. The protonated imidazole ring is deactivated towards nitration. The reaction proceeds on the small equilibrium concentration of the free base. The 2-methyl group is an activating, ortho-para directing group. However, under the strongly acidic conditions, the directing effects are complex. Steric hindrance from the C2-methyl group is the primary factor favoring substitution at the less hindered C5 position.

  • Recommended Actions:

    • Alternative Nitrating Agents: While mixed acid is common, some studies show that using nitrate salts (e.g., sodium nitrate) in sulfuric acid can lead to a smoother reaction and higher yields of the desired isomer, potentially by moderating the concentration of the active nitrating species.[7][8]

    • Solvent and Catalyst System: The choice of acid and its concentration is critical. Using a mixture of formic acid and sulfuric acid has also been reported as an effective solvent system that can improve conversion and yield.[11]

    • Purification Strategy: If isomeric impurities are unavoidable, a robust purification protocol is necessary. Recrystallization is the most common method. Experiment with different solvent systems (e.g., methanol-ethyl acetate, toluene, or hot water) to find one that selectively crystallizes the 5-nitro isomer, leaving the 4-nitro isomer in the mother liquor.[9][12]

Parameter Mixed Acid (H₂SO₄/HNO₃) Nitrate Salt (e.g., NaNO₃ in H₂SO₄) Reference
Temperature 100-140°C120-140°C[6][7][8]
Reported Yield ~71-85%Up to 95%[7][8]
Key Advantage Widely established, common reagents.Smoother reaction, potentially higher selectivity and yield.[7][8]
Consideration Highly exothermic, requires careful control.May require slightly higher temperatures.[8]

Table 1: Comparison of common nitration conditions.

Frequently Asked Questions (FAQs)

Q1: Can you illustrate the reaction mechanism for the nitration of 2-methylimidazole?

Certainly. The reaction proceeds via a standard electrophilic aromatic substitution pathway, which involves two main stages:

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack: The nitronium ion attacks the electron-rich imidazole ring (specifically, the unprotonated free base) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (like H₂O or HSO₄⁻) then removes a proton from the carbon bearing the nitro group to restore aromaticity, yielding the final product.

Reaction_Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Aromatization HNO3 HNO₃ H2SO4 H₂SO₄ H2NO3+ H₂NO₃⁺ NO2+ NO₂⁺ (Nitronium ion) HSO4- HSO₄⁻ H2O H₂O 2MI 2-Methylimidazole Sigma Sigma Complex (Resonance Stabilized) Product This compound H_plus + H₃O⁺

Q2: What are the critical safety precautions for this synthesis?

Safety must be the highest priority when performing nitration reactions. The risks are significant and include chemical burns, explosions, and toxic fume inhalation.[13][14]

  • Corrosivity & Reactivity: The mixed acid reagent is extremely corrosive and a powerful oxidizing agent.[13][15][16] It can cause severe burns on contact and reacts violently with many organic compounds.

  • Exothermic Nature: The reaction generates a large amount of heat, which can lead to a thermal runaway if not controlled, potentially causing the reaction to boil over or even detonate.[5]

  • Toxic Fumes: The reaction can liberate toxic nitrogen oxide (NOx) fumes, which are brown in color and pose a severe inhalation hazard.[15][16]

Mandatory Safety Protocol:

  • Engineering Controls: Always conduct the reaction inside a certified chemical fume hood with good ventilation to control exposure to acid and NOx fumes.[15] Ensure an emergency eyewash station and safety shower are immediately accessible.[13][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[15]

    • A flame-resistant lab coat.

  • Procedure:

    • Cooling: Always pre-cool the acid mixture in an ice bath before adding the 2-methylimidazole.

    • Slow Addition: Add reagents slowly and monitor the temperature continuously.

    • Quenching: Quench the reaction by slowly adding the reaction mixture to ice/water, never the other way around. This helps to dissipate the heat from the acid dilution.

    • Waste: Do not mix nitric acid waste with other waste streams, especially organic solvents, as this can lead to violent reactions.[14]

Q3: What analytical techniques are recommended for monitoring the reaction and qualifying the final product?

A multi-pronged analytical approach is recommended for robust process control and quality assurance.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material (2-methylimidazole) and the appearance of the product.

  • Final Product Qualification:

    • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying isomeric impurities. A reversed-phase C18 column is typically used.[17][18][19]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring the correct isomer has been synthesized.[8]

    • Melting Point: A sharp melting point close to the literature value (253-256°C) is a good indicator of high purity.[8]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

References

stability issues and degradation of 2-Methyl-5-nitroimidazole.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methyl-5-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability and degradation. As a key intermediate and a potential impurity in the synthesis of other 5-nitroimidazole drugs like metronidazole, tinidazole, and secnidazole, understanding its stability profile is critical for accurate experimental outcomes and regulatory compliance.[1][2] This document provides field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A1: To maintain its chemical integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] The recommended storage temperature is typically between 2-8°C, as indicated for pharmaceutical reference standards.[1] It is crucial to protect it from incompatible substances, particularly strong oxidizing agents, which can initiate degradation.[3][5]

Q2: What are the primary factors that cause the degradation of this compound?

A2: The primary factors leading to degradation are exposure to alkaline conditions, oxidative stress, and photolytic conditions (light).[6] While the compound shows some degradation in acidic and neutral aqueous solutions, the process is significantly accelerated in alkaline media.[6] It is generally stable under thermal stress.[6]

Q3: Is this compound sensitive to light? What precautions should I take?

A3: Yes, significant degradation can occur under photolytic conditions.[6] Direct exposure to UV radiation can lead to phototransformation, although the quantum yield is relatively low, meaning high-intensity light or prolonged exposure is required for substantial degradation.[7] It is critical to note that this process can generate oxidation by-products that may be more toxic than the parent compound.[7] Causality: The nitro group on the imidazole ring is an electron-withdrawing group that can absorb UV light, leading to the formation of excited states that are more susceptible to chemical reactions. Recommendation: Always handle and store the compound in amber vials or protect it from light using aluminum foil, especially when in solution.

Q4: What are the expected consequences of exposing this compound to strong acids or bases?

A4: Exposure to strong bases will lead to extensive hydrolytic degradation.[6] While the exact mechanism for this compound is not fully elucidated in the provided literature, studies on similar nitroimidazoles suggest that alkaline hydrolysis can be a significant degradation pathway.[6] In contrast, degradation in acidic conditions is generally mild.[6]

Q5: What are the likely degradation products I should be looking for?

A5: The primary degradation pathways likely involve modification or cleavage of the nitro group. Based on studies of similar compounds like 2-nitroimidazole, a plausible initial degradation step is hydrolytic denitration, which would yield imidazol-2-one derivatives and nitrite.[8] Under oxidative stress, various oxidized species can form. During forced degradation of related drugs like secnidazole and tinidazole, this compound is itself a common degradation product, highlighting the relative instability of the N-1 side chain on those molecules compared to the core this compound structure.[9] Under high heat, such as in a fire, decomposition will yield hazardous gases like carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][5]

Troubleshooting Guide for Experimental Instability

This section addresses specific issues you may encounter during your experiments, linking them to potential causes and providing actionable solutions.

Logical Workflow for Troubleshooting

This diagram outlines a systematic approach to diagnosing stability issues.

cluster_checks Diagnostic Checks A Problem Observed: - Unexpected HPLC/TLC peaks - Loss of assay purity - Inconsistent results B Step 1: Verify Storage Conditions A->B C Step 2: Review Solution Preparation & Handling B->C Storage OK D Step 3: Assess for Oxidative Degradation C->D Handling OK E Step 4: Investigate Photodegradation D->E No Obvious Oxidation F Step 5: Perform Forced Degradation Study (See Protocol Below) E->F No Obvious Photodegradation G Solution: Implement Corrective Actions (e.g., use inert gas, amber vials, fresh buffers) F->G cluster_main This compound cluster_hydrolysis Alkaline Hydrolysis (OH⁻) cluster_oxidation Oxidation ([O]) A [Structure of this compound] B [Structure of 2-Methyl-imidazol-2-one] + NO₂⁻ A->B Hydrolytic Denitration C N-Oxide derivatives A->C Oxidative Attack

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Methyl-5-nitroimidazole, a crucial intermediate in the pharmaceutical industry.[1][2] Our aim is to equip you with the scientific rationale behind experimental procedures to empower you to resolve common challenges encountered during this synthesis.

I. Understanding the Synthesis: The "Why" Behind the "How"

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution reaction of 2-methylimidazole.[3][4] The most common method involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.

The Reaction Mechanism: An Overview

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric acid and sulfuric acid. The imidazole ring, being an electron-rich aromatic system, then attacks the nitronium ion. Sulfuric acid plays a dual role: it catalyzes the formation of the nitronium ion and protonates the imidazole ring, influencing its reactivity and the position of nitration.

II. Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

Low yield is a frequent challenge in this synthesis and can be attributed to several factors:

  • Suboptimal Temperature Control: The nitration of 2-methylimidazole is a highly exothermic reaction.[3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, side reactions, particularly oxidative degradation of the imidazole ring, can occur, reducing the yield of the desired product.[5] It has been found that the highest yield is often observed in the temperature range of 100-110°C when using a mixture of highly concentrated nitric and sulfuric acids.[6]

  • Incorrect Reagent Stoichiometry: The molar ratio of the reactants is crucial. An insufficient amount of the nitrating agent will result in incomplete reaction, while a large excess can promote the formation of byproducts.

  • Inadequate Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control the reaction temperature within the recommended range. Use an ice bath to manage the initial exotherm during the addition of reagents.

  • Adjust Reagent Ratios: Experiment with slight variations in the molar ratios of 2-methylimidazole to the nitrating mixture to find the optimal balance for your specific setup.

  • Monitor Reaction Progress: Regularly check for the disappearance of the starting material (2-methylimidazole) by TLC or HPLC.

  • Refine Purification Technique: Ensure efficient recovery of the product during work-up. For example, chilling the solution thoroughly before filtration can maximize the precipitation of the product.

Q2: The reaction mixture is turning dark brown or black. What is happening and how can I prevent it?

A dark coloration of the reaction mixture is a strong indicator of oxidative degradation of the imidazole ring.[5] This is a common side reaction, especially at elevated temperatures in the presence of a strong oxidizing agent like nitric acid.

Causality: The imidazole ring is susceptible to oxidation, which can lead to ring-opening and the formation of a complex mixture of polymeric byproducts. This process is accelerated at higher temperatures.

Preventative Measures:

  • Strict Temperature Control: As mentioned previously, maintaining the optimal temperature range is critical. Slow, dropwise addition of the nitrating mixture to the solution of 2-methylimidazole in sulfuric acid, with efficient cooling, can help to control the exotherm and minimize localized overheating.

  • Use of a "Deterrent": One patented method suggests using the reaction product itself (this compound) or an excess of concentrated nitric acid as a "deterrent" to control the reaction's velocity and prevent it from becoming too violent.[7]

Q3: How can I improve the purity of my this compound? I see multiple spots on my TLC plate.

Impurities in the final product can arise from unreacted starting material, isomeric byproducts (2-methyl-4-nitroimidazole), and degradation products.

Purification Strategies:

  • pH Adjustment and Precipitation: The solubility of this compound is pH-dependent. After quenching the reaction mixture in water, careful neutralization with a base (e.g., ammonia or sodium hydroxide solution) to a specific pH can selectively precipitate the desired product. It has been reported that maximum precipitation occurs at a pH of around 2.5 to 3.0.[8]

  • Recrystallization: This is a powerful technique for purifying the crude product. Common solvents for recrystallization include:

    • Hot methanol[9]

    • Methanol-ethyl acetate[8]

    • Hot water[3] The choice of solvent will depend on the nature of the impurities. It is advisable to perform small-scale solubility tests to identify the most effective recrystallization solvent.

  • Activated Carbon Treatment: If the product has a persistent color, treatment with activated carbon during the recrystallization process can help to remove colored impurities.

Q4: Why is the nitro group introduced at the 5-position and not the 4-position of the 2-methylimidazole ring?

The regioselectivity of the nitration of 2-methylimidazole is governed by the electronic and steric effects of the substituents on the imidazole ring. The electrophilic substitution occurs preferentially at the position that is most activated towards attack by the nitronium ion (NO₂⁺).

Mechanistic Rationale (Electrophilic Aromatic Substitution):

The imidazole ring is an electron-rich heterocycle. The nitrogen atom at position 1 is basic and is protonated in the strongly acidic reaction medium. The methyl group at position 2 is an electron-donating group, which activates the ring towards electrophilic attack.

Attack of the nitronium ion at the C5 position leads to a more stable carbocation intermediate (sigma complex) compared to attack at the C4 position. This is because the positive charge in the intermediate can be delocalized over the nitrogen atoms more effectively when the nitro group is at the 5-position. While a detailed computational study would provide a more quantitative explanation, the general principles of electrophilic aromatic substitution on five-membered heterocycles favor substitution at the position that best stabilizes the intermediate cation.[10]

It is important to note that the formation of the 2-methyl-4-nitroimidazole isomer can occur, and its presence as an impurity is often reported.[6][11]

III. Experimental Protocols

The following are representative protocols for the synthesis of this compound. Safety is paramount when performing nitration reactions. These reactions are highly exothermic and involve corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[12]

Protocol 1: Nitration with Mixed Acids

This protocol is adapted from established methods for the nitration of imidazoles.[3][4]

Materials:

  • 2-Methylimidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ammonia solution (25%) or Sodium Hydroxide solution

  • Ice

  • Water

  • Methanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-methylimidazole to concentrated sulfuric acid while cooling in an ice bath. Stir until all the 2-methylimidazole has dissolved.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the 2-methylimidazole solution, ensuring the temperature of the reaction mixture does not exceed the desired range (e.g., 100-110°C, though some procedures recommend lower temperatures for better control).[6]

  • After the addition is complete, continue stirring the mixture at the set temperature for a specified time (e.g., 1-3 hours), monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding ammonia or sodium hydroxide solution until the desired pH for precipitation is reached (e.g., pH 2.5-3.0).[8]

  • Filter the precipitated solid and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent like hot methanol to obtain pure this compound.[9]

Data Summary Table
ParameterValue RangeReference
Reaction Temperature30 - 140 °C[3][6]
Molar Ratio (2-MI:HNO₃)1:1 to 1:5[3]
Reaction Time1 - 6 hours[3]
pH for Precipitation2.5 - 7[6][8]
Typical Yield55 - 95 %[3][6]

IV. Product Characterization

Verifying the identity and purity of the synthesized this compound is a critical final step.

Melting Point:

The reported melting point of this compound is approximately 251-255 °C.[8] A sharp melting point within this range is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, you would expect to see a singlet for the methyl protons and a singlet for the proton on the imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum shows the different carbon environments. You would expect distinct signals for the methyl carbon and the carbons of the imidazole ring.[6][13]

High-Performance Liquid Chromatography (HPLC):

HPLC is an excellent technique for assessing the purity of the final product and for monitoring the progress of the reaction. A single, sharp peak at the expected retention time indicates a pure compound.

V. Visualizing the Process

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve 2-Methylimidazole in Concentrated H₂SO₄ C 3. Controlled Addition of Nitrating Mixture A->C B 2. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D 4. Reaction Monitoring (TLC/HPLC) C->D E 5. Quench on Ice D->E F 6. Neutralization & Precipitation E->F G 7. Filtration & Washing F->G H 8. Recrystallization G->H I 9. Drying H->I J Characterization (MP, NMR, HPLC) I->J

Caption: A generalized workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_nitronium Nitronium Ion Formation cluster_substitution Electrophilic Substitution HNO₃ HNO₃ NO₂⁺ NO₂⁺ (Nitronium Ion) HNO₃->NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ H₂O H₂O 2MI 2-Methylimidazole Intermediate Sigma Complex (Carbocation Intermediate) 2MI->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Simplified mechanism of 2-methylimidazole nitration.

VI. Safety First: Handling Nitration Reactions

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.

  • Exothermic Nature: These reactions release a significant amount of heat, which can lead to a runaway reaction if not properly controlled. Always use a cooling bath and add reagents slowly.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[12]

  • Toxicity: Nitrogen oxide gases, which can be evolved during the reaction, are toxic upon inhalation. All work must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat. An emergency eyewash and shower should be readily accessible.

This guide is intended to provide technical support and should not be considered a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety guidelines.

VII. References

  • Khabnadideh, S., Rezaei, Z., Heiran, M. J., Shobeiri, H., Khalafi-Nezhad, A., & Pakshir, K. (2009). Design and Synthesis of 2-Methyl and 2-Methyl-4-NitroImidazole Derivatives as Antifungal Agents. Iranian Journal of Pharmaceutical Sciences, 5(1), 31-36.

  • Lyapunova, M. V., et al. (2015). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Advanced Materials Research, 1085, 143-147.

  • ChemicalBook. (n.d.). 2-Methyl-4-nitroimidazole. Retrieved from --INVALID-LINK--

  • Quick Company. (n.d.). Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol. Retrieved from --INVALID-LINK--

  • Trivedi, M. N., et al. (2011). Synthesis of some this compound derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

  • Google Patents. (1980). US4209631A - Process for the safe nitration of 2-methylimidazole. Retrieved from --INVALID-LINK--

  • SID. (n.d.). DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. Retrieved from --INVALID-LINK--

  • Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials, 19(2), 378-393.

  • AIP Publishing. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics, 137(11), 114306.

  • SpectraBase. (n.d.). 2-Methyl-4-chloro-5-nitro-imidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from --INVALID-LINK--

  • CORE. (n.d.). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Retrieved from --INVALID-LINK--

  • Reddit. (2021). [University Organic Chemistry: Nitration & Selectivity] Why is 2-methyl-5-nitro-imidazole the only product produced from 2-methylimidazole nitration?. Retrieved from --INVALID-LINK--

  • Biblioteka Nauki. (n.d.). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Retrieved from --INVALID-LINK--

  • Quinoline. (n.d.). 2-Methyl-4-nitroimidazole Chemical Properties, Applications, Safety Data & Suppliers in China. Retrieved from --INVALID-LINK--

  • IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from --INVALID-LINK--

  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 698-703.

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from --INVALID-LINK--

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Nitration. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 2-Methyl-4-nitroimidazole 696-23-1. Retrieved from --INVALID-LINK--

  • OUCI. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • JOCPR. (n.d.). Synthesis of some this compound derivatives as potential antimicrobial agents. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). DE2310414A1 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (1970). Nitration of imidazoles with various nitrating agents. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4209631A - Process for the safe nitration of 2-methylimidazole. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. Retrieved from --INVALID-LINK--

References

Validation & Comparative

comparative analysis of 2-Methyl-5-nitroimidazole and Metronidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis: 2-Methyl-5-nitroimidazole vs. Metronidazole

A Guide for Researchers and Drug Development Professionals

Introduction: The Precursor and the Pro-Drug

In the landscape of antimicrobial agents, the nitroimidazole class stands as a cornerstone for treating infections caused by anaerobic bacteria and protozoa.[1][2] At the heart of this class is Metronidazole, a widely used therapeutic agent. However, to fully appreciate the pharmacology and application of Metronidazole, it is essential to understand its relationship with its direct synthetic precursor, this compound.

This guide provides a comprehensive comparative analysis of these two molecules. It is not a comparison of two alternative drugs, but rather an in-depth exploration of a crucial chemical intermediate and its transformation into a potent, clinically vital pro-drug. We will dissect their chemical relationship, compare their intrinsic properties, and elucidate how a specific structural modification converts an inactive precursor into a targeted cytotoxic agent. This analysis is designed to provide researchers, chemists, and drug development professionals with a foundational understanding of the structure-activity relationships that define one of the most important antimicrobial agents in modern medicine.

Part 1: Physicochemical and Synthetic Relationship

The fundamental difference between this compound and Metronidazole lies in a single functional group, a distinction that is the source of their vastly different pharmacological profiles. This compound serves as the core scaffold, which is then alkylated to produce Metronidazole.[3][4]

Chemical Structures and Properties

The addition of a 2-hydroxyethyl group to the N1 position of the imidazole ring transforms this compound into Metronidazole (2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol).[3] This modification significantly alters the molecule's physicochemical properties, particularly its solubility and pharmacokinetic behavior.

PropertyThis compoundMetronidazole
Molecular Formula C₄H₅N₃O₂C₆H₉N₃O₃
Molar Mass 127.10 g/mol 171.15 g/mol [3]
Appearance Yellow to orange crystalline solid[5]White to pale yellow crystalline powder
Melting Point ~254 °C (decomposes)159-163 °C
Solubility in Water Slightly solubleSlightly soluble (10 mg/mL at 25°C)[6]
Role Synthetic intermediate, impurity[7][8]Active Pharmaceutical Ingredient (API)
Synthetic Pathway: From Intermediate to API

The industrial synthesis of Metronidazole is a well-established process that hinges on the alkylation of this compound. The common method involves reacting this compound with ethylene oxide or 2-chloroethanol.[3][4] The addition of the hydroxyethyl side chain is the critical step that imparts the desired pharmacokinetic properties for its use as a drug.[3]

G cluster_synthesis Synthesis of Metronidazole 2M5NI This compound Reagent + Ethylene Oxide (or 2-Chloroethanol) 2M5NI->Reagent Metronidazole Metronidazole Reagent->Metronidazole

Caption: Synthetic route from this compound to Metronidazole.

Part 2: Mechanism of Action - The Critical Role of Reductive Activation

Metronidazole's efficacy is entirely dependent on its identity as a pro-drug. In its native state, it is inactive. Its antimicrobial power is unleashed only upon entering the unique low-redox potential environment of anaerobic organisms.[9][10] The core 5-nitro group, inherited from its precursor, is the key to this mechanism.

  • Cellular Entry : Metronidazole, being a small and relatively lipophilic molecule, passively diffuses across the cell membranes of both anaerobic and aerobic microbes.[11][12]

  • Reductive Activation : Inside anaerobic bacteria and protozoa, low-redox electron-transport proteins like ferredoxin, which are abundant in these organisms, donate electrons to Metronidazole's nitro group.[3][13] This reduction is catalyzed by enzymes such as pyruvate-ferredoxin oxidoreductase (PFOR).[13]

  • Formation of Cytotoxic Radicals : The single-electron reduction transforms the nitro group into a highly reactive nitroso radical anion.[3][][15] This short-lived, cytotoxic intermediate is the ultimate weapon.

  • DNA Damage : The radical anion interacts directly with microbial DNA, causing strand breakage, helix destabilization, and inhibition of nucleic acid synthesis, which rapidly leads to cell death.[11][][16]

  • Concentration Gradient : This intracellular reduction maintains a steep concentration gradient, driving the continuous uptake of more Metronidazole into the cell.[]

Aerobic cells lack the necessary low-redox potential enzymes to efficiently reduce the nitro group, meaning the drug remains in its inactive form and is harmless to host tissues and aerobic bacteria. This selective activation is the cornerstone of Metronidazole's targeted therapeutic action.[17]

G cluster_cell Anaerobic Microbial Cell Metronidazole_ext Metronidazole (Pro-drug) Metronidazole_int Metronidazole Metronidazole_ext->Metronidazole_int Passive Diffusion Activation Reductive Activation (PFOR / Ferredoxin) Metronidazole_int->Activation Radical Nitroso Radical (Cytotoxic Intermediate) Activation->Radical DNA Microbial DNA Radical->DNA Damage DNA Strand Breakage Loss of Helical Structure DNA->Damage Death Cell Death Damage->Death

Caption: Reductive activation pathway of Metronidazole in anaerobic cells.

Part 3: Comparative Efficacy and Antimicrobial Spectrum

The antimicrobial activity is overwhelmingly associated with Metronidazole, not its precursor. This compound itself is not used therapeutically. Metronidazole has a targeted and potent bactericidal effect against a wide range of obligate anaerobic bacteria and is also effective against several protozoan parasites.[3][18]

Antimicrobial Spectrum of Metronidazole:

  • Anaerobic Gram-Negative Bacilli : Highly effective against Bacteroides spp. (including B. fragilis), Fusobacterium spp., Prevotella spp., and Porphyromonas spp.[17][18]

  • Anaerobic Gram-Positive Bacilli : Active against Clostridium spp. (including C. difficile) and Eubacterium.[17]

  • Anaerobic Gram-Positive Cocci : Generally active against Peptostreptococcus spp.[17]

  • Protozoa : It is a primary treatment for Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[3][9][18]

  • Microaerophilic Bacteria : Used in combination therapies to eradicate Helicobacter pylori.[18]

The following table presents the Minimum Inhibitory Concentrations (MICs) for Metronidazole against various organisms. A study comparing seven this compound compounds, including Metronidazole, found that variations in the N1-substituent significantly impacted potency, with Metronidazole showing robust activity.[19][20]

OrganismMetronidazole MIC (µg/mL)
Bacteroides fragilis0.25 - 2.0[19]
Clostridium difficile0.12 - 1.0
Fusobacterium nucleatum≤ 0.25
Trichomonas vaginalis≤ 1.0
Giardia lamblia1.0 - 5.0

Note: MIC values can vary depending on the strain and testing methodology.

Part 4: Pharmacokinetics and Toxicity

The pharmacokinetic profiles of these two compounds are fundamentally different, dictating their respective roles.

Pharmacokinetics (ADME)

This area applies almost exclusively to Metronidazole, as its N1-hydroxyethyl side chain was designed to confer favorable drug-like properties.

  • Absorption : Metronidazole is rapidly and almost completely absorbed after oral administration, with a bioavailability exceeding 80-90%.[3][21][22]

  • Distribution : It has low plasma protein binding (<20%) and distributes widely into body tissues and fluids, including cerebrospinal fluid, saliva, bone, and abscesses, often reaching concentrations similar to those in plasma.[16][21] The volume of distribution is approximately 0.51 to 1.1 L/kg.[9][21]

  • Metabolism : Metronidazole is primarily metabolized in the liver via oxidation of its side chain.[21] Two main metabolites are formed: a hydroxy metabolite (1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole) and an acid metabolite (this compound-1-acetic acid).[6][16][23] The hydroxy metabolite retains 30-65% of the antimicrobial activity of the parent compound.[9][10]

  • Excretion : The majority of the drug and its metabolites are excreted in the urine (60-80%), with a smaller portion eliminated in the feces.[16] The elimination half-life is typically 6 to 8 hours in adults with normal renal and hepatic function.[3][9]

Toxicity and Safety Profile
  • Metronidazole : Generally well-tolerated. Common side effects include nausea, headache, and a metallic taste. A significant interaction is a disulfiram-like reaction with alcohol. More serious, though rare, adverse effects can include neurotoxicity (peripheral neuropathy, seizures) with prolonged use.[15]

  • This compound : As a synthetic precursor, its primary toxicological relevance is as a potential impurity in Metronidazole preparations. Some studies have raised concerns about its potential mutagenic and carcinogenic properties, which is why its levels are strictly controlled in the final drug product.[7]

Part 5: Experimental Protocols for Comparative Assessment

To empirically evaluate the differences in antimicrobial activity and cytotoxicity between a precursor like this compound and its active derivative Metronidazole, standardized in vitro assays are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. The choice of broth microdilution in an anaerobic environment is causal; it mimics the conditions where Metronidazole is active and allows for high-throughput, quantitative comparison.

Methodology:

  • Preparation of Compounds : Prepare stock solutions of Metronidazole and this compound in a suitable solvent (e.g., DMSO or water).

  • Bacterial Inoculum : Culture a target anaerobic bacterium (e.g., Bacteroides fragilis) on appropriate solid medium within an anaerobic chamber. Suspend colonies in pre-reduced broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in pre-reduced anaerobic broth to achieve a range of final concentrations.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation : Incubate the plate under strict anaerobic conditions (e.g., 37°C for 24-48 hours). The exclusion of oxygen is critical as it inhibits the reductive activation of Metronidazole.

  • Reading Results : The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

G Start Prepare Stock Solutions (Metronidazole & 2-M-5-NI) Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Start->Dilution Inoculum Prepare Anaerobic Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate under Anaerobic Conditions Inoculate->Incubate Read Visually Inspect for Growth Determine MIC Incubate->Read End MIC Value Read->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of mammalian cells as an indicator of cell viability, providing data on the potential toxicity of the compounds to host cells.

Methodology:

  • Cell Culture : Seed a mammalian cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of Metronidazole and this compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization : After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

  • Data Analysis : Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ (concentration causing 50% inhibition of cell viability) can then be calculated.

Conclusion

The is a study in molecular evolution from a simple chemical scaffold to a highly effective therapeutic agent. This compound provides the essential 5-nitroimidazole core necessary for antimicrobial activity but lacks the properties required for clinical use. The addition of a single hydroxyethyl group transforms it into Metronidazole, a pro-drug with an excellent pharmacokinetic profile and a highly specific, potent mechanism of action against anaerobic organisms. Understanding this relationship provides critical insight into the principles of rational drug design and underscores the profound impact that subtle chemical modifications can have on biological activity, safety, and therapeutic utility.

References

A Comparative Guide to the Validation of an HPLC Method for 2-Methyl-5-nitroimidazole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2-Methyl-5-nitroimidazole, a key intermediate and potential impurity in the synthesis of nitroimidazole-based drugs like metronidazole and tinidazole, requires meticulous analytical oversight. This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for its determination, contextualized with practical insights and benchmarked against alternative analytical approaches.

The Critical Role of HPLC in Pharmaceutical Quality Control

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of non-volatile and thermally labile compounds, a category into which this compound falls. Its high resolution, sensitivity, and specificity make it an indispensable tool in drug development and quality control. The validation of an HPLC method is not merely a procedural formality; it is a systematic process of ensuring that the analytical method is accurate, reproducible, and fit for its intended purpose. This validation process is rigorously governed by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and patient safety.

Experimental Workflow for HPLC Method Validation

The validation of an HPLC method for this compound involves a series of experiments designed to test the method's performance characteristics. The following diagram illustrates the typical workflow.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Dev Initial Method Development Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Application Routine Analysis Robustness->Application Method Approved

Caption: A typical workflow for HPLC method validation.

A Validated HPLC Method for this compound: A Case Study

This section details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (20:80, v/v)
Flow Rate 1.0 mL/min
Detection UV at 310 nm
Injection Volume 20 µL
Column Temperature Ambient
Method Validation Parameters and Results

The following table summarizes the validation parameters and the acceptance criteria as per ICH guidelines, along with typical experimental results for this method.

ParameterAcceptance Criteria (ICH)Typical Results
Specificity The analyte peak should be well-resolved from other components.No interference from placebo and degradation products was observed at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a concentration range of 5-50 µg/mL.
Accuracy % Recovery between 98.0% and 102.0%99.2% - 101.5%
Precision
RepeatabilityRSD ≤ 2%RSD = 0.8%
Intermediate PrecisionRSD ≤ 2%RSD = 1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness Insensitive to minor changes in method parameters.The method was found to be robust with respect to small variations in mobile phase composition and flow rate.
Step-by-Step Experimental Protocol for Validation
  • Specificity:

    • Prepare solutions of placebo, a standard of this compound, and a sample spiked with the standard.

    • Inject each solution into the HPLC system.

    • Assess the chromatograms for any interference at the retention time of the analyte.

  • Linearity:

    • Prepare a series of at least five concentrations of this compound standard solution.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the standard.

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally make small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

    • Analyze samples under these modified conditions and evaluate the impact on the results.

Comparative Analysis with Alternative Methods

While HPLC is the predominant technique, other methods can be employed for the analysis of this compound. This section provides a comparative overview.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.High specificity, sensitivity, and accuracy.Requires more expensive equipment and skilled personnel.
UV-Visible Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.Simple, rapid, and cost-effective.Lower specificity; susceptible to interference from other absorbing compounds.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, small sample volume required.Lower sensitivity and reproducibility compared to HPLC.

The choice of analytical method is dictated by the specific requirements of the analysis. For routine quality control where specificity and accuracy are paramount, the validated HPLC method is superior. For rapid, preliminary screening, UV-Visible spectrophotometry may suffice, provided its limitations are understood and accounted for.

Conclusion

The validated HPLC method presented in this guide offers a robust, reliable, and specific approach for the quantification of this compound. The comprehensive validation process, grounded in ICH guidelines, ensures the integrity of the analytical data generated. While alternative methods exist, HPLC remains the benchmark for its superior performance characteristics, making it the preferred choice for researchers, scientists, and drug development professionals in a regulated environment. The detailed experimental protocols and comparative analysis herein provide a solid foundation for the implementation and adaptation of this method in various laboratory settings.

A Comparative Guide to the Antimicrobial Efficacy of Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the antimicrobial efficacy of commonly used nitroimidazole compounds: metronidazole, tinidazole, ornidazole, and secnidazole. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, antimicrobial spectra, and the experimental methodologies used to evaluate their performance.

Introduction: The Nitroimidazole Class

Nitroimidazoles are a critical class of synthetic antimicrobial agents primarily used to treat infections caused by anaerobic bacteria and protozoa.[1] These compounds are prodrugs, meaning they are inactive until metabolized within the target microorganism.[2][3] Their selective toxicity hinges on the unique metabolic environment of anaerobic organisms.

Mechanism of Action: A Redox-Activated Cascade

The antimicrobial activity of nitroimidazoles is initiated through a reductive activation process. The low redox potential within anaerobic microbes allows for the reduction of the nitro group of the drug by enzymes such as pyruvate:ferredoxin oxidoreductase.[4][5] This process generates highly reactive nitro radical anions and other cytotoxic intermediates.[5][6] These reactive species then induce cellular damage, primarily by causing DNA strand breakage and destabilizing its helical structure, ultimately leading to microbial cell death.[2][6]

Nitroimidazole Nitroimidazole (Prodrug) Microbial_Cell Anaerobic Microbial Cell Nitroimidazole->Microbial_Cell Passive Diffusion Reduction Reduction by Nitroreductases Microbial_Cell->Reduction Reactive_Intermediates Reactive Nitro Radical Anions Reduction->Reactive_Intermediates DNA_Damage DNA Strand Breakage Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: General mechanism of action of nitroimidazole compounds.

Comparative Antimicrobial Spectrum and Potency

While all nitroimidazoles share a common mechanism of action, they exhibit differences in their pharmacokinetic profiles and in vitro potencies against various pathogens. Newer generations, such as tinidazole, ornidazole, and secnidazole, generally feature longer half-lives compared to the first-generation metronidazole, which can influence dosing regimens.[1][7]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the four key nitroimidazoles against a range of clinically relevant anaerobic bacteria and protozoa. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[8]

MicroorganismMetronidazole MIC (µg/mL)Tinidazole MIC (µg/mL)Ornidazole MIC (µg/mL)Secnidazole MIC (µg/mL)
Bacteroides fragilis group0.5 - 20.25 - 20.5 - 22
Prevotella spp.1 - 82 - 8-2 - 8
Fusobacterium spp.≤0.06 - 0.25≤0.03 - 0.12--
Clostridium perfringens0.12 - 40.25 - 20.5 - 4-
Gardnerella vaginalis16 - 648 - 32-32 - 128
Trichomonas vaginalis0.2 - 2.50.2 - 1.250.1 - 1.0-
Giardia lamblia0.5 - 50.2 - 2.50.25 - 2.0-
Entamoeba histolytica1 - 80.5 - 20.2 - 2-

Note: MIC values can vary between studies and isolates. The ranges presented are compiled from multiple sources for comparative purposes.[9][10][11][12]

Pharmacokinetic and Pharmacodynamic Comparison

The in vivo efficacy of an antimicrobial is not solely determined by its in vitro activity but also by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. These parameters dictate the drug's absorption, distribution, metabolism, and excretion, and how its concentration correlates with its antimicrobial effect over time.

ParameterMetronidazoleTinidazoleOrnidazoleSecnidazole
Half-life (hours) 6 - 812 - 1412 - 14~17
Bioavailability (oral) >90%~100%~90%~100%
Protein Binding <20%~12%~13%~15%

Data compiled from various pharmacokinetic studies.[1][7]

The longer half-lives of tinidazole, ornidazole, and secnidazole allow for less frequent dosing compared to metronidazole, which can improve patient compliance.[1]

Experimental Protocols for Efficacy Testing

The determination of antimicrobial efficacy relies on standardized and reproducible laboratory methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for the susceptibility testing of anaerobic bacteria.[2][3][6]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of nitroimidazole compounds in 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized inoculum of anaerobic bacteria (e.g., 0.5 McFarland) B->C D Incubate under anaerobic conditions (35-37°C) for 24-48 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of each nitroimidazole compound in an appropriate broth medium for anaerobes, such as Brucella broth supplemented with hemin and vitamin K1.

  • Prepare Inoculum: From a fresh culture of the anaerobic test organism, prepare a suspension in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 24 to 48 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol:

  • Perform MIC Test: First, determine the MIC as described above.

  • Subculture: From the wells showing no visible growth in the MIC test, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Brucella blood agar).

  • Incubation: Incubate the agar plates under anaerobic conditions at 35-37°C for 48 to 72 hours.

  • Determine MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mechanisms of Resistance

Resistance to nitroimidazoles, though not widespread, can occur. The primary mechanisms involve:

  • Decreased drug activation: Mutations in the genes encoding for nitroreductases can lead to reduced conversion of the prodrug to its active form.

  • Increased drug efflux: Some bacteria may develop mechanisms to actively pump the drug out of the cell.

  • Altered DNA repair mechanisms: Enhanced DNA repair systems can counteract the damage caused by the activated drug.

  • Oxygen scavenging: Increased intracellular oxygen levels can inhibit the reductive activation of the nitroimidazole.

Conclusion

The selection of a nitroimidazole compound for therapeutic use or research should be guided by a comprehensive understanding of its antimicrobial spectrum, potency, and pharmacokinetic profile. While metronidazole remains a cornerstone for the treatment of many anaerobic and protozoal infections, the longer half-lives of tinidazole, ornidazole, and secnidazole offer advantages in terms of dosing frequency. In vitro susceptibility testing, following standardized protocols such as those from CLSI and EUCAST, is essential for guiding clinical decisions and monitoring for the emergence of resistance.

References

A Comparative Guide to Cross-Reactivity of 2-Methyl-5-nitroimidazole Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Specificity in 5-Nitroimidazole Analysis

The 2-methyl-5-nitroimidazole scaffold is the backbone of a critical class of antimicrobial agents widely used in both human and veterinary medicine. This structural motif is shared by prominent drugs such as metronidazole, tinidazole, ornidazole, and dimetridazole.[1] The efficacy of these compounds against anaerobic bacteria and protozoa is well-established; however, their structural similarities present a significant analytical challenge.[1] Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of therapeutic drug monitoring and residue analysis. Yet, the very structural resemblance that unites this drug class can lead to cross-reactivity, where an antibody designed to detect one compound also binds to its analogs. This guide provides a comparative analysis of the cross-reactivity of several this compound analogs, supported by experimental data, to aid researchers in the development and interpretation of specific and reliable immunoassays.

The Structural Basis of Cross-Reactivity: A Tale of Shared Epitopes

The cross-reactivity of an antibody is fundamentally determined by its ability to recognize and bind to epitopes—specific three-dimensional chemical structures—on an antigen. In the case of this compound analogs, the core imidazole ring with its nitro group and methyl substituent at positions 5 and 2, respectively, forms a common epitope. Variations in the substituent at the N-1 position of the imidazole ring are the primary structural differences among common analogs like metronidazole, tinidazole, ornidazole, and dimetridazole.

An antibody generated against one of these compounds will inevitably exhibit some degree of binding to others that share the core structure. The extent of this cross-reactivity is inversely proportional to the structural dissimilarity of the N-1 substituent. Therefore, understanding these subtle structural differences is paramount to interpreting immunoassay results and designing assays with the desired specificity.

Comparative Cross-Reactivity Data: An Experimental Overview

A key method for quantifying cross-reactivity in a competitive immunoassay is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of an analyte that causes a 50% reduction in the assay signal. By comparing the IC50 of the target analyte to that of its analogs, a percentage of cross-reactivity can be calculated.

A pivotal study by Wang et al. (2011) provides valuable quantitative data on the cross-reactivity of a monoclonal antibody developed against a ronidazole-based immunogen.[1] The findings from their indirect competitive enzyme-linked immunosorbent assay (ELISA) are summarized below:

CompoundStructureIC50 (ng/mL)[1]Cross-Reactivity (%)*
Dimetridazole1,2-dimethyl-5-nitroimidazole0.17117.6
Metronidazole2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol0.20100.0
Ornidazole1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole0.2483.3
Tinidazole1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole4.05.0

*Cross-reactivity (%) was calculated as (IC50 of Metronidazole / IC50 of Analog) x 100. Metronidazole is used as the reference compound for this calculation.

These results demonstrate that the monoclonal antibody exhibits high cross-reactivity with dimetridazole and ornidazole, which have relatively small and structurally similar N-1 substituents compared to metronidazole. In contrast, tinidazole, with its larger and more distinct ethylsulfonyl-ethyl group at the N-1 position, shows significantly lower cross-reactivity.

Experimental Workflow: Developing a Cross-Reactivity Immunoassay

The development of a robust immunoassay for cross-reactivity studies involves several critical stages, from antigen synthesis to assay validation. The following workflow is based on established principles and the methodology reported by Wang et al. (2011).[1][2]

Caption: Workflow for developing a cross-reactivity immunoassay.

Detailed Experimental Protocol: Indirect Competitive ELISA

This protocol is a detailed representation of the steps involved in performing an indirect competitive ELISA for the analysis of this compound analogs, based on the work of Wang et al. (2011).[1][2]

Materials:

  • 96-well polystyrene microtiter plates

  • Coating antigen (hapten-OVA conjugate)

  • Monoclonal anti-nitroimidazole antibody

  • Blocking buffer (e.g., 1% ovalbumin in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • This compound standards (Metronidazole, Tinidazole, etc.)

  • Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG)

  • TMB substrate solution

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer to remove unbound coating antigen.

  • Blocking:

    • Add 250 µL of blocking buffer to each well.

    • Incubate for 1.5 hours at 37°C to block non-specific binding sites.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standards and test samples.

    • In each well, add 50 µL of the standard or sample solution.

    • Immediately add 50 µL of the diluted monoclonal anti-nitroimidazole antibody to each well.

    • Incubate for 1.5 hours at 37°C. During this incubation, the free analyte in the sample competes with the coated antigen for binding to the limited amount of primary antibody.

  • Washing:

    • Wash the plate three times with wash buffer to remove unbound antibodies and analytes.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with wash buffer to remove unbound secondary antibody.

  • Substrate Addition and Color Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Conclusion and Future Perspectives

The cross-reactivity of immunoassays for this compound analogs is a critical consideration for their accurate and reliable application. The provided experimental data clearly demonstrates that while a monoclonal antibody can be developed to recognize the core 5-nitroimidazole structure, the degree of cross-reactivity is highly dependent on the nature of the N-1 substituent. This guide highlights the importance of thorough validation and characterization of antibody specificity.

Future research should focus on the development of highly specific monoclonal antibodies that can differentiate between closely related this compound analogs. This could be achieved through innovative hapten design and advanced antibody engineering techniques. Furthermore, the cross-reactivity of key metabolites of these drugs should be systematically evaluated to ensure the comprehensive accuracy of diagnostic and monitoring assays.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 2-Methyl-5-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel 2-methyl-5-nitroimidazole derivatives. As researchers and drug developers, our goal extends beyond simple data generation; we aim to build a compelling narrative of a compound's biological activity, selectivity, and potential therapeutic window. This document is structured to guide you through a logical, robust evaluation cascade, from initial broad-spectrum screening to nuanced cytotoxicity assessments, explaining the causality behind each experimental choice.

The this compound scaffold, the cornerstone of drugs like metronidazole and tinidazole, has been pivotal in treating infections caused by anaerobic bacteria and protozoa for decades.[1][2][3] However, the emergence of drug-resistant strains and the desire for improved efficacy and safety profiles necessitate the exploration of novel derivatives.[4][5] The strategic modification of this core structure offers the potential for enhanced potency, broader spectrum of activity, and improved pharmacokinetic properties.[1][2] This guide outlines the critical in vitro assays required to substantiate these potential advantages objectively.

Section 1: The Evaluation Workflow: A Strategic Overview

A successful in vitro evaluation is not a random collection of assays but a structured progression. The primary objective is to efficiently identify derivatives with high potency against the target organism and low toxicity towards host cells. This process can be visualized as a funnel, where a large number of initial candidates are narrowed down to a few promising leads based on increasingly stringent criteria.

The causality here is resource optimization. Broad, high-throughput primary screens are performed first to quickly eliminate inactive compounds. More complex and resource-intensive assays, such as cytotoxicity and mechanistic studies, are reserved for the most promising "hits."

Evaluation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Lead Characterization Compound_Library Novel this compound Derivatives Primary_Screen Primary Activity Screen (e.g., MIC/EC50 Assays) Compound_Library->Primary_Screen Test full library Hit_Compounds Active 'Hits' (Potency > Threshold) Primary_Screen->Hit_Compounds Identify potent compounds Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (e.g., MTT) Hit_Compounds->Cytotoxicity_Assay Test active compounds Selectivity_Index Calculate Selectivity Index (SI = CC50 / MIC or EC50) Cytotoxicity_Assay->Selectivity_Index Lead_Candidates Lead Candidates (High Potency & High SI) Selectivity_Index->Lead_Candidates Prioritize

Caption: High-level workflow for in vitro evaluation of novel derivatives.

Section 2: Primary Screening - Gauging Antimicrobial & Antiparasitic Potency

The foundational assay for any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[6][7][8] For protozoan parasites, the equivalent metric is often the half-maximal effective concentration (EC50).

Comparative Performance of Nitroimidazole Derivatives

The primary goal is to synthesize derivatives that outperform existing standards. For instance, studies have shown that novel 5-nitroimidazole carboxamides can exhibit significantly greater potency against both metronidazole-sensitive and resistant strains of Giardia lamblia (EC50 = 0.1–2.5 μM) compared to metronidazole itself (EC50 = 6.1–18 μM).[4] Similarly, against Trichomonas vaginalis, ornidazole has demonstrated superior activity and lower rates of resistance compared to metronidazole.[9][10]

Table 1: Comparative Antiparasitic Activity of 5-Nitroimidazole Derivatives

Compound/Drug Target Organism Activity (EC50/MIC) Reference Compound Reference Activity Source(s)
Novel Carboxamides Giardia lamblia (Mtz-S) 1.6 - 4.9 µM Metronidazole 6.1 µM [4]
Novel Carboxamides Giardia lamblia (Mtz-R) 0.1 - 2.5 µM Metronidazole 18 µM [4]
Ornidazole Trichomonas vaginalis 0.5 mg/L (Mean MIC) Metronidazole 2.25 mg/L (Mean MIC) [9]
Tinidazole Trichomonas vaginalis 1.11 mg/L (Mean MIC) Metronidazole 2.25 mg/L (Mean MIC) [9]

| Albendazole | Giardia lamblia | 0.01 mg/L (IC50) | Metronidazole | >0.12 mg/L (IC50) |[11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a gold standard for determining MIC values for bacteria, adhering to guidelines from bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]

Causality of Choices:

  • Mueller-Hinton Broth (MHB): It is the standard medium for routine susceptibility testing due to its reproducibility and low levels of inhibitors that can interfere with certain antibiotics.[12]

  • 0.5 McFarland Standard: Standardizing the bacterial inoculum is critical for reproducibility. This turbidity standard corresponds to a specific cell density (~1-2 x 10⁸ CFU/mL), ensuring that the test is initiated with a consistent number of bacteria in every well.[8]

  • Serial Two-Fold Dilutions: This method allows for the precise determination of the MIC value across a broad range of concentrations.

Step-by-Step Protocol:

  • Preparation of Compound Stock: Dissolve the novel this compound derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells A through H of a 96-well microtiter plate.[8]

    • Add an additional 50 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells, resulting in the highest test concentration.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last column.

    • This creates a gradient of compound concentrations. Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours), select several bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[8]

    • Dilute this standardized suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.[6]

  • Inoculation: Add 50 µL of the final diluted bacterial inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours under appropriate atmospheric conditions (e.g., anaerobic for obligate anaerobes).[6]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13]

Section 3: Secondary Screening - Assessing Mammalian Cell Cytotoxicity

A potent antimicrobial agent is only useful if it is not equally potent against the host. Therefore, assessing the cytotoxicity of novel derivatives against a representative mammalian cell line is a critical step to determine their selectivity.

The Principle of the MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] The core principle is the reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product.[17] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[14][16] The amount of formazan produced is directly proportional to the number of viable cells.[16]

MTT_Principle MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenases (in living cells) Enzyme->MTT

Caption: Principle of the MTT assay for cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps to determine the half-maximal cytotoxic concentration (CC50) of the novel compounds.

Causality of Choices:

  • Serum-Free Media during MTT incubation: Serum components can interfere with the reduction of MTT and affect results. Using serum-free media for this short incubation period ensures a cleaner signal.[17]

  • Solubilization Step: The formazan crystals are insoluble in aqueous culture medium. A solvent like DMSO or a specialized solubilization solution is required to dissolve them, creating a homogenous colored solution for accurate spectrophotometric measurement.[15][17]

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero, HEK293, or a relevant cancer cell line like A549[18][19]) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15]

    • After the treatment incubation, carefully remove the compound-containing medium.

    • Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[15] Incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well.[15]

    • Agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17][20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the CC50 value (the concentration that reduces cell viability by 50%).

Section 4: The Selectivity Index - A Measure of Therapeutic Window

The ultimate goal of the initial in vitro evaluation is to identify compounds that are potent against the target pathogen but safe for the host. The Selectivity Index (SI) is a calculated ratio that provides a quantitative measure of this therapeutic window.

SI = CC50 (Host Cell Cytotoxicity) / MIC or EC50 (Antimicrobial/Antiparasitic Activity)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the pathogen than to mammalian cells. This is a critical parameter for prioritizing which "hit" compounds should be advanced to more complex in vivo studies.

Table 2: Hypothetical Evaluation and Selectivity of Novel Derivatives

Compound ID MIC vs. B. fragilis (µg/mL) CC50 vs. Vero Cells (µg/mL) Selectivity Index (SI) Recommendation
Metronidazole 0.8 >100 >125 Standard Control
Derivative A 12.5 50 4 Discard (Low Selectivity)
Derivative B 0.2 85 425 Prioritize for In Vivo

| Derivative C | 0.4 | 15 | 37.5 | Discard (High Cytotoxicity) |

Section 5: Unveiling the Mechanism of Action

While not a primary screening step, understanding the mechanism of action provides invaluable insight. For 5-nitroimidazoles, the mechanism is intrinsically linked to the reductive activation of the C5-nitro group.[21] In the low-redox-potential environment of anaerobic organisms, enzymes like nitroreductases reduce the nitro group, generating highly reactive nitroso and hydroxylamine intermediates or radical anions.[21][22] These reactive species are cytotoxic, causing damage to essential macromolecules, most notably DNA.[23] This reductive activation is key to their selective toxicity, as the necessary enzymes are typically absent or less active in aerobic mammalian cells.[22][24]

MoA cluster_cell Anaerobic Cell / Protozoan Prodrug 5-Nitroimidazole (Inactive Prodrug) Activated Reactive Nitro Radical (Cytotoxic Intermediate) Prodrug->Activated Reduction DNA Cellular DNA Activated->DNA Enzyme Nitroreductase (e.g., Ferredoxin) Enzyme->Prodrug e- Damage DNA Strand Breaks, Cell Death DNA->Damage

Caption: Simplified mechanism of action for 5-nitroimidazole derivatives.

References

A Comparative Guide to the Synthesis of 2-Methyl-5-nitroimidazole: From Classical Nitration to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitroimidazole is a cornerstone intermediate in the pharmaceutical industry, most notably serving as the direct precursor to Metronidazole, a widely used antibiotic and antiprotozoal agent.[1] Its molecular architecture, featuring a nitro group at the 5-position of the 2-methylimidazole ring, is crucial for the therapeutic activity of its derivatives.[2][3] The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to drug development professionals and chemical researchers.

This guide provides an in-depth comparative analysis of the prevalent synthesis methods for this compound. We will dissect the underlying chemical principles, compare performance based on experimental data, and provide detailed protocols to bridge theoretical knowledge with practical application. Our focus is to equip researchers with the necessary insights to select and optimize a synthesis strategy that aligns with their specific objectives, whether for laboratory-scale research or industrial production.

The Core Challenge: Regioselective Nitration of 2-Methylimidazole

The most direct and economically viable route to this compound is the electrophilic nitration of 2-methylimidazole. This reaction, however, presents a significant regiochemical challenge. The nitronium ion (NO₂⁺) can attack either the C4 or C5 position of the imidazole ring, leading to a mixture of 2-methyl-4-nitroimidazole and the desired this compound. The primary goal of any successful synthesis is to maximize the yield of the 5-nitro isomer while minimizing the formation of the 4-nitro byproduct and ensuring the process is safe and controllable.

Comparative Analysis of Synthesis Methods

The nitration of 2-methylimidazole has been approached through several key methodologies, each with distinct advantages and operational considerations. The choice of nitrating agent and reaction conditions is critical in dictating the yield, purity, and safety profile of the synthesis.

Method 1: Classical Mixed Acid Nitration (Sulfuric Acid/Nitric Acid)

This is the most traditional and widely documented method for industrial-scale production. The potent nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the dehydration of nitric acid by concentrated sulfuric acid.

  • Mechanistic Insight: Sulfuric acid acts as both a catalyst and a solvent. It protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺. The protonated 2-methylimidazole ring is then attacked by the nitronium ion, primarily at the C5 position.

  • Process Advantages: The reagents are inexpensive and readily available, and the reaction can be driven to high conversion rates.

  • Process Disadvantages & Causality: The primary drawback is the extreme exothermicity of the reaction. The nitration of imidazoles is notoriously energetic, and without meticulous temperature control, the reaction can accelerate uncontrollably, leading to a "runaway" scenario with a risk of explosion.[4] This necessitates specialized industrial reactors with efficient cooling systems. Furthermore, this method uses large volumes of highly corrosive acids, resulting in significant acidic waste streams that require neutralization and disposal, adding to the process cost and environmental impact.[5]

  • Performance: Reported yields vary widely, typically ranging from 60% to 91%, highly dependent on the precise control of reaction conditions, including temperature and the rate of reagent addition.[4][5]

Method 2: Nitration with Alkali Nitrate Salts in Sulfuric Acid

To mitigate the significant hazards of using concentrated nitric acid directly, an alternative approach utilizes an alkali metal nitrate, such as sodium nitrate or potassium nitrate, in concentrated sulfuric acid.

  • Mechanistic Insight: The underlying chemistry is identical to the mixed acid method. The nitrate salt reacts with sulfuric acid to generate nitric acid in situ, which is then converted to the nitronium ion. The key difference is the controlled, gradual generation of the active nitrating species.

  • Process Advantages: This method is experimentally observed to be a much smoother and more controllable process.[5][6][7] The gradual generation of the nitrating agent tames the fierce exothermicity, significantly enhancing the safety profile, especially for laboratory and pilot-scale synthesis. Studies have shown this method can lead to higher yields and improved product purity compared to conventional mixed-acid nitration under similar conditions.[5][6]

  • Process Disadvantages: The reaction may require slightly elevated temperatures to achieve a reasonable rate, but the overall thermal risk is substantially lower.

  • Performance: Comparative studies have demonstrated the superiority of this method, with yields of the desired 2-methyl-4(5)-nitroimidazole mixture reaching up to 95%, compared to 85% for the direct mixed acid route in the same study.[6][7]

Method 3: Nitration in Acetic Anhydride / Acetic Acid Media

This method employs a different reaction medium to achieve nitration, often using acetyl nitrate (formed in situ from nitric acid and acetic anhydride) as the nitrating species.

  • Mechanistic Insight: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a less aggressive but still effective nitrating agent. The reaction proceeds under milder conditions than the strong acid methods.

  • Process Advantages: The reaction can be conducted at significantly lower temperatures (e.g., 18-20°C), which simplifies temperature control and enhances safety.[5] High yields have been reported with this method.

  • Process Disadvantages: Acetic anhydride is a corrosive, lachrymatory, and moisture-sensitive reagent. The process still requires the use of highly concentrated nitric acid and generates a complex waste stream.[5]

  • Performance: Yields of approximately 90% have been reported in the literature, making it an efficient, albeit specialized, alternative.[5]

Data Presentation: Synthesis Method Comparison

ParameterMethod 1: Mixed Acid (H₂SO₄/HNO₃)Method 2: Nitrate Salt (NaNO₃/H₂SO₄)Method 3: Acetic Anhydride (Ac₂O/HNO₃)
Nitrating Agent Nitronium ion (NO₂⁺) from HNO₃/H₂SO₄Nitronium ion (NO₂⁺) from NaNO₃/H₂SO₄Acetyl nitrate from HNO₃/Ac₂O
Typical Temp. 30-90°C (staged)[4][5]Elevated, but controlled[7]10-20°C[5]
Reported Yield 60-91%[4][5]Up to 95%[5][6][7]~90%[5]
Key Advantages Inexpensive reagents; well-established for industrial scale.Significantly improved safety profile; smoother reaction; high yield and purity.[5][6]Milder reaction temperatures; high yield.
Key Disadvantages Highly exothermic; risk of runaway reaction; large acidic waste stream.[4][5]May require heating to initiate.Use of corrosive and lachrymatory acetic anhydride; complex waste.[5]

Visualization of Synthesis Pathways

General Nitration Pathway

G A 2-Methylimidazole B This compound (Major Product) A->B Nitrating Agent (e.g., HNO3/H2SO4) C 2-Methyl-4-nitroimidazole (Minor Product) A->C (Side Reaction)

Caption: General reaction scheme for the nitration of 2-methylimidazole.

Experimental Workflow: Mixed Acid Nitration

G start Start reagents 1. Charge Reactor with H₂SO₄ and 2-Methylimidazole start->reagents cool 2. Cool Reactor to < 30°C reagents->cool add_hno3 3. Add HNO₃ Dropwise, Maintaining Temp. cool->add_hno3 react 4. Heat Mixture (e.g., to 90°C) for Reaction Completion add_hno3->react quench 5. Cool and Quench Reaction Mass on Ice-Water react->quench neutralize 6. Neutralize with Ammonia Solution to pH ~6-7 quench->neutralize isolate 7. Filter Precipitate neutralize->isolate wash_dry 8. Wash with Water and Dry Product isolate->wash_dry end End Product: This compound wash_dry->end

Caption: Step-by-step workflow for the classical mixed acid synthesis.

Experimental Protocols

The following protocols are representative examples and must be performed with extreme caution, using appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

Protocol 1: Mixed Acid Nitration (Illustrative)
  • Self-Validation System: This protocol includes precise temperature controls and a defined neutralization endpoint (pH) to ensure reproducibility and safety. The isolation of a solid product allows for straightforward yield calculation and purity analysis (e.g., by melting point or HPLC).

  • Methodology:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 2-methylimidazole (1.0 mol) to concentrated sulfuric acid (98%, ~5 mol) while stirring and cooling in an ice bath to maintain the temperature below 30°C.

    • Once dissolution is complete, begin the dropwise addition of concentrated nitric acid (65%, ~1.5 mol) from the dropping funnel. The rate of addition must be strictly controlled to keep the internal temperature below 40°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Slowly raise the temperature of the reaction mixture to 90°C and hold for 2-3 hours, monitoring for the cessation of any exotherm.

    • Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a stirred mixture of crushed ice and water.

    • Cool the resulting solution in an ice bath and neutralize by the slow addition of concentrated aqueous ammonia until the pH reaches 6-7. A precipitate will form.

    • Stir the slurry for 30 minutes in the cold, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum to yield this compound.

Protocol 2: Safer Nitration with Sodium Nitrate
  • Self-Validation System: This protocol relies on the controlled dissolution of the nitrate salt to govern the reaction rate, providing an inherent safety advantage. The final yield and purity serve as validation of the method's effectiveness.

  • Methodology:

    • Charge a reactor with concentrated sulfuric acid (98%).

    • Slowly add 2-methylimidazole (1.0 mol) to the sulfuric acid with stirring and cooling, keeping the temperature below 40°C.

    • Once a homogenous solution is obtained, begin the portion-wise addition of solid sodium nitrate (1.1 mol). Monitor the temperature closely; an exotherm will be observed. Add the sodium nitrate at a rate that maintains a controllable internal temperature (e.g., 50-60°C).

    • After all the sodium nitrate has been added, heat the mixture to 80-90°C and hold for 2 hours to ensure the reaction goes to completion.

    • Follow the work-up procedure as described in Protocol 1 (steps 5-8) for quenching, neutralization, and product isolation.

Conclusion and Recommendations

The synthesis of this compound is a well-established but hazardous process that demands careful consideration of safety and efficiency.

  • The classical mixed acid method remains a viable option for industrial production where specialized equipment can manage the significant thermal hazards. However, it is generally not recommended for standard laboratory settings.

  • The nitration using alkali nitrate salts presents a demonstrably safer and more controllable alternative.[5][6][7] It offers comparable, if not superior, yields and is the recommended starting point for researchers developing a new or improved process at the lab or pilot scale.

  • The acetic anhydride method provides a high-yield, low-temperature alternative, but the handling of acetic anhydride introduces different safety and cost considerations.

Ultimately, the choice of method depends on the scale of the synthesis, the available safety infrastructure, and the desired balance between cost, yield, and operational risk. For researchers and drug development professionals, prioritizing inherently safer designs, such as the nitrate salt methodology, is a prudent and effective strategy.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Methyl-5-nitroimidazole: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of scientific integrity and therapeutic efficacy. 2-Methyl-5-nitroimidazole, a critical intermediate in the synthesis of several antimicrobial agents and a known impurity in drugs like metronidazole, tinidazole, and ornidazole, demands rigorous purity assessment.[1][2][3][4] This guide provides an in-depth, comparative analysis of the predominant analytical techniques for validating the purity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Purity Validation

The purity of this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route, degradation, or storage and may possess their own pharmacological or toxicological profiles.[5] Therefore, employing robust and validated analytical methods is not merely a regulatory requirement but a scientific necessity.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique for purity validation is dictated by factors such as the expected impurities, the required sensitivity and selectivity, and the available instrumentation. Here, we compare the most effective methods for this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its versatility in separation modes (reversed-phase, normal-phase) and detection methods (UV, DAD, MS) makes it a powerful tool.

Expertise & Experience in Method Selection: A reversed-phase HPLC method with UV detection is the logical starting point for this compound. The imidazole ring and the nitro group are chromophores, providing strong UV absorbance for sensitive detection. A C18 column is a robust choice for separating the polar parent compound from less polar impurities.

Trustworthiness through Validation: A well-validated HPLC method provides confidence in the reported purity. Key validation parameters include linearity, precision, accuracy, specificity, and robustness.[6][7]

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile or methanol is typically effective. For instance, a starting mobile phase of water:acetonitrile (88:12) has been shown to be effective.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Detection is commonly performed at 310 nm, where this compound exhibits significant absorbance.[6]

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Reference Standard: A certified reference standard of this compound from a pharmacopeia (e.g., USP, EP, BP) is essential for accurate quantification.[8][9]

  • Injection Volume: 20 µL.

  • Analysis: Perform the injection and record the chromatogram. The purity is determined by comparing the peak area of the main component to the total area of all peaks (Area Percent method) or by using a reference standard for quantitative analysis.

Data Presentation: HPLC Method Performance

ParameterTypical Performance
Linearity (r²) > 0.999
Precision (RSD) < 2%
Accuracy (Recovery) 98-102%
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL

Note: These values are illustrative and should be established during method validation.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Synthesized Compound hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_sample->hplc_system prep_std Prepare Certified Reference Standard Solution prep_std->hplc_system injection Inject Sample & Standard hplc_system->injection chromatogram Acquire Chromatogram injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calculation Calculate Purity (Area % or vs. Standard) peak_integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. While this compound itself has a relatively high melting point, GC-MS can be invaluable for detecting residual solvents or volatile byproducts from the synthesis.[1]

Expertise & Experience in Method Selection: The primary challenge with GC analysis of this compound is its polarity and potential for thermal degradation. Derivatization may be necessary to improve its volatility and thermal stability.[10] However, for the analysis of volatile impurities, a direct injection of a solution of the synthesized compound is appropriate.

Trustworthiness through Validation: The mass spectrometer provides high selectivity and allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries (e.g., NIST).[2]

Experimental Protocol: GC-MS for Volatile Impurity Profiling

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) to separate volatile solvents, then ramp up to a higher temperature (e.g., 280 °C) to elute less volatile components.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Dissolve the synthesized this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by their retention times and mass spectra.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Synthesized Compound in Volatile Solvent gcms_system GC-MS System Setup (Column, Temp Program, etc.) prep_sample->gcms_system injection Inject Sample gcms_system->injection tic Acquire Total Ion Chromatogram (TIC) injection->tic peak_identification Identify Peaks by Retention Time & Mass Spectra tic->peak_identification library_search Compare Spectra to NIST Library peak_identification->library_search report Report Volatile Impurities library_search->report

Caption: Workflow for GC-MS volatile impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can also be used for purity determination (qNMR).

Expertise & Experience in Method Selection: NMR provides unambiguous structural information, confirming the identity of the synthesized this compound. The presence of unexpected signals can indicate impurities. For quantitative NMR (qNMR), an internal standard with a known concentration and non-overlapping signals is added to the sample.

Trustworthiness through Validation: The direct proportionality between signal intensity and the number of nuclei makes NMR a primary ratio method of measurement, ensuring high accuracy for quantification without the need for a reference standard of the analyte itself.

Experimental Protocol: ¹H NMR for Structural Confirmation

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation: Dissolve a few milligrams of the synthesized compound in the deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Compare the chemical shifts, coupling constants, and integration of the observed signals with the expected spectrum for this compound.[11][12]

Comparison of Alternatives

This compound is a key intermediate for several 5-nitroimidazole drugs. The analytical methods described here are also applicable to these related compounds, with adjustments to chromatographic conditions based on their specific physicochemical properties.

Table of 5-Nitroimidazole Drugs and their Characteristics

CompoundStructureKey Differences from this compound
Metronidazole This compound-1-ethanolAddition of a hydroxyethyl group at the N1 position.[13]
Tinidazole 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazoleAddition of an ethylsulfonylethyl group at the N1 position.[13]
Ornidazole 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazoleAddition of a 3-chloro-2-hydroxypropyl group at the N1 position.[13]
Secnidazole 1-(2-hydroxypropyl)-2-methyl-5-nitroimidazoleAddition of a 2-hydroxypropyl group at the N1 position.[14]

The addition of these side chains alters the polarity and molecular weight of the compounds, which will affect their retention times in HPLC and GC. However, the core analytical principles remain the same.

Conclusion: An Integrated Approach to Purity Validation

No single analytical technique is sufficient for comprehensive purity validation. A scientifically sound approach integrates the strengths of multiple methods. For synthesized this compound, a combination of HPLC for purity and non-volatile impurities, GC-MS for volatile impurities and residual solvents, and NMR for structural confirmation provides a robust and self-validating system. This multi-faceted approach ensures the quality and reliability of this crucial chemical intermediate, ultimately contributing to the development of safe and effective medicines.

References

The Isomer Effect: A Comparative Guide to the Biological Activity of 4-Nitro and 5-Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle shift of a single functional group can dramatically alter the biological profile of a molecule. This guide provides an in-depth technical comparison of the biological activities of 4-nitro and 5-nitro isomers, a structural motif of significant interest in drug discovery. The position of the nitro group, a potent electron-withdrawing moiety, profoundly influences the physicochemical properties and, consequently, the pharmacological and toxicological profiles of these compounds.[1] This document will delve into the nuances of this isomerism, offering experimental data, detailed protocols, and mechanistic insights to inform rational drug design and development.

The Pivotal Role of the Nitro Group: Physicochemical and Electronic Implications

The nitro group is a key pharmacophore in a multitude of bioactive compounds, imparting a range of biological effects primarily through its bioreduction to reactive intermediates within target cells.[2] Its strong electron-withdrawing nature significantly impacts the acidity, polarity, and overall electronic distribution of the parent molecule.[3][4] The positioning of this group at the 4- or 5-position on an aromatic or heteroaromatic ring dictates the molecule's interaction with biological targets and its metabolic fate.

For instance, in nitrobenzoic acids, the para (4-nitro) isomer is more acidic than the meta (3-nitro) isomer because the nitro group at the para position can more effectively withdraw electron density and stabilize the conjugate base through resonance.[5] This fundamental difference in electronic properties can translate to varied biological activities. While specific comparative data for a wide range of 4- and 5-nitro isomers are not always available in a single study, patterns can be discerned across different classes of compounds.

A Tale of Two Isomers: Comparative Biological Activities

The positional isomerism of the nitro group has been shown to have a profound impact on a wide spectrum of biological activities, including antimicrobial, anticancer, and mutagenic effects.

Antimicrobial Activity: A Position-Dependent Battle Against Pathogens

Nitroaromatic compounds, particularly nitroimidazoles and nitrofurans, are renowned for their antimicrobial properties.[2][6] The mechanism of action is often linked to the reductive activation of the nitro group by microbial enzymes, leading to the formation of cytotoxic radicals that damage DNA and other vital cellular components.[1][4]

In the case of nitroimidazoles, derivatives with the nitro group in the 5-position are generally more common in clinically used antibiotics like metronidazole and tinidazole.[7][8] However, studies have shown that 4-nitroimidazole isomers can exhibit potent, and in some cases, superior activity. For example, it was observed that derivatives with the nitro group in the 5-position of the imidazole ring are two to two thousand times less active against Mycobacterium tuberculosis than isomers of 4-nitroimidazole, depending on the nature of the substituent at the C-2 position.[9]

Conversely, for other classes of compounds and against different microbial strains, the 5-nitro isomer may be more effective. For instance, some 5-nitroimidazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[10] The crucial role of the 5-nitro group has also been highlighted in nitrofuran derivatives, where it is considered essential for their antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans.[9][11]

Table 1: Comparative Antimicrobial Activity of Nitro Isomers (Selected Examples)

Compound ClassIsomerOrganismActivity Metric (e.g., MIC)Key Findings & References
Nitroimidazole Derivatives4-nitroMycobacterium tuberculosisSignificantly more active than 5-nitro isomersDerivatives with the nitro group in the 5-position were found to be 2 to 2000 times less active.[9]
Nitrofuran Derivatives5-nitroCandida albicansActiveIndicates the crucial role of the 5-nitro group for antifungal activity.[11]
N-(2-hydroxy-5-nitrophenyl)benzamide5-nitro (on a phenol ring)Bacillus subtilis (resistant strain)MIC: 1.95 µg/mLDemonstrates potent antibacterial activity.[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Anticancer Activity: Targeting Proliferating Cells

The bioreductive activation of nitroaromatic compounds also underpins their potential as anticancer agents, particularly for targeting hypoxic tumor cells which have higher reductive capabilities.[2] The position of the nitro group can influence the cytotoxicity of these compounds.

For simple nitrophenols, a study on human lung cells found that 4-nitrophenol was the most cytotoxic isomer, while 2-nitrophenol was the least toxic.[12] This highlights that the substitution pattern is a critical determinant of the biological effect. While this is not a direct 4- vs 5-nitro comparison on a heterocyclic ring, it underscores the importance of the nitro group's location on an aromatic system.

Mutagenicity and Genotoxicity: A Double-Edged Sword

A significant concern with nitroaromatic compounds is their potential for mutagenicity and genotoxicity.[13][14] This is often a consequence of the same reductive activation that confers their therapeutic effects. The resulting reactive intermediates can form adducts with DNA, leading to mutations.[14]

The position of the nitro group can significantly affect the mutagenic potential.[15] For instance, in a study of nitro-polycyclic aromatic hydrocarbons, isomers with the nitro group located along the longest axis of the molecule exhibited higher mutagenicity.[16] While a universal rule for 4- versus 5-nitro isomers is not established, the spatial relationship between the nitro group and the overall molecular structure is a key factor in determining its interaction with DNA and the resulting mutagenic outcome.[17] The mutagenicity of nitroaromatic compounds is dependent on the reduction of the nitro function, and different isomers can have varying ease of reduction.[13]

Experimental Protocols for Biological Activity Assessment

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of 4-nitro and 5-nitro isomers.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standard assay for determining the MIC of a compound against microbial strains.[2][12]

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) C Inoculate each well with the microbial suspension B->C D Incubate at optimal temperature (e.g., 37°C for 18-24 hours) C->D E Visually or spectrophotometrically assess for microbial growth (turbidity) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Step-by-Step Protocol:

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective growth media. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[2] Dilute this suspension to achieve a final inoculum density of about 5 x 10^5 CFU/mL in the test wells.[2]

  • Serial Dilution of Test Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the 4-nitro and 5-nitro isomers in the appropriate broth to obtain a range of concentrations.[2]

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted test compound.[2]

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).[2]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[2]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2][12] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[2]

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines by assessing cell metabolic activity.[2][12]

Workflow of the MTT Cytotoxicity Assay

MTT_Workflow A Seed cells in a 96-well plate and allow to attach overnight B Treat cells with various concentrations of test compounds A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution and incubate for 2-4 hours C->D E Viable cells convert MTT to purple formazan crystals D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability relative to untreated controls and determine IC50 G->H

Caption: Workflow of the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator.[12]

  • Compound Treatment: Treat the cells with various concentrations of the 4-nitro and 5-nitro isomers. Include an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[12]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.[2]

Conclusion and Future Directions

The positional isomerism of the nitro group is a critical determinant of the biological activity of 4-nitro and 5-nitro compounds. While general trends can be observed within certain compound classes, the specific biological effect is a complex interplay of electronic properties, steric factors, and the specific biological target. This guide highlights the necessity for empirical testing of individual isomers, as subtle structural changes can lead to significant differences in efficacy and toxicity.

Future research should focus on systematic comparative studies of 4- and 5-nitro isomers across a broader range of chemical scaffolds and biological assays. Such studies, coupled with computational modeling, will provide a more comprehensive understanding of the structure-activity relationships and enable the more rational design of potent and selective therapeutic agents.

References

A Comparative Evaluation of 2-Methyl-5-Nitroimidazole Compounds Against Bacteroides fragilis: An In-Depth Scientific Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative evaluation of the in vitro efficacy of various 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis, a clinically significant anaerobic bacterium. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, elucidates the underlying structure-activity relationships, and provides standardized protocols for antimicrobial susceptibility testing.

Introduction: The Clinical Significance of Bacteroides fragilis and the Role of Nitroimidazoles

Bacteroides fragilis is an obligate anaerobic, Gram-negative bacillus that constitutes a major component of the normal human colonic microbiota.[1][2] While generally commensal, it can become an opportunistic pathogen, causing severe infections if it breaches the mucosal barrier of the intestine due to surgery, trauma, or disease.[2] B. fragilis is the most common cause of anaerobic bacteremia and is frequently implicated in intra-abdominal and pelvic sepsis.[3]

The 5-nitroimidazole class of antimicrobial agents, which includes metronidazole and its derivatives, has long been a cornerstone in the treatment of anaerobic infections.[4] These compounds are prodrugs that require anaerobic conditions for activation, making them selectively toxic to anaerobic organisms.[5][6] The core structure for their biological activity is the 1-alkyl-5-nitroimidazole unit.[7]

Comparative In Vitro Efficacy of this compound Compounds

The in vitro activity of this compound compounds against B. fragilis is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.

A comparative analysis of several key this compound compounds reveals variations in their potency against B. fragilis.

Quantitative Data Summary

The following table summarizes the reported MIC and MBC ranges for various this compound compounds against clinical isolates of Bacteroides fragilis.

CompoundMIC Range (µg/mL)MBC Range (µg/mL)Geometric Mean MIC (µM)Key Findings & References
Metronidazole 0.16 - 80.16 - 8~2.0Generally effective, with MIC and MBC values often being equivalent.[8][9][10][11]
Tinidazole 0.25 - 40.25 - 4~0.5On average, slightly more effective than metronidazole.[8][9][12][13]
Ornidazole Up to 102.0 - 4.0~1.0Active against clinical isolates, with bactericidal activity demonstrated.[13][14]
Secnidazole Similar to MetronidazoleNot widely reported~2.0Efficacy is comparable to metronidazole.[15][16]
Dimetridazole Higher than othersNot widely reported~6.6The least active among the tested compounds on a molar basis.[17]
Panidazole Lower than MetronidazoleNot widely reported~0.7More active than ornidazole and metronidazole.[17]
Carnidazole Higher than MetronidazoleNot widely reported~3.0Less active than metronidazole.[17]

Note: MIC and MBC values can vary depending on the specific isolates tested and the methodology used. The geometric mean MIC provides a centralized tendency of the data.

Interpretation of Comparative Efficacy

Based on available data, tinidazole and panidazole consistently demonstrate the highest in vitro activity against B. fragilis on a molar basis.[17][18] Ornidazole also shows potent activity, while metronidazole and secnidazole have comparable and slightly lower efficacy.[13][17] Dimetridazole and carnidazole are generally less active.[17] For most of these compounds, the MIC and MBC values are often identical or very close, indicating a bactericidal mode of action.[8][9][12][10][11]

Structure-Activity Relationships (SAR)

The variations in the in vitro activity of this compound compounds can be attributed to the different substituents at the N-1 position of the imidazole ring.[7][17] While the 2-methyl and 5-nitro groups are essential for activity, modifications at the N-1 position influence the physicochemical properties of the compounds, such as lipophilicity and metabolism, which in turn affect their uptake and interaction with the target in the bacterial cell.[7]

The general ranking of activity on a molar basis against B. fragilis has been reported as: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole.[17][18] This suggests that the nature of the side chain at the N-1 position plays a crucial role in the antibacterial potency.

Mechanism of Action

The antimicrobial action of 5-nitroimidazoles against anaerobic bacteria like B. fragilis is a multi-step process that relies on the unique metabolic capabilities of these organisms.

Mechanism_of_Action cluster_extracellular Extracellular cluster_cell B. fragilis Cell Prodrug 5-Nitroimidazole (Prodrug) Entry Passive Diffusion Prodrug->Entry Enters cell Activation Reduction of Nitro Group Entry->Activation Intermediates Toxic Nitroso Radical Anions Activation->Intermediates Generates Target Bacterial DNA Intermediates->Target Interacts with Effect DNA Strand Breakage & Cell Death Target->Effect Causes

Caption: Mechanism of action of 5-nitroimidazoles in Bacteroides fragilis.

Under anaerobic conditions, the nitro group of the 5-nitroimidazole is reduced by low-redox-potential electron transport proteins within the bacterial cell.[5][19] This reduction process generates short-lived, highly reactive nitroso radical anions.[19][20] These toxic intermediates interact with and damage the bacterial DNA, leading to strand breakage and ultimately, cell death.[20] This selective activation within anaerobic bacteria is the basis for their targeted efficacy and minimal impact on aerobic host cells and bacteria.

Standardized Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate and reproducible evaluation of the in vitro activity of antimicrobial agents against anaerobic bacteria requires strict adherence to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for this purpose.[21][22][23][24][25][26]

Agar Dilution Method (CLSI Reference Method)

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[21][22]

Protocol:

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

  • Antimicrobial Agent Preparation: Prepare stock solutions of the this compound compounds. A series of twofold dilutions are then incorporated into molten agar.

  • Inoculum Preparation: Grow a pure culture of B. fragilis on an appropriate agar plate under anaerobic conditions. Prepare a bacterial suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using an inoculator, deliver a standardized volume of the bacterial suspension onto the surface of the agar plates containing the different concentrations of the antimicrobial agent, as well as a growth control plate without any drug.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar_Dilution_Workflow A Prepare Serial Dilutions of this compound Compounds B Incorporate into Molten Brucella Agar A->B C Pour Plates B->C E Inoculate Plates C->E D Prepare 0.5 McFarland Inoculum of B. fragilis D->E F Incubate Anaerobically (42-48h, 35-37°C) E->F G Read MIC F->G

Caption: Workflow for the Agar Dilution Method.

Broth Microdilution Method

The broth microdilution method is a practical alternative for clinical laboratories, particularly for testing Bacteroides species.[21][22]

Protocol:

  • Plate Preparation: Use commercially prepared or in-house prepared microtiter plates containing serial twofold dilutions of the antimicrobial agents in a suitable anaerobic broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of B. fragilis as described for the agar dilution method.

  • Inoculation: Inoculate the wells of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 42-48 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that shows no visible turbidity.

Conclusion

The this compound class of compounds remains highly effective against Bacteroides fragilis. In vitro studies demonstrate that tinidazole and panidazole exhibit superior activity compared to metronidazole, secnidazole, and ornidazole, while dimetridazole and carnidazole are less potent. The bactericidal nature of these compounds, coupled with their selective activation in anaerobic environments, underscores their clinical utility. Adherence to standardized susceptibility testing methodologies, such as those provided by CLSI and EUCAST, is paramount for accurate and comparable data generation in research and clinical settings. Further investigations into the structure-activity relationships of novel derivatives may lead to the development of even more potent anti-anaerobic agents.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of compounds like 2-Methyl-5-nitroimidazole is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Section 1: Hazard Identification and Immediate Safety Protocols

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1][2][3] The full toxicological properties of this material have not been completely investigated, necessitating a cautious approach.[2]

Personal Protective Equipment (PPE)

A foundational aspect of safe handling is the consistent and correct use of Personal Protective Equipment. The causality behind these choices is to create a barrier between the researcher and the chemical, preventing accidental exposure through common laboratory routes.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or airborne particles of the solid compound.
Skin Protection Nitrile or other chemically resistant gloves. A lab coat is mandatory.Prevents dermal absorption and skin irritation.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of the powder, which can cause respiratory tract irritation.[2]

Facilities that store or use this material should be equipped with an eyewash station and a safety shower for immediate emergency use.

General Handling and Storage

Safe disposal begins with safe handling and storage. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location.[2] It is crucial to keep it segregated from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[2][4] Always wash hands and forearms thoroughly after handling the compound, even if gloves were worn.[1]

Section 2: Waste Characterization and Regulatory Compliance

Proper disposal is dictated by local, state, and federal regulations. In the United States, the primary framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

Classifying this compound Waste

As of the writing of this guide, this compound is not explicitly listed as a P- or U-listed hazardous waste under RCRA. However, this does not mean it is non-hazardous. A waste generator is legally required to determine if their waste exhibits any of the four characteristics of hazardous waste:

  • Ignitability (D001): This is not a primary concern for this compound in its solid form.

  • Corrosivity (D002): This compound is not corrosive.

  • Reactivity (D003): It is stable under normal conditions but should be kept away from strong oxidants.[2]

It is the generator's responsibility to either test the waste for toxicity characteristics or to make a knowledgeable determination. When in doubt, it is best practice to manage the waste as hazardous. All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

Section 3: Step-by-Step Disposal Procedures

The overarching principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal company.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal of Unused or Expired Pure Compound
  • Containerization: Ensure the compound is in its original, sealed, or a compatible, tightly sealed container.

  • Labeling: Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.

  • Segregation: Store the labeled container in a designated satellite accumulation area or central hazardous waste storage area, away from incompatible materials.

  • Professional Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor. The preferred method of destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[4]

Disposal of Contaminated Lab Materials

This category includes items such as gloves, weigh boats, paper towels, and pipette tips that have come into contact with the compound.

  • Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Debris contaminated with this compound").

  • Management: Do not overfill the container. When full, seal the bag and the container lid.

  • Professional Disposal: Transfer the sealed container to your designated hazardous waste accumulation area for professional disposal, typically via incineration.

Disposal of Aqueous Solutions

Disposing of solutions containing this compound requires careful handling to prevent environmental release.

  • Collection: Collect all aqueous waste containing the compound in a dedicated, compatible, and shatter-resistant container (e.g., a high-density polyethylene carboy).

  • Labeling: Label the container as "Hazardous Waste." List all chemical components, including water, and their approximate concentrations.

  • Storage and Disposal: Store the container in secondary containment and arrange for professional disposal. Do not mix this waste stream with other solvent or acid/base waste unless specifically instructed to do so by your EHS office.

Section 4: Decontamination of Surfaces and Equipment

Thorough decontamination of work surfaces and equipment is essential to prevent cross-contamination and accidental exposure.

Decontamination Protocol
  • Preparation: Don all required PPE as outlined in Section 1.1.

  • Initial Cleaning: For visible powder spills, carefully wipe the area with a damp paper towel to avoid creating dust. For liquid residues, absorb with an inert material.

  • Chemical Deactivation (for advanced decontamination): While specific degradation data for this compound is limited, advanced oxidation processes (AOPs) are effective for the broader class of nitroaromatic compounds.[7] A Fenton reagent treatment, which uses a solution of hydrogen peroxide and an iron catalyst, can be used to chemically degrade these compounds.[7] This should only be performed by trained personnel following a specific standard operating procedure (SOP).

  • Standard Decontamination: For routine cleaning, a thorough wash with soap and water is effective. Wipe down the contaminated surface with a soapy disposable towel, followed by a clean, water-dampened towel, and finally a dry towel.

  • Waste Management: All towels and absorbent materials used for decontamination must be disposed of as hazardous waste as described in Section 3.2.

Section 5: Emergency Spill Management

In the event of an accidental spill, prompt and correct action is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS or emergency response team.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • Carefully sweep up the solid material, avoiding the creation of dust.

    • Place the swept material and any contaminated cleaning supplies into a sealed container.

  • Label and Dispose: Label the container as "Hazardous Waste - Spill Debris" and manage it for professional disposal.

  • Decontaminate: Thoroughly decontaminate the spill area as described in Section 4.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type pure_chem Unused/Expired Pure Compound waste_type->pure_chem Pure Solid contaminated_solids Contaminated Solids (Gloves, Paper, etc.) waste_type->contaminated_solids Solid Debris aqueous_solution Aqueous Solution waste_type->aqueous_solution Liquid containerize Place in a sealed, compatible container. pure_chem->containerize contaminated_solids->containerize aqueous_solution->containerize label_hw Affix 'Hazardous Waste' label with full chemical name. containerize->label_hw segregate Store in designated hazardous waste area. label_hw->segregate professional_disposal Arrange pickup by licensed hazardous waste contractor. segregate->professional_disposal

Caption: Decision workflow for proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines and the latest Safety Data Sheet (SDS) for the most current information.

References

A Senior Application Scientist's Guide to Handling 2-Methyl-5-nitroimidazole: A Framework for Proactive Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the responsible handling of chemical reagents is the bedrock of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for the handling of 2-Methyl-5-nitroimidazole, a compound for which comprehensive toxicological data is not yet fully available. This reality necessitates a proactive and cautious approach, moving beyond mere compliance to a deeper understanding of risk mitigation.

The following protocols are designed to be a self-validating system, where the rationale behind each step is as crucial as the step itself. By understanding the "why," you empower yourself to make informed decisions in the dynamic environment of the laboratory.

Hazard Assessment: Understanding the Knowns and Unknowns

This compound is a beige solid that is classified as harmful if swallowed.[1][2] It is also known to cause skin, eye, and respiratory tract irritation.[3][4][5] A critical point to acknowledge is that the toxicological properties of this material have not been fully investigated.[3][5] This lack of comprehensive data demands a heightened level of precaution, as potential chronic or other long-term health effects are not well-documented.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.Fisher Scientific[1]
Irritation May cause eye, skin, and respiratory tract irritation.Cole-Parmer, Amzole, Chemsrc[3][4][5]
Chronic Toxicity No information found; toxicological properties not fully investigated.Cole-Parmer, Chemsrc[3][5]

The primary routes of exposure are ingestion, inhalation of dust particles, and skin or eye contact.[3][4] Therefore, our safety protocols must be engineered to create robust barriers against these pathways.

Personal Protective Equipment (PPE): An Integrated Defense

The selection of PPE is not a matter of convenience but a calculated decision based on the specific hazards of this compound. The following is a tiered approach to personal protection.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and verified.

  • Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.[6]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[3][4]

Essential PPE Ensemble
  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended.

    • Rationale: This protects against accidental splashes of solutions containing the compound and airborne powder, which can cause eye irritation.[3][5] Standard safety glasses with side shields do not provide a complete seal and are therefore insufficient.

  • Skin Protection:

    • Gloves: Nitrile gloves are the standard recommendation. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your hands.[7]

    • Lab Coat: A full-sleeved lab coat is required to protect the skin from accidental contact.

    • Rationale: Direct skin contact can cause irritation.[3][4] Given the incomplete toxicological profile, minimizing skin exposure is a critical precautionary measure.

  • Respiratory Protection:

    • Requirement: For weighing and handling the neat chemical, a NIOSH-approved half-face respirator with a particulate filter (P95 or P100) is recommended.[7]

    • Rationale: While working in a fume hood is the primary control for inhalation, a respirator provides an additional layer of protection against fine particulates that may not be fully contained. This is especially important given that the inhalation toxicity has not been fully investigated.[3][5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure at every stage of the process, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood functionality prep2 Don all required PPE prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handle1 Weigh this compound in the fume hood prep3->handle1 handle2 Dissolve or use the compound as per the experimental protocol handle1->handle2 handle3 Keep containers tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate waste into a labeled hazardous waste container clean1->clean2 clean3 Doff PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Handling this compound.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Have all necessary glassware, reagents, and waste containers pre-labeled and within the fume hood before introducing the this compound.

  • Don PPE: Put on your lab coat, followed by your respirator, safety goggles, and finally, your gloves.

During Handling
  • Minimize Dust: Handle the solid material carefully to avoid generating dust.

  • Containment: Keep all containers of this compound sealed when not in immediate use.[3][4]

  • Situational Awareness: Be mindful of your movements to prevent spills and accidental contact.

Emergency Procedures: Preparedness for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3][4]

  • Minor Spill: For a small spill within a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[4]

  • Major Spill: In the event of a large spill, evacuate the immediate area and follow your institution's emergency response procedures.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, weighing papers, and contaminated glassware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7][8] Do not discharge to sewer systems.[8]

By adhering to these protocols, you are not only ensuring your own safety but also contributing to a culture of safety within your laboratory. The principles outlined here are a foundation upon which to build your specific experimental procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-nitroimidazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-nitroimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.